Dodecaborate
描述
属性
IUPAC Name |
borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBISCWBJBKUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12O36-36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-75-2 (di-cesium salt) | |
| Record name | Dodecaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
705.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-78-5 | |
| Record name | Dodecaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium closo-Dodecaborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of the closo-Dodecaborate Anion [B₁₂H₁₂]²⁻
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a remarkably stable polyhedral boron hydride cluster with a unique icosahedral geometry. Its high symmetry (Iₕ point group), exceptional thermal and chemical stability, and kinetic inertness in biological systems have made it a cornerstone for advancements in various scientific fields, including medicine, materials science, and catalysis. This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing the [B₁₂H₁₂]²⁻ anion, focusing on detailed experimental protocols, comparative quantitative data, and the underlying reaction pathways.
Overview of Synthetic Strategies
The synthesis of the [B₁₂H₁₂]²⁻ anion has evolved significantly since its first preparation. Initial methods often involved complex procedures with low yields. However, subsequent research has led to the development of several high-yield and more convenient synthetic routes. The primary strategies can be broadly categorized into three main approaches:
-
Borane (B79455) Condensation Reactions: These methods involve the reaction of smaller borane species, often in the presence of a Lewis base, which oligomerize to form the stable 12-boron cage.
-
Pyrolytic Transformations: This approach utilizes the thermal decomposition of specific borane salts, leading to the formation of the thermodynamically stable [B₁₂H₁₂]²⁻.
-
Cage Expansion Reactions: These syntheses start with smaller closo-borate anions and expand the boron framework to the 12-vertex cage.
This guide will delve into the most prominent and practical methods from these categories.
Key Synthetic Methodologies and Experimental Protocols
Synthesis from Decaborane(14) and Triethylamine-Borane
This method is one of the most convenient and high-yielding laboratory-scale preparations of the [B₁₂H₁₂]²⁻ anion.[1][2] It involves the pyrolysis of decaborane(14) with a triethylamine-borane complex.
Reaction: B₁₀H₁₄ + 2 (C₂H₅)₃N·BH₃ → [(C₂H₅)₃NH]₂[B₁₂H₁₂] + 3 H₂
Experimental Protocol:
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet is required. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
Decaborane(14) (B₁₀H₁₄)
-
Triethylamine-borane complex ((C₂H₅)₃N·BH₃)
-
High-boiling inert solvent (e.g., Ultrasene or decane)
-
-
Procedure:
-
To the reaction flask, add decaborane(14) and the inert solvent.
-
While stirring, add the triethylamine-borane complex to the suspension.
-
Heat the reaction mixture to 190 °C.[1][2] The evolution of hydrogen gas will be observed.
-
Maintain the temperature for a specified period (typically several hours) until the reaction is complete.
-
Cool the mixture to room temperature, which will result in the precipitation of the product, triethylammonium (B8662869) closo-dodecaborate.
-
The solid product can be isolated by filtration, washed with a non-polar solvent (e.g., hexane) to remove the reaction solvent, and dried under vacuum.
-
Yield: This method can achieve yields of up to 92%.[1][2]
Synthesis from Sodium Borohydride (B1222165) and Boron Trifluoride Etherate
This widely used method involves a two-step process starting from the readily available sodium borohydride.[3] The first step is the formation of the octahydrotriborate anion ([B₃H₈]⁻), which is then pyrolyzed to yield the [B₁₂H₁₂]²⁻ anion.
Step 1: Synthesis of Sodium Octahydrotriborate (NaB₃H₈)
Reaction: 5 NaBH₄ + BF₃·O(C₂H₅)₂ → 2 NaB₃H₈ + 3 NaF + 2 H₂ + O(C₂H₅)₂
Experimental Protocol:
-
Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler. The reaction must be conducted under a dry, inert atmosphere.
-
Reagents:
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·O(C₂H₅)₂)
-
Anhydrous diethylene glycol dimethyl ether (diglyme)
-
-
Procedure:
-
Suspend sodium borohydride in anhydrous diglyme (B29089) in the reaction flask.
-
Slowly add boron trifluoride etherate to the stirred suspension at room temperature.
-
After the addition is complete, gently heat the mixture to reflux for a few hours.
-
Cool the reaction mixture and filter to remove the sodium fluoride (B91410) precipitate. The filtrate contains the soluble NaB₃H₈.
-
Step 2: Pyrolysis of Sodium Octahydrotriborate
Reaction: 5 [B₃H₈]⁻ → [B₁₂H₁₂]²⁻ + 3 [BH₄]⁻ + 8 H₂
Experimental Protocol:
-
Apparatus: A distillation apparatus suitable for high temperatures.
-
Procedure:
-
The diglyme solution of NaB₃H₈ from Step 1 is heated to a high temperature (pyrolysis). The exact temperature and duration can be optimized to maximize the yield.[2]
-
The pyrolysis leads to the formation of the sodium salt of the closo-dodecaborate anion.
-
After cooling, the product can be precipitated and isolated.
-
Yield: The overall yield for this two-step process can be as high as 90%.[2]
Solvothermal Synthesis from Sodium Borohydride and Dimethyl Sulfide (B99878) Borane
A more recent, environmentally benign method involves the reaction of an alkali metal borohydride with dimethyl sulfide borane complex in an autoclave.[4]
Reaction: 2 NaBH₄ + 10 (CH₃)₂S·BH₃ → Na₂[B₁₂H₁₂] + 10 (CH₃)₂S + 13 H₂
Experimental Protocol:
-
Apparatus: A stainless-steel autoclave.
-
Reagents:
-
Sodium borohydride (NaBH₄)
-
Dimethyl sulfide borane complex ((CH₃)₂S·BH₃)
-
Anhydrous diglyme
-
-
Procedure:
-
Place sodium borohydride and dimethyl sulfide borane in the autoclave.
-
Add anhydrous diglyme as the solvent.
-
Seal the autoclave and heat to a temperature between 160-200 °C for a specified time.
-
After the reaction, cool the autoclave to room temperature.
-
The product, Na₂B₁₂H₁₂, can be isolated as a pure solid.
-
Yield: This method reports high yields of 85% for Na₂B₁₂H₁₂ and 84% for K₂B₁₂H₁₂.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthetic methods, allowing for easy comparison.
Table 1: Comparison of Synthetic Methods for [B₁₂H₁₂]²⁻
| Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pyrolysis with Decaborane | B₁₀H₁₄, (C₂H₅)₃N·BH₃ | Ultrasene/Decane | 190 | 92 | [1],[2] |
| From NaBH₄ and BF₃·O(C₂H₅)₂ (2-step) | NaBH₄, BF₃·O(C₂H₅)₂ | Diglyme | Reflux, then Pyrolysis | up to 90 | [3],[2] |
| From NaBH₄ and Diborane | NaBH₄, B₂H₆, (C₂H₅)₃N | - | 180 | 80 | [2] |
| Pyrolysis of Na[B₃H₈] | Na[B₃H₈] | - | >200 | up to 90 | [2] |
| Solvothermal Synthesis | NaBH₄, (CH₃)₂S·BH₃ | Diglyme | 160-200 | 85 | [4] |
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways.
Caption: Comparative workflows for the synthesis of the [B₁₂H₁₂]²⁻ anion.
Characterization and Properties
The final product, typically as an alkali metal or ammonium (B1175870) salt, is a white, crystalline solid. The [B₁₂H₁₂]²⁻ anion is exceptionally stable. It is resistant to hydrolysis in both hot acidic and basic aqueous solutions.[2] Salts with thermally stable cations, such as Cs₂[B₁₂H₁₂], can withstand temperatures up to 810 °C without decomposition.[2]
Key Characterization Techniques:
-
¹¹B NMR Spectroscopy: This is the most definitive method for characterizing the [B₁₂H₁₂]²⁻ anion. Due to the high symmetry of the icosahedral cage, all 12 boron atoms are equivalent, resulting in a single sharp resonance in the ¹¹B NMR spectrum, typically around -15 ppm.
-
Infrared (IR) Spectroscopy: A strong B-H stretching vibration is typically observed in the region of 2400-2500 cm⁻¹.
-
X-ray Crystallography: Provides definitive structural confirmation of the icosahedral geometry.
Conclusion and Future Outlook
The development of high-yield, scalable, and safer synthetic routes to the closo-dodecaborate anion has been crucial for its widespread application. The methods outlined in this guide, particularly those starting from readily available borohydrides, offer robust and efficient pathways for its production. For drug development professionals, the exceptional stability and low toxicity of the [B₁₂H₁₂]²⁻ core make it an attractive scaffold for the design of novel therapeutic and diagnostic agents, most notably in Boron Neutron Capture Therapy (BNCT). Future research will likely focus on further optimizing reaction conditions to improve energy efficiency and reduce the use of hazardous reagents, thereby enhancing the green chemistry profile of these important synthetic processes.
References
Predicting the Existence of the Dodecaborate Anion: From Theoretical Postulation to Experimental Realization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a landmark molecule in inorganic chemistry, renowned for its exceptional stability and unique icosahedral geometry. Its existence was not an accidental discovery but a triumph of theoretical prediction. This technical guide details the journey of the dodecaborate anion from its theoretical prediction based on molecular orbital theory to its eventual synthesis and characterization. We provide an in-depth look at the foundational calculations, the initial low-yield isolation, and subsequent high-yield synthetic protocols. Furthermore, this guide summarizes the key physicochemical properties, presents quantitative data in structured tables, and offers detailed experimental methodologies for its preparation and analysis, serving as a comprehensive resource for professionals in chemistry and drug development.
Theoretical Prediction and Foundational Principles
The story of the this compound anion begins not in a laboratory, but in the realm of theoretical chemistry. In 1955, H. C. Longuet-Higgins and M. de V. Roberts investigated the electronic structure of a hypothetical icosahedron of twelve boron atoms using the Linear Combination of Atomic Orbitals (LCAO) molecular orbital (MO) method.[1][2] Their calculations revealed that a neutral B₁₂H₁₂ molecule would not be stable. Instead, they predicted that the icosahedral borane (B79455) would achieve a stable, closed-shell electronic configuration only as a dianion, [B₁₂H₁₂]²⁻.[1] This stability is attributed to the presence of 13 bonding molecular orbitals, which are perfectly filled by the 26 valence electrons (2 from each of the 12 BH units, plus 2 from the negative charge), creating a highly delocalized, aromatic-like system.
This predictive leap was a significant validation for MO theory in describing the bonding in electron-deficient boron clusters, a field extensively developed by Nobel laureate William N. Lipscomb. The theoretical framework laid the groundwork for experimentalists to pursue this novel chemical entity.
Experimental Synthesis and Verification
The First Isolation: A Low-Yield Discovery
Five years after its theoretical prediction, the this compound anion was successfully isolated for the first time by M. Frederick Hawthorne and Anthony R. Pitochelli in 1960.[1] They did not set out to synthesize [B₁₂H₁₂]²⁻ directly; instead, it was discovered as a minor byproduct in the reaction of 2-iododecaborane with triethylamine (B128534) in benzene (B151609) at 80°C.[2] While this discovery was a momentous confirmation of the Longuet-Higgins and Roberts prediction, the isolated yield was less than 4%, rendering it impractical for extensive study.[1]
High-Yield Synthetic Protocols
The initial discovery spurred the development of more efficient and scalable synthetic routes. Today, several high-yield methods are available, making salts of the this compound anion readily accessible.
A widely used and convenient method proceeds in two main steps from sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂).[2] First, NaBH₄ is converted to the sodium salt of the triborate anion, Na[B₃H₈]. Second, the triborate salt is pyrolyzed to yield the this compound anion.
Experimental Protocol:
-
Step 1: Synthesis of Sodium Octahydrotriborate (Na[B₃H₈])
-
Apparatus: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.
-
Reagents: Sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·OEt₂), and anhydrous diglyme (B29089).
-
Procedure:
-
Suspend 5 moles of NaBH₄ in anhydrous diglyme within the reaction flask under a nitrogen atmosphere.
-
While stirring vigorously, slowly add 1 mole of BF₃·OEt₂ via the dropping funnel. The reaction is exothermic and will produce hydrogen gas.
-
The reaction mixture is typically stirred at room temperature until hydrogen evolution ceases. The reaction is: 5 NaBH₄ + BF₃ → 2 Na[B₃H₈] + 3 NaF + 2 H₂.[2]
-
The resulting slurry contains Na[B₃H₈] and sodium fluoride (B91410) precipitate.
-
-
-
Step 2: Pyrolysis to Sodium Dodecahydro-closo-dodecaborate (Na₂[B₁₂H₁₂])
-
Apparatus: The same reaction setup as Step 1, fitted with a heating mantle.
-
Procedure:
-
Heat the slurry from Step 1 to the boiling point of diglyme (approx. 160°C) and maintain reflux.
-
The pyrolysis of the triborate anion proceeds to form the [B₁₂H₁₂]²⁻ cluster. This process can take several hours.
-
After cooling, the product is typically purified by filtration to remove NaF, followed by precipitation and recrystallization steps to isolate high-purity Na₂[B₁₂H₁₂]. Yields can be as high as 90%.[1]
-
-
Physicochemical Properties and Structural Characterization
The exceptional stability of the [B₁₂H₁₂]²⁻ anion makes it highly robust. Salts are stable in air and are resistant to attack by hot aqueous acids and bases.[2] This stability, combined with its unique structure, has been confirmed by a variety of analytical techniques.
Structural and Spectroscopic Data
The definitive proof of the icosahedral structure of [B₁₂H₁₂]²⁻ comes from single-crystal X-ray diffraction. The high symmetry (Iₕ point group) means all 12 boron positions are equivalent, as are all 12 hydrogen positions.[2] This equivalence is also reflected in its ¹¹B NMR spectrum, which displays a single sharp resonance, typically observed between -12 and -18 ppm (relative to BF₃·OEt₂).[3][4]
| Parameter | Technique | Value | Reference |
| Structural Parameters | |||
| B-B Bond Length | X-ray Crystallography (Cs₂[B₁₂H₁₂]) | 178 pm (1.78 Å) | [4][5] |
| B-H Bond Length | X-ray Crystallography (Cs₂[B₁₂H₁₂]) | 112 pm (1.12 Å) | [4][5] |
| B-H Bond Length | Theoretical Calculation | 121 - 122 pm | [6] |
| Spectroscopic Parameters | |||
| ¹¹B NMR Chemical Shift | NMR Spectroscopy (in D₂O) | -12.70 ppm | [4] |
| ¹¹B NMR Chemical Shift | Theoretical Calculation | -17.58 ppm | [3] |
Electronic Stability Data
The intrinsic electronic stability of the dianion has been quantified using negative ion photoelectron spectroscopy. These experiments measure the energy required to remove an electron from the gaseous dianion, providing a direct probe of the electronic structure predicted by theory.
| Parameter | Abbreviation | Experimental Value (eV) | Reference |
| Adiabatic Detachment Energy | ADE | 0.93 ± 0.05 | [7][8] |
| Vertical Detachment Energy | VDE | 1.15 ± 0.05 | [7][8] |
| Repulsive Coulomb Barrier | RCB | ~3.0 | [7][8] |
The positive ADE and VDE values confirm that the dianion is electronically stable in the gas phase. The large Repulsive Coulomb Barrier (RCB) represents the significant electrostatic repulsion that the second departing electron must overcome, which is characteristic of multiply charged anions.
Conclusion and Outlook
The this compound anion is a testament to the predictive power of theoretical chemistry. Its journey from a concept in molecular orbital calculations to a well-characterized and synthetically accessible molecule highlights the synergistic relationship between theory and experimentation. The remarkable stability and unique properties of [B₁₂H₁₂]²⁻ and its derivatives have led to their investigation in a wide range of applications, from components in solid-state electrolytes for batteries to agents in boron neutron capture therapy (BNCT) for cancer treatment. The foundational work detailed in this guide continues to inspire the design and synthesis of new boron cluster compounds with tailored properties for advanced materials and biomedical applications.
References
- 1. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. A benchmark photoelectron spectroscopic and theoretical study of the electronic stability of [B12H12]2- (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Fundamental Chemistry of Icosahedral Boron Clusters
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the chemistry of icosahedral boron clusters. These unique three-dimensional aromatic compounds, characterized by their exceptional stability and tunable properties, are of significant interest in medicinal chemistry and materials science.[1][2] This document delves into their synthesis, electronic structure, reactivity, and functionalization, with a focus on providing actionable data and experimental methodologies for professionals in the field.
Core Principles of Icosahedral Boron Cluster Chemistry
Icosahedral boron clusters are a distinct class of compounds built around a robust 12-vertex boron cage.[1] The foundational structure is the dianion closo-[B₁₂H₁₂]²⁻. The substitution of boron vertices with carbon atoms leads to the formation of carboranes, such as the neutral closo-C₂B₁₀H₁₂ isomers (ortho, meta, and para), which have garnered substantial attention in drug development.[1][3]
The remarkable stability of these clusters is attributed to their unique electronic structure, which involves three-center-two-electron (3c-2e) bonds.[3] This bonding arrangement results in low toxicity and high stability within biological environments, making them ideal scaffolds for designing and delivering therapeutic agents.[1][3][4] Their three-dimensional aromaticity is a key feature that distinguishes them from traditional organic molecules.[2][3][4][5]
Quantitative Data of Icosahedral Boron Clusters
The precise geometry and thermal stability of icosahedral boron clusters are critical parameters for their application. The following tables provide a summary of key quantitative data for representative clusters.
Table 1: Bond Lengths in Icosahedral Boron Clusters
| Cluster Type | Bond | Bond Length (Å) | Citation(s) |
| closo-[B₁₂H₁₂]²⁻ | B-B (average) | 1.77-1.82 | [1] |
| ortho-carborane (1,2-C₂B₁₀H₁₂) | C-C | 1.636 - 2.022 | [1] |
| B-B (average) | ~1.77 | [1] | |
| B-C (average) | Shorter than B-B | [1] | |
| 1,12-diiodo-ortho-carborane | C-I···I | 3.5687 | [1] |
| meta-carborane derivative | B(9)-Se | 1.995 | [6] |
| B(9)-Te | 2.215 | [6] |
Table 2: Thermal Stability of closo-C₂B₁₀H₁₂ Isomers
| Isomer | Isomerization Temperature | Decomposition Temperature | Citation(s) |
| ortho-carborane | 470 °C (to meta) | - | [1] |
| meta-carborane | 615 °C (to para, low yield) | ~630 °C | [1] |
Key Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful synthesis and functionalization of icosahedral boron clusters.
Protocol 1: Synthesis of Sodium Dodecahydro-closo-dodecaborate (Na₂[B₁₂H₁₂])
This protocol is a generalized procedure adapted from established methods for the synthesis of the closo-dodecaborate anion.[1]
-
Materials : Sodium borohydride (B1222165) (NaBH₄), diborane (B8814927) (B₂H₆) or a suitable precursor, high-boiling point ether solvent (e.g., diglyme).
-
Procedure :
-
A solution of sodium borohydride in a high-boiling point ether is prepared in a reaction vessel equipped with a condenser and an inert gas inlet.
-
Diborane gas is bubbled through the solution, or a precursor that generates diborane in situ is added.
-
The reaction mixture is heated to a temperature typically exceeding 150 °C for several hours.
-
The reaction progress is monitored by techniques such as ¹¹B NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent.
-
The crude product is collected by filtration and purified by recrystallization to yield Na₂[B₁₂H₁₂].
-
Protocol 2: Synthesis of a Phenyl-Substituted ortho-Carborane
This protocol provides a general method for the C-functionalization of ortho-carborane.[1]
-
Materials : ortho-Carborane, n-butyllithium (n-BuLi), an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent (e.g., THF).
-
Procedure :
-
ortho-Carborane is dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C), and n-butyllithium is added dropwise to deprotonate one of the C-H vertices.
-
The resulting lithiated carborane is then reacted with an aryl halide in the presence of a palladium catalyst.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
The reaction is quenched with a proton source (e.g., water or dilute acid).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the C-phenylated ortho-carborane.
-
Protocol 3: Synthesis of Nitrilium Derivatives of closo-Dodecaborate
This protocol describes a method for the synthesis of [B₁₂H₁₁NCR]⁻ derivatives.[7]
-
Materials : A salt of [B₁₂H₁₂]²⁻ (e.g., ((n-C₄H₉)₄N)₂[B₁₂H₁₂]), a nitrile (RCN, e.g., acetonitrile), and an electrophilic inducer (e.g., trifluoroacetic acid).
-
Procedure :
-
The [B₁₂H₁₂]²⁻ salt is dissolved in the corresponding nitrile solvent.
-
The solution is placed in a pressure vessel and purged with an inert gas.
-
Trifluoroacetic acid is added to the solution.
-
The reaction mixture is heated to approximately 150 °C for a defined period (e.g., 30 minutes).
-
After cooling to room temperature, the solution is concentrated, and the product is isolated.
-
Characterization of Icosahedral Boron Clusters
-
¹¹B NMR Spectroscopy : This is a fundamental technique for the characterization of boron clusters. The chemical shifts are highly sensitive to the electronic environment of each boron atom.[8][9] For the highly symmetric closo-[B₁₂H₁₂]²⁻, a single resonance is typically observed. In substituted carboranes, multiple signals are present, and their connectivity can be determined using 2D ¹¹B-¹¹B COSY experiments.[1]
-
Infrared (IR) Spectroscopy : The B-H stretching frequency is a characteristic feature in the IR spectra of these clusters.
-
X-ray Crystallography : This technique provides definitive structural information, including bond lengths and angles, and is crucial for understanding the three-dimensional arrangement of the cluster and its substituents.[6][10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the clusters.
Visualizing Key Relationships and Workflows
The following diagrams illustrate important concepts and processes in the chemistry of icosahedral boron clusters.
Caption: Workflow for the C-functionalization of ortho-carborane.
Caption: Key characterization techniques for icosahedral boron clusters.
Caption: Conceptual pathway of Boron Neutron Capture Therapy (BNCT).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Icosahedral boron clusters as modifying entities for biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Icosahedral Meta-Carboranes Containing Exopolyhedral B-Se and B-Te Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Aspects of the Synthesis of closo-Dodecaborate Nitrilium Derivatives [B12H11NCR]− (R = n-C3H7, i-C3H7, 4-C6H4CH3, 1-C10H7): Experimental and Theoretical Studies [mdpi.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure of the Dodecaborate(12) Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dodecahydro-closo-dodecaborate(12) anion, [B₁₂H₁₂]²⁻, is a remarkably stable boron cluster compound with a unique icosahedral geometry.[1][2] First predicted in 1955 by H. C. Longuet-Higgins and M. de V. Roberts, its existence was experimentally confirmed five years later by Hawthorne and Pitochelli.[2] The anion consists of a highly symmetric, regular icosahedron of twelve boron atoms, with each boron atom bonded to a single hydrogen atom.[1] This structure possesses Iₕ molecular point group symmetry.[2] The exceptional stability of the [B₁₂H₁₂]²⁻ anion is attributed to its aromatic character and delocalized three-dimensional bonding.[2] This inherent stability, coupled with its unique chemical and physical properties, has led to its investigation in a wide range of applications, including drug delivery, cancer therapy, and as a component in advanced battery systems.[1] This technical guide provides a comprehensive overview of the electronic structure of the dodecaborate(12) anion, detailing its molecular orbitals, bonding characteristics, and the experimental and computational methods used for its characterization.
Electronic Structure and Bonding
The stability of the [B₁₂H₁₂]²⁻ anion can be understood through molecular orbital (MO) theory. The icosahedral arrangement of the twelve boron atoms leads to a highly delocalized system of electrons, a key feature of its electronic structure.[3] The bonding in the B₁₂ cage is not described by classical two-center, two-electron bonds, but rather by delocalized, multi-center bonds.[3] According to Wade's rules for polyhedral boranes, a closo-borane with n vertices requires n+1 pairs of skeletal bonding electrons for stability. In the case of [B₁₂H₁₂]²⁻, with 12 boron vertices, 13 pairs of electrons (26 electrons) are required for the stability of the boron cage. Each boron atom contributes three valence electrons, and the dianionic charge adds two more electrons, for a total of 12 * 3 + 2 = 38 valence electrons. Of these, 24 are involved in the 12 exohedral B-H bonds, leaving 14 electrons for the cage bonding, which does not fit the n+1 rule perfectly. However, more advanced molecular orbital calculations provide a clearer picture of the electronic structure.
The highest occupied molecular orbitals (HOMOs) of the [B₁₂H₁₂]²⁻ anion are primarily localized on the boron core.[4] Computational studies have elucidated the energies and symmetries of these orbitals, providing insight into the anion's reactivity and spectroscopic properties.
Molecular Orbital Diagram
The following diagram illustrates a simplified molecular orbital energy level scheme for the skeletal bonding in the [B₁₂H₁₂]²⁻ cage, showing the distribution of the 26 skeletal electrons in bonding orbitals.
Caption: Simplified MO diagram for [B₁₂H₁₂]²⁻ skeletal bonding.
Quantitative Data
The electronic structure of the this compound(12) anion has been extensively studied using a variety of experimental and computational techniques. The following tables summarize key quantitative data obtained from these studies.
Table 1: Structural Parameters
| Parameter | Value | Method | Reference |
| B-B Bond Distance | 1.730 Å | X-ray Crystallography | [5] |
| B-H Bond Distance | 1.090 Å | X-ray Crystallography | [5] |
Table 2: Spectroscopic Data
| Technique | Parameter | Value | Reference |
| ¹¹B NMR | Chemical Shift (δ) | -17.58 ppm | [5] |
| ¹H NMR | Chemical Shift (δ) | 1.18 ppm | [5] |
| ¹¹B-¹H Coupling Constant (J) | 125 Hz | NMR Spectroscopy | [6][7] |
Table 3: Electronic Properties
| Parameter | Value | Method | Reference |
| Adiabatic Detachment Energy (ADE) | 0.93 ± 0.05 eV | Negative Ion Photoelectron Spectroscopy (NIPES) | [4][8] |
| Vertical Detachment Energy (VDE) | 1.15 ± 0.05 eV | Negative Ion Photoelectron Spectroscopy (NIPES) | [4][8] |
| Repulsive Coulomb Barrier (RCB) | ~3 eV | Negative Ion Photoelectron Spectroscopy (NIPES) | [4][8] |
Experimental Protocols
A variety of experimental techniques are employed to synthesize and characterize the this compound(12) anion. Below are detailed methodologies for key experiments.
Synthesis of [B₁₂H₁₂]²⁻ Salts
Several synthetic routes to the [B₁₂H₁₂]²⁻ anion have been developed. One common and convenient method involves the pyrolysis of a triborate salt, which is itself generated from sodium borohydride (B1222165).[2]
Materials:
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethylene glycol dimethyl ether (diglyme)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Triborate (NaB₃H₈): In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, a suspension of sodium borohydride in anhydrous diglyme (B29089) is prepared under an inert atmosphere. Boron trifluoride etherate is added dropwise to the stirred suspension at a controlled temperature. The reaction produces sodium triborate, sodium fluoride, and hydrogen gas.[2] 5 NaBH₄ + BF₃ → 2 NaB₃H₈ + 3 NaF + 2 H₂
-
Pyrolysis to form Sodium this compound (Na₂B₁₂H₁₂): The resulting mixture containing sodium triborate is heated to a high temperature (typically >160°C) for several hours.[2] The pyrolysis of the triborate leads to the formation of the this compound anion.
-
Isolation and Purification: After cooling, the reaction mixture is filtered to remove insoluble byproducts. The this compound salt is then precipitated from the filtrate by the addition of a suitable non-solvent. The product can be further purified by recrystallization.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline this compound salts.[9]
Procedure:
-
Crystal Growth: High-quality single crystals of a this compound salt are grown by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-170 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for characterizing the [B₁₂H₁₂]²⁻ anion in solution. ¹¹B and ¹H NMR provide information about the chemical environment of the boron and hydrogen atoms, respectively.[6][7]
Procedure:
-
Sample Preparation: A solution of the this compound salt is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹¹B NMR, both proton-coupled and decoupled spectra are typically acquired. The decoupled spectrum shows a single sharp resonance for the 12 equivalent boron atoms, while the coupled spectrum shows a doublet due to coupling with the attached proton.[6][7] For ¹H NMR, a single resonance is observed for the 12 equivalent hydrogen atoms.
-
Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and purity of the [B₁₂H₁₂]²⁻ anion.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of the this compound(12) anion.
Caption: Experimental workflow for [B₁₂H₁₂]²⁻ characterization.
Conclusion
The this compound(12) anion possesses a unique and highly stable electronic structure characterized by its icosahedral geometry and delocalized three-dimensional aromaticity. A combination of sophisticated experimental techniques and computational methods has provided a detailed understanding of its bonding, molecular orbital arrangement, and electronic properties. This in-depth knowledge is crucial for the continued development of [B₁₂H₁₂]²⁻-based materials for a wide range of applications in medicine and materials science. The data and protocols presented in this guide serve as a valuable resource for researchers working with this fascinating and important class of boron clusters.
References
- 1. Dodecaborane anion | PPTX [slideshare.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A benchmark photoelectron spectroscopic and theoretical study of the electronic stability of [B12H12]2- (Journal Article) | OSTI.GOV [osti.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Genesis of an Icosahedral Icon: Hawthorne and Pitochelli's Initial Preparation of the Dodecaborate Anion
A foundational moment in boron chemistry was the first isolation of the highly stable dodecahydro-closo-dodecaborate(2-) anion, [B₁₂H₁₂]²⁻, by M. Frederick Hawthorne and Anthony R. Pitochelli in 1960. This discovery, born from the reaction of 2-iododecaborane with triethylamine, confirmed the theoretical predictions of its existence and opened the door to a vast and varied field of polyhedral boron cluster chemistry. This technical guide provides a detailed account of their seminal work, focusing on the experimental protocol and key data from their original communication.
Summary of Quantitative Data
The initial synthesis by Hawthorne and Pitochelli was characterized by a very low yield, as the [B₁₂H₁₂]²⁻ anion was an unexpected side-product. The quantitative data from their 1960 communication in the Journal of the American Chemical Society is summarized below.
| Parameter | Value |
| Reactants | 2-iododecaborane, Triethylamine |
| Solvent | Benzene (B151609) |
| Reaction Condition | Reflux |
| Isolated Product | Triethylammonium (B8662869) dodecahydro-closo-dodecaborate, [(C₂H₅)₃NH]₂[B₁₂H₁₂] |
| Yield | < 4% |
| Elemental Analysis (Calculated for C₁₂H₄₂B₁₂N₂) | C, 42.06%; H, 12.36%; N, 8.18%; B, 37.40% |
| Elemental Analysis (Found) | C, 42.00%; H, 12.21%; N, 8.05%; B, 37.79% |
Experimental Protocol
The following protocol is based on the description provided in the original 1960 publication. It outlines the reaction and the subsequent isolation of the triethylammonium salt of the dodecaborate anion.
1. Reaction Setup:
-
A solution of 2-iododecaborane (B₁₀H₁₃I) in benzene is prepared.
-
Triethylamine ((C₂H₅)₃N) is added to this solution.
2. Reaction Execution:
-
The reaction mixture is heated to reflux in the benzene solvent.
-
A precipitate of triethylammonium iodide ((C₂H₅)₃NHI) is formed during the reaction.
3. Product Isolation:
-
The reaction mixture is filtered to remove the triethylammonium iodide precipitate.
-
The filtrate, containing the desired product and other soluble species, is concentrated.
-
Upon concentration, a crystalline solid precipitates from the filtrate.
4. Purification:
-
The crystalline solid is recrystallized from a hot water/acetonitrile mixture. This step yields the purified triethylammonium dodecahydro-closo-dodecaborate salt, [(C₂H₅)₃NH]₂[B₁₂H₁₂].
5. Characterization:
-
The structure of the isolated salt was confirmed by elemental analysis.
-
The infrared spectrum of the product was recorded, showing characteristic B-H stretching vibrations at 2480 cm⁻¹ and the absence of B-H-B bridge absorptions.
Experimental Workflow
The logical flow of the initial preparation of this compound by Hawthorne and Pitochelli can be visualized as a straightforward reaction followed by a separation and purification process.
This seminal work, despite its low yield, was a critical proof of concept that validated theoretical predictions and laid the groundwork for the development of high-yield syntheses of the remarkably stable [B₁₂H₁₂]²⁻ anion, a cornerstone of modern boron chemistry with applications ranging from medicine to materials science.
Stability of Dodecaborate Salts in Acidic and Basic Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a remarkably stable inorganic cluster compound characterized by its icosahedral cage of twelve boron atoms. This high stability, a consequence of its three-dimensional aromaticity, extends to its various salts and is of significant interest in fields such as medicine, materials science, and drug development. This technical guide provides an in-depth analysis of the stability of dodecaborate salts in aqueous acidic and basic environments, summarizing available quantitative data, detailing experimental protocols for stability assessment, and visualizing relevant processes.
Core Stability Profile
Salts of the this compound anion exhibit exceptional chemical stability in aqueous solutions across a wide pH range. They are notably resistant to hydrolysis and degradation under both strongly acidic and basic conditions. This inherent stability is a key feature that underpins their utility in various applications.
Stability in Acidic Solutions
The [B₁₂H₁₂]²⁻ anion is stable even when heated in strong acids. For instance, it has been reported to be stable in 3 M hydrochloric acid at 95 °C[1]. The acid form, (H₃O)₂[B₁₂H₁₂]·xH₂O, is itself a strong acid, comparable in strength to sulfuric acid[1]. While the cage is highly resistant to cleavage, reactions such as acid-catalyzed hydroxylation can occur under specific conditions, leading to the formation of hydroxylated derivatives rather than decomposition of the boron core.
Stability in Basic Solutions
This compound salts are also highly stable in strong aqueous bases. They do not react with hot aqueous sodium hydroxide (B78521) solutions, demonstrating their robustness in alkaline environments[2]. Some studies have noted partial hydrolysis to form species like [B₁₂H₁₁OH]²⁻ and [B₁₂H₁₀(OH)₂]²⁻, but this was observed in the presence of highly reactive species like metal hydrides, which violently react with water to create extreme conditions, rather than a direct reaction with the basic solution itself[3].
Quantitative Stability Data
The exceptional stability of the [B₁₂H₁₂]²⁻ anion means that quantitative data on its degradation kinetics (e.g., rate constants, half-lives) in acidic and basic aqueous solutions are scarce in the literature. Degradation is generally not observed under typical experimental conditions. However, data on the conditions for derivatization, such as hydroxylation, can provide insights into the limits of its stability.
| Salt/Anion | Condition | Observation | Reference |
| [B₁₂H₁₂]²⁻ | 3 M HCl, 95 °C | Stable | [1] |
| [B₁₂H₁₂]²⁻ | Hot aqueous NaOH | Stable | [2] |
| Cs₂[B₁₂H₁₂] | Aqueous H₂SO₄ (varying T, time, concentration) | Stepwise hydroxylation to [B₁₂H₁₂₋ₙ(OH)ₙ]²⁻ (n=1-4) | |
| [B₁₂F₁₂]²⁻ | 98% H₂SO₄ | No reaction | |
| [B₁₂F₁₂]²⁻ | 70% HNO₃ | No reaction | |
| [B₁₂F₁₂]²⁻ | 3 M KOH | No reaction |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound salts, a "forced degradation" study is the most appropriate approach. This involves subjecting the compound to stress conditions that are harsher than standard storage or use conditions to accelerate potential degradation.
Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of a this compound salt in acidic and basic solutions.
Objective: To determine the stability of a this compound salt under acidic and basic stress conditions and to identify any potential degradation products.
Materials:
-
This compound salt (e.g., Na₂B₁₂H₁₂)
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 M, 1 M)
-
High-purity water
-
pH meter
-
Constant temperature bath or incubator
-
Analytical instrumentation (¹¹B NMR, HPLC-UV, ICP-AES/OES)
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound salt in high-purity water.
-
Stress Conditions:
-
Acidic: Mix the stock solution with HCl to achieve the desired final acid and this compound concentrations.
-
Basic: Mix the stock solution with NaOH to achieve the desired final base and this compound concentrations.
-
Control: Mix the stock solution with high-purity water.
-
-
Incubation: Incubate the acidic, basic, and control solutions at a controlled temperature (e.g., 40 °C, 60 °C).
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Sample Analysis: Analyze the samples using appropriate analytical techniques to determine the concentration of the this compound anion and to detect any potential degradation products.
Analytical Methodologies
a) Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) Spectroscopy
¹¹B NMR is a powerful technique for the structural characterization of boron clusters. The [B₁₂H₁₂]²⁻ anion typically shows a single, sharp resonance in the ¹¹B NMR spectrum, making it straightforward to monitor its presence and concentration. The appearance of new signals would indicate the formation of degradation or reaction products.
-
Sample Preparation: Dilute the aliquot from the stability study in D₂O.
-
Acquisition: Acquire ¹¹B NMR spectra. The chemical shift for [B₁₂H₁₂]²⁻ is typically around -15 ppm.
-
Analysis: Integrate the signal corresponding to the this compound anion and compare it to an internal standard or the initial time point to quantify any change in concentration.
b) High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can be used to quantify the this compound salt, provided a suitable chromophore is present in the cation or if the this compound itself can be detected. More importantly, it is an excellent method for separating the parent compound from any potential degradation products.
-
Method Development: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and mobile phase. The method should be able to resolve the this compound salt from any peaks that appear during the forced degradation study.
-
Analysis: Inject the samples from the time-point study and quantify the peak area of the this compound salt. A decrease in the peak area over time would indicate degradation.
c) Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Optical Emission Spectrometry (ICP-OES)
ICP-AES/OES is a highly sensitive method for elemental analysis and can be used to determine the total boron concentration in the solution. While it does not provide structural information, it can be used to confirm if boron is precipitating out of the solution or if there is a loss of the boron-containing species.
-
Sample Preparation: Digest the samples in an appropriate acid matrix (e.g., nitric acid) to ensure all boron is in a detectable form.
-
Analysis: Analyze the samples for total boron content. A stable concentration over time indicates no precipitation or loss of the boron cluster from the solution.
Visualizations
Conclusion
This compound salts are characterized by their exceptional stability in both acidic and basic aqueous solutions. This robustness makes them highly attractive for a variety of applications, particularly in drug development where stability is a critical parameter. While direct degradation is not commonly observed, forced degradation studies employing techniques such as ¹¹B NMR, HPLC, and ICP-AES/OES are essential for rigorously quantifying this stability and understanding the limits of their chemical inertness. The primary reaction pathway under harsh acidic conditions appears to be substitution (e.g., hydroxylation) rather than decomposition of the boron cage, further underscoring the remarkable stability of the closo-dodecaborate core.
References
The Aromatic Nature of the Dodecaborate Icosahedron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dodecahydro-closo-dodecaborate dianion, [B₁₂H₁₂]²⁻, is a remarkably stable boron cluster characterized by its unique icosahedral geometry and three-dimensional (3D) aromaticity.[1][2] This inherent stability, coupled with its distinct electronic properties, makes it a fascinating subject of study and a promising scaffold in various applications, including medicinal chemistry and drug development.[3][4][5] This technical guide provides an in-depth exploration of the core principles governing the aromatic nature of the dodecaborate icosahedron, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Concept of Three-Dimensional Aromaticity
The notion of aromaticity, traditionally associated with planar, cyclic, conjugated organic molecules like benzene, has been extended to three-dimensional inorganic systems.[6] The closo-boranes, including [B₁₂H₁₂]²⁻, are prime examples of molecules exhibiting 3D aromaticity.[2][7] This phenomenon arises from the global delocalization of electrons across the entire polyhedral cage, leading to enhanced thermodynamic stability.[2]
The stability of deltahedral boranes like [B₁₂H₁₂]²⁻ can be understood through Wade's rules, which predict the geometry of borane (B79455) clusters based on their number of skeletal electron pairs.[8] For a closo-borane with n vertices, there are n+1 skeletal electron pairs available for cage bonding. In the case of [B₁₂H₁₂]²⁻, there are 13 pairs of skeletal electrons, consistent with a highly symmetric and stable closo-structure. The concept of 3D aromaticity in these systems is supported by numerous computational studies and experimental observations of their electron density distribution.[2]
Electronic Structure and Bonding
The electronic structure of the [B₁₂H₁₂]²⁻ dianion is key to its aromatic character. The icosahedral cage is held together by a network of multicenter two-electron bonds, a hallmark of electron-deficient boron clusters.[9] Theoretical studies, including density functional theory (DFT) calculations, have provided detailed insights into the molecular orbitals of [B₁₂H₁₂]²⁻, revealing a significant HOMO-LUMO gap that contributes to its kinetic stability.[10]
A joint photoelectron spectroscopy and high-level electronic structure study determined the Adiabatic Detachment Energy (ADE) and Vertical Detachment Energy (VDE) of the [B₁₂H₁₂]²⁻ dianion to be 0.93 ± 0.05 eV and 1.15 ± 0.05 eV, respectively, confirming its high electronic stability.[11] These experimental values are in excellent agreement with theoretical calculations at the CCSD(T)/aug-cc-PVQZ level, which yielded ADE and VDE values of 0.92 eV and 1.16 eV, respectively.[11]
Quantitative Data on the this compound Icosahedron
The following tables summarize key quantitative data related to the structure and aromaticity of the [B₁₂H₁₂]²⁻ anion, compiled from experimental and computational studies.
| Parameter | Value | Method | Reference |
| B-B Bond Distance | ~1.78 Å | X-ray Crystallography | [8] |
| B-H Bond Distance | ~1.21 Å | X-ray Crystallography | [8] |
| ¹¹B NMR Chemical Shift | -17.58 ppm | DFT Calculation | [8] |
| ¹H NMR Chemical Shift | 1.18 ppm | DFT Calculation | [8] |
| Adiabatic Detachment Energy (ADE) | 0.93 ± 0.05 eV | Photoelectron Spectroscopy | [11] |
| Vertical Detachment Energy (VDE) | 1.15 ± 0.05 eV | Photoelectron Spectroscopy | [11] |
Table 1: Structural and Spectroscopic Data for [B₁₂H₁₂]²⁻
Nucleus-Independent Chemical Shift (NICS) calculations are a widely used computational tool to assess the degree of aromaticity. Negative NICS values inside a ring or cage are indicative of a diatropic ring current and thus aromaticity.
| Location of NICS Calculation | NICS(0) (ppm) | NICS(1) (ppm) | Computational Method |
| Cage Center | -34.5 | -29.9 | GIAO-PBE0 |
| Center of B-B-B face | -25.2 | -24.8 | GIAO-PBE0 |
Table 2: Representative NICS Values for [B₁₂H₁₂]²⁻ (Note: Specific values can vary with the computational method.)
Experimental Protocols
Synthesis of the this compound Anion
The synthesis of the [B₁₂H₁₂]²⁻ anion has been achieved through various methods since its initial prediction.[1] A common and convenient laboratory-scale synthesis involves the pyrolysis of the triborate anion, which is itself generated from sodium borohydride (B1222165).[1]
Two-Step Synthesis of Sodium this compound: [1]
-
Formation of the Triborate Anion: Sodium borohydride (NaBH₄) is reacted with boron trifluoride etherate (BF₃·OEt₂) in an appropriate solvent like diglyme.
-
Reaction: 5 NaBH₄ + BF₃ → 2 NaB₃H₈ + 3 NaF + 2 H₂
-
-
Pyrolysis to this compound: The resulting sodium triborate (NaB₃H₈) is pyrolyzed at elevated temperatures to yield the sodium salt of the this compound anion.
A variety of other synthetic routes have also been published, including the reaction of 2-iododecaborane with triethylamine.[1]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹¹B and ¹H NMR spectroscopy are powerful tools for characterizing the [B₁₂H₁₂]²⁻ anion.[12][13] Due to the high icosahedral symmetry (Ih) of the cluster, all twelve boron atoms and all twelve hydrogen atoms are chemically equivalent, resulting in a single resonance in their respective NMR spectra.[8][14]
-
¹¹B NMR: A single sharp peak is typically observed in the ¹¹B NMR spectrum. The chemical shift is indicative of the highly shielded environment of the boron nuclei within the aromatic cage.[8]
-
¹H NMR: Similarly, the ¹H NMR spectrum shows a single peak for the twelve equivalent protons.
-
Protocol for Solution NMR:
-
Dissolve the this compound salt in a suitable deuterated solvent (e.g., D₂O, CD₃CN).
-
Acquire ¹¹B and ¹H NMR spectra on a high-field NMR spectrometer.
-
For ¹¹B NMR, proton decoupling is often employed to obtain a sharp singlet.
-
X-ray Crystallography:
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound salts.
-
Protocol:
-
Grow suitable single crystals of a this compound salt.
-
Mount a crystal on a goniometer head and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Solve and refine the crystal structure using appropriate software to obtain atomic coordinates, bond lengths, and bond angles.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important conceptual frameworks related to the this compound icosahedron.
Caption: Conceptual relationship between the icosahedral structure and 3D aromaticity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry: Science of Drug Discovery [borates.today]
- 4. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single—Not Double—3D-Aromaticity in an Oxidized Closo Icosahedral Dodecaiodo-Dodecaborate Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. Electronic Structures of Perfunctionalized this compound Clusters - ProQuest [proquest.com]
- 11. A benchmark photoelectron spectroscopic and theoretical study of the electronic stability of [B12H12]2- (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemtube3d.com [chemtube3d.com]
Synthesis of Dodecahydro-closo-dodecaborate from Sodium Borohydride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a remarkably stable boron cluster with a wide range of potential applications, including in medicine as a boron carrier for neutron capture therapy and as a component in advanced materials. Its synthesis from readily available sodium borohydride (B1222165) (NaBH₄) is a key area of research. This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways and workflows.
Overview of Synthetic Methodologies
The conversion of sodium borohydride to the dodecahydro-closo-dodecaborate anion can be achieved through several distinct methodologies. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The core strategies include:
-
Solvothermal Synthesis: This approach involves the reaction of sodium borohydride with a boron source in a high-boiling point solvent under elevated temperature and pressure.
-
Solvent-Free Synthesis: These methods are advantageous for their simplicity and reduced waste generation, typically involving the direct reaction of solids or the use of a low-melting point boron source.
-
Pyrolysis of Borohydride Salts: Thermal decomposition of larger borohydride salts, often derived from sodium borohydride, can lead to the formation of the closo-dodecaborate cluster.
-
Thermal Decomposition of Sodium Borohydride: Under specific conditions, NaBH₄ can decompose to form Na₂B₁₂H₁₂, often as an intermediate in hydrogen storage applications.[1][2]
Experimental Protocols and Data
This section details the experimental procedures for the most prominent synthetic routes, with quantitative data summarized for comparative analysis.
Solvothermal Synthesis using Borane (B79455) Dimethyl Sulfide (B99878) Complex
A simple, efficient, and environmentally benign solvothermal method has been reported for the preparation of Na₂B₁₂H₁₂ with high purity and yield.[1] This method utilizes the reaction between sodium borohydride and the borane dimethyl sulfide complex (DMS·BH₃) in diglyme (B29089).
Experimental Protocol:
-
In an inert atmosphere glovebox, add sodium borohydride (NaBH₄) and a stoichiometric amount of borane dimethyl sulfide complex (DMS·BH₃) to a Teflon-lined stainless steel autoclave.
-
Add dry diglyme as the solvent.
-
Seal the autoclave and heat to the desired temperature in an oven.
-
Maintain the temperature for a specified duration.
-
After cooling to room temperature, the product is collected by filtration, washed with an appropriate solvent (e.g., diethyl ether), and dried under vacuum.
| Parameter | Value | Reference |
| Reactants | NaBH₄, DMS·BH₃ | [1] |
| Solvent | Diglyme | [1] |
| Temperature | Varies (e.g., heated) | [1] |
| Yield of Na₂B₁₂H₁₂ | 85% | [1] |
Solvent-Free Synthesis using Decaborane (B607025)
A facile solvent-free synthesis process has been developed using decaborane (B₁₀H₁₄) as the boron source.[3] This method is particularly attractive due to its simplicity and the low melting point of decaborane (99.6 °C).
Experimental Protocol:
-
Mix metal borohydride (in this case, a precursor or related compound) and decaborane (B₁₀H₁₄) in a stoichiometric molar ratio (e.g., 1:1 for M(BH₄)₂).
-
The mixture is sintered at a specified temperature under an inert atmosphere.
-
The resulting product is then cooled and collected.
| Parameter | Value | Reference |
| Boron Source | B₁₀H₁₄ | [3] |
| Reactant Ratio | Varies depending on the starting metal borohydride | [3] |
| Conditions | Sintering (solvent-free) | [3] |
Pyrolysis of Tetraethylammonium (B1195904) Borohydride
This method involves the initial conversion of sodium borohydride to tetraethylammonium borohydride (Et₄NBH₄), which is then pyrolyzed to form the dodecahydro-closo-dodecaborate anion.[4]
Experimental Protocol:
-
Synthesis of Et₄NBH₄: Convert sodium borohydride to tetraethylammonium borohydride via an ion exchange reaction.[4]
-
Pyrolysis: The resulting tetraethylammonium borohydride is heated under controlled conditions (temperature, pressure, and medium) to induce pyrolysis. This process can be carried out in the solid state or in a high-boiling point liquid medium like silicone fluid.[4]
-
Product Isolation: The product mixture, which may contain both (Et₄N)₂B₁₀H₁₀ and (Et₄N)₂B₁₂H₁₂, is then purified.[4]
| Parameter | Value | Reference |
| Precursor | Tetraethylammonium borohydride (from NaBH₄) | [4] |
| Reaction Type | Pyrolysis | [4] |
| Products | Mixture of (Et₄N)₂B₁₀H₁₀ and (Et₄N)₂B₁₂H₁₂ | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis of dodecahydro-closo-dodecaborate.
Caption: Solvothermal synthesis workflow.
Caption: Solvent-free synthesis workflow.
Caption: Pyrolysis synthesis workflow.
Conclusion
The synthesis of dodecahydro-closo-dodecaborate from sodium borohydride is achievable through various methods, each with its own set of advantages and challenges. The solvothermal approach offers high yields and purity, while solvent-free methods provide a more environmentally friendly and simplified process. Pyrolysis represents a viable, albeit potentially less direct, route. The selection of a particular synthetic strategy will be guided by the specific requirements of the intended application, including scale, desired purity, and available resources. Further research into optimizing these processes and exploring new synthetic pathways will continue to be a significant area of investigation in boron chemistry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Redox Properties of Perfunctionalized Dodecaborate Clusters
The icosahedral this compound cluster, [B₁₂H₁₂]²⁻, is a remarkably stable and three-dimensionally aromatic molecule.[1][2] While the parent cluster is not redox-active, perfunctionalization of its twelve boron vertices unlocks a rich and tunable redox chemistry.[1][3] This has led to their investigation for a wide range of applications, including energy storage, catalysis, and as redox-active materials in various fields.[3][4][5] This technical guide provides a comprehensive overview of the redox properties of these fascinating molecules, with a focus on quantitative data and experimental methodologies.
Redox States of Perfunctionalized this compound Clusters
Perfunctionalization of the this compound cluster with substituents like ethers, halogens, or nitro groups engenders reversible redox behavior.[1] These clusters can typically exist in three distinct and stable oxidation states:
-
Dianion (closo-): The parent, fully reduced state, [B₁₂X₁₂]²⁻.
-
Radical Anion (hypocloso-): A stable radical species formed upon one-electron oxidation, [B₁₂X₁₂]¹⁻.
-
Neutral (hypercloso-): The fully oxidized, neutral state, [B₁₂X₁₂]⁰.
Some ether-functionalized this compound clusters have even been shown to access a fourth oxidation state, a radical cation [B₁₂(OR)₁₂]¹⁺.[6][7] The ability to access these multiple, stable redox states makes them highly attractive for applications requiring electron transfer processes.
Caption: Redox states of perfunctionalized this compound clusters.
Tuning the Redox Potential
A key feature of perfunctionalized this compound clusters is the ability to tune their redox potentials over a wide range, often exceeding 1 volt for the same redox event.[1][3] This tuning is achieved by modifying the electronic properties of the substituents attached to the boron cage. Electron-withdrawing groups increase the redox potential, making the cluster easier to reduce and harder to oxidize, while electron-donating groups have the opposite effect.
Vertex differentiation, or heterofunctionalization, where one or more substituents are different from the others, provides an additional and powerful tool for fine-tuning the redox properties. For instance, substituting a single ether group with a nitro group in a per-etherated cluster can shift the redox potential by as much as +0.5 V.[1][8][9]
Quantitative Redox Potential Data
The following table summarizes the redox potentials for a selection of perfunctionalized this compound clusters, showcasing the tunability of these systems. All potentials are reported in Volts versus the Fc⁺/Fc redox couple.
| Compound | E½ (2-/1-) (V vs Fc⁺/Fc) | E½ (1-/0) (V vs Fc⁺/Fc) | Reference |
| [B₁₂(O-CH₂C₆F₅)₁₂]²⁻ | +0.15 | +0.33 | [1] |
| [B₁₂(O-CH₂C₆F₅)₁₁NO₂]²⁻ | +0.69 | -0.38 | [1] |
| [B₁₂(OCH₃)₁₂]²⁻ | Not specified | Not specified | [6] |
| High-potential cluster 1 (perfluorinated) | +0.074 | Not specified | [5] |
| Low-potential cluster 2 (alkyl with OMe) | Not specified | Not specified | [5] |
Synthesis and Perfunctionalization
The synthesis of redox-active perfunctionalized this compound clusters typically starts from the commercially available closo-[B₁₂H₁₂]²⁻. A common strategy involves a two-step process:
-
Perhydroxylation: The parent [B₁₂H₁₂]²⁻ is perhydroxylated to [B₁₂(OH)₁₂]²⁻ using a strong oxidizing agent like hydrogen peroxide.
-
Perfunctionalization: The hydroxyl groups of [B₁₂(OH)₁₂]²⁻ are then reacted with various electrophiles (e.g., alkyl halides, benzyl (B1604629) halides) to introduce the desired functional groups via ether linkages.
Microwave-assisted synthesis has been shown to significantly accelerate the perfunctionalization step, reducing reaction times from hours to minutes and often avoiding the need for an inert atmosphere.[10][11]
Caption: General synthesis workflow for perfunctionalized this compound clusters.
Experimental Protocols
Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to characterize the redox properties of perfunctionalized this compound clusters.
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes.
General Protocol:
-
Electrolyte Preparation: A solution of the this compound cluster (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: A three-electrode system is employed:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ or a saturated calomel (B162337) electrode (SCE) separated by a salt bridge. It is common practice to reference the potentials to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple by adding ferrocene as an internal standard at the end of the experiment.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
-
Data Acquisition: The potential is swept linearly from an initial value to a final value and then back again, while the current response is measured. The scan rate is typically in the range of 50-200 mV/s.
-
Data Analysis: The resulting voltammogram is analyzed to determine the half-wave potentials (E½), which correspond to the formal redox potentials of the species. The peak separation (ΔEp) and the ratio of the anodic to cathodic peak currents are used to assess the reversibility of the redox event.
Caption: Schematic of a cyclic voltammetry experimental setup.
Applications in Drug Development and Beyond
The unique redox properties and exceptional stability of perfunctionalized this compound clusters make them promising candidates for various applications, including:
-
Redox-Active Materials: Their tunable redox potentials and stability make them suitable for use in redox flow batteries and other energy storage devices.[4][5][12]
-
Bioconjugation: The ability to functionalize the cluster with various groups allows for conjugation to biomolecules, opening up possibilities for their use as redox-active labels or probes.
-
Drug Delivery: Their stability and potential for functionalization could be exploited in the design of novel drug delivery systems. While not directly a redox property application, the core stability is a key enabling feature.
For drug development professionals, the key takeaway is the potential to design and synthesize highly stable, redox-active molecules with precisely tuned properties. This could lead to the development of new diagnostic tools, therapeutic agents, and advanced materials for biomedical applications.
Conclusion
Perfunctionalized this compound clusters represent a versatile class of molecules with highly tunable and reversible redox properties. Their exceptional stability and the ability to access multiple oxidation states make them a fascinating area of research with significant potential for a wide range of applications. The synthetic methodologies are well-established, and the electrochemical characterization is straightforward, providing a solid foundation for further exploration and development of these unique 3D aromatic systems.
References
- 1. Tuning the electrochemical potential of perfunctionalized this compound clusters through vertex differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-Active Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Tunable Nature of Redox-Active Dodecaborane Clusters [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Perfunctionalized this compound Clusters as Stable Metal-Free Active Materials for Charge Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Electronic Structures of Perfunctionalized this compound Clusters - ProQuest [proquest.com]
- 8. Tuning the electrochemical potential of perfunctionalized this compound clusters through vertex differentiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Tuning the electrochemical potential of perfunctionalized this compound clusters through vertex differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid synthesis of redox-active dodecaborane B12(OR)12 clusters under ambient conditions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Rapid Synthesis of Redox-Active Dodecaborane B12(OR)12 Clusters Under Ambient Conditions. | Semantic Scholar [semanticscholar.org]
- 12. Perfunctionalized this compound Clusters as Stable Metal-Free Active Materials for Charge Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Noncovalent Interactions in Ionic Boron Clusters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architectures and electronic properties of ionic boron clusters have positioned them as compelling building blocks in supramolecular chemistry, materials science, and medicine. Their ability to engage in a diverse array of noncovalent interactions underpins their utility in applications ranging from drug delivery to the design of novel functional materials. This technical guide provides an in-depth exploration of the noncovalent interactions of ionic boron clusters, presenting quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts to facilitate a comprehensive understanding of this burgeoning field.
The Spectrum of Noncovalent Interactions
Ionic boron clusters participate in a variety of noncovalent interactions, the strengths and characteristics of which are dictated by the cluster's geometry, charge, and substituent groups. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in molecular recognition and self-assembly processes.
Chalcogen Bonding
Chalcogen bonds are noncovalent interactions involving a chalcogen atom (O, S, Se, Te) as the electrophilic center. In the context of boron clusters, chalcogen atoms can be incorporated into the cluster framework or attached as exopolyhedral substituents. The electro-deficient nature of the boron cage can induce a positive σ-hole on the chalcogen atom, enhancing its ability to act as a chalcogen bond donor.
Recent computational studies have quantified the strength of these interactions. For instance, the interaction energies of closo-1-SeB₁₁H₁₁ with trimethylamine (B31210) and benzene (B151609) have been calculated to be -8.1 kcal/mol and -7.0 kcal/mol, respectively, highlighting the significant strength of these bonds.[1]
Hydrogen Bonding
Hydrogen bonding is a critical interaction in biological systems and supramolecular chemistry. Ionic boron clusters can participate in unconventional hydrogen bonds where B-H or C-H moieties act as the hydrogen bond donor. The hydridic nature of the B-H bonds in many boranes allows them to interact with electron-rich regions, such as π-systems of aromatic rings.
A notable example is the B-H···π interaction between carboranes and benzene. The binding energy for a dimer of o-carborane (B102288) and benzene has been calculated to be as high as 7.9 kcal/mol, with a B-H···π distance of 2.361 Å.[2] This interaction is predominantly electrostatic in nature.
Halogen Bonding
Similar to chalcogen bonding, halogen bonding involves a halogen atom as an electrophilic species. Perhalogenated boron clusters, such as [B₁₀Cl₁₀]²⁻ and [B₁₂Cl₁₂]²⁻, are particularly relevant in this context. The electron-withdrawing effect of the boron cluster can create a positive σ-hole on the halogen atoms, enabling them to interact with Lewis bases. These interactions have been investigated using techniques like ³⁵Cl Nuclear Quadrupole Resonance (NQR) spectroscopy, which is highly sensitive to the electronic environment of the chlorine nucleus.
Cage-Cage Interactions
A unique noncovalent interaction observed in nido-carborane clusters is the "cage-cage" interaction. This interaction occurs between two negatively charged open-cage carboranes, and despite the electrostatic repulsion, a stable complex can be formed, often mediated by a cation. X-ray diffraction studies have revealed that the centroid-to-centroid distance in these interactions ranges from 5.4 to 7.0 Å.[3][4] Theoretical calculations suggest that this interaction has a repulsive electrostatic component that is overcome by stabilizing dispersion and orbital interactions, facilitated by a positively charged molecular barrier.[3]
Quantitative Analysis of Noncovalent Interactions
A quantitative understanding of the strength and geometry of noncovalent interactions is paramount for designing and predicting the behavior of systems involving ionic boron clusters. The following tables summarize key quantitative data from experimental and computational studies.
| Interaction Type | Interacting Species | Method | Interaction Energy (kcal/mol) | Bond Length/Contact Distance (Å) | Reference |
| Chalcogen Bond | closo-1-SeB₁₁H₁₁ ⋅⋅⋅ N(CH₃)₃ | Computational | -8.1 | - | [1] |
| Chalcogen Bond | closo-1-SeB₁₁H₁₁ ⋅⋅⋅ C₆H₆ | Computational | -7.0 | - | [1] |
| Hydrogen Bond | o-carborane ⋅⋅⋅ C₆H₆ | Computational | -7.9 | 2.361 (B-H···π) | [2] |
| Cage-Cage | nido-carborane ⋅⋅⋅ nido-carborane | X-ray Diffraction | - | 5.4 - 7.0 (centroid-centroid) | [3][4] |
| Host-Guest System | Guest | Host | Method | Association Constant (Kₐ) (M⁻¹) | Reference |
| Carboxymethyl carborane derivatives | Carborane | α-, β-, γ-Cyclodextrin | - | 10³ - 10⁴ | [5] |
| Dodecaborate anions | [B₁₂X₁₂]²⁻ | Large-ring cyclodextrins | - | 10⁴ - 10⁶ | [6] |
| Interaction Type | Interacting Species | Method | Thermodynamic Hydricity (ΔG°[H]⁻) (kcal/mol) | Reference |
| Hydride Abstraction | B₂H₆ | DFT | 82.1 | [7] |
| Hydride Abstraction | [B₂H₆]²⁻ (as Li₂[B₂H₆]) | DFT | 40.9 | [7] |
Experimental and Computational Protocols
The characterization of noncovalent interactions in ionic boron clusters relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
X-ray Diffraction: Single-crystal X-ray diffraction is the primary method for determining the solid-state structures of boron cluster compounds and directly observing the geometry of noncovalent interactions.
-
Sample Preparation: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A diffractometer equipped with a suitable X-ray source (e.g., Cu Kα) is used. The crystal is mounted and cooled to low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, providing precise atomic coordinates and allowing for the measurement of intermolecular distances and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying noncovalent interactions in solution.
-
¹H and ¹¹B NMR: These are standard techniques for characterizing the structure and purity of boron clusters. Changes in chemical shifts upon complexation can provide evidence of interaction.
-
¹⁹F and ³¹P NMR: These nuclei can be incorporated into probes to quantify hydrogen bond accepting ability, where changes in their chemical shifts upon interaction with a hydrogen bond donor are measured.[8]
-
DOSY (Diffusion-Ordered Spectroscopy): This technique can be used to measure the diffusion coefficients of species in solution, which can be used to determine the formation of host-guest complexes.
Fluorescence Quenching: This technique is particularly useful for studying the binding of boron clusters to proteins.
-
Protocol: The intrinsic fluorescence of a protein (e.g., from tryptophan residues) is measured. A solution of the boron cluster is titrated into the protein solution, and the decrease in fluorescence intensity is monitored. The binding constant can be determined by analyzing the quenching data using the Stern-Volmer equation.[9]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).
-
Protocol: A solution of the boron cluster is injected into a solution of the binding partner in the ITC cell. The heat released or absorbed upon each injection is measured to determine the thermodynamic parameters of the interaction.[10]
Computational Methodologies
Computational chemistry plays a vital role in elucidating the nature and energetics of noncovalent interactions that may be difficult to probe experimentally.
-
Quantum Chemical Calculations:
-
Density Functional Theory (DFT): Methods like M06-2X and B3LYP, often with dispersion corrections (e.g., -D3), are widely used to optimize geometries and calculate interaction energies.[11]
-
Ab initio Methods: Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide more accurate interaction energies, often used as benchmarks.[11]
-
Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.[7]
-
-
Analysis of Noncovalent Interactions:
-
Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion, to provide insight into the nature of the interaction.[12]
-
Non-Covalent Interaction (NCI) Plots: This visualization technique, based on the electron density and its derivatives, provides a three-dimensional representation of noncovalent interactions, color-coded to indicate their strength and nature (attractive or repulsive).[13]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology can identify bond critical points and characterize the nature of intermolecular interactions.
-
Visualizing Interactions and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and processes discussed.
Caption: Overview of major noncovalent interactions involving ionic boron clusters.
Caption: Generalized experimental workflow for studying noncovalent interactions.
Caption: Typical computational workflow for analyzing noncovalent interactions.
Applications and Future Directions
The diverse noncovalent interactions of ionic boron clusters are being leveraged in various applications. In drug delivery, host-guest chemistry with cyclodextrins and interactions with proteins are being explored for the targeted delivery of therapeutics.[5][9] The ability of some boron clusters to traverse cell membranes is also a promising avenue for intracellular drug delivery.[10] In materials science, these interactions are being used to construct supramolecular assemblies with unique photophysical and electronic properties.[12]
Future research in this area will likely focus on:
-
Expanding the library of functionalized ionic boron clusters to fine-tune their noncovalent interaction capabilities.
-
Developing a more comprehensive quantitative understanding of the thermodynamics and kinetics of these interactions in complex biological environments.
-
Utilizing these interactions for the rational design of advanced materials with tailored properties and for the development of more effective and targeted drug delivery systems.
The continued exploration of the rich and varied noncovalent chemistry of ionic boron clusters holds immense promise for advancing fundamental science and enabling technological innovation across multiple disciplines.
References
- 1. Chalcogens act as inner and outer heteroatoms in borane cages with possible consequences for σ-hole interactions - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01861K [pubs.rsc.org]
- 2. s3.smu.edu [s3.smu.edu]
- 3. Cage–···Cage– Interaction: Boron Cluster-Based Noncovalent Bond and Its Applications in Solid-State Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Host-Guest Chemistry of Carboranes: Synthesis of Carboxylate Derivatives and Their Binding to Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity host–guest chemistry of large-ring cyclodextrins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Interactions of Boron Clusters and their Derivatives with Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron clusters as broadband membrane carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcogen bonds: Hierarchical ab initio benchmark and density functional theory performance study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Superchaotropic Nature of Dodecaborate Anions: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, and its derivatives represent a unique class of molecules characterized by their icosahedral structure, high stability, and remarkable "superchaotropic" properties.[1][2][3] This technical guide provides an in-depth exploration of the core principles underlying the superchaotropic nature of dodecaborate anions, their interactions with biological systems, and their emerging applications in drug development and materials science. Unlike classical chaotropic agents that disrupt the structure of water, superchaotropes exhibit an exceptionally strong tendency to interact with and partition into weakly hydrated environments, such as the interior of proteins and lipid membranes.[3][4] This behavior is not driven by hydrophobicity but rather by a distinct "chaotropic effect," which has significant implications for molecular recognition, cellular uptake, and the formulation of novel therapeutics.[4][5]
Core Concepts: The Chaotropic Effect and Superchaotropism
The Hofmeister series traditionally classifies ions based on their ability to salt-out (kosmotropic) or salt-in (chaotropic) proteins.[3] Chaotropic agents disrupt the hydrogen-bonding network of water, increasing the solubility of nonpolar molecules.[6][7] this compound anions, however, exhibit chaotropic properties that far exceed those of classical chaotropes like perchlorate (B79767) (ClO₄⁻) and thiocyanate (B1210189) (SCN⁻), earning them the designation of "superchaotropic" anions.[3]
The primary driving force for the interaction of superchaotropic anions with hydrophobic and neutral entities is the "chaotropic effect".[3] This effect is enthalpically driven and entropically penalized.[5] The relocation of these large, weakly hydrated anions from the bulk water into a nonpolar cavity or onto a surface allows for the restoration of the hydrogen-bonding network of water, resulting in a favorable enthalpic gain.[4][5]
Quantitative Analysis of this compound Anion Interactions
The superchaotropic nature of this compound anions has been quantified through various biophysical techniques, providing valuable data on their binding affinities and thermodynamic profiles.
Binding Affinity and Thermodynamics with Cyclodextrins
Cyclodextrins (CDs) are macrocyclic hosts with a hydrophobic inner cavity and a hydrophilic exterior, serving as excellent models for studying the interactions of this compound anions with nonpolar environments. The binding of various this compound derivatives to γ-cyclodextrin (γ-CD) has been extensively studied.[5][8][9]
| This compound Anion | Association Constant (Kₐ) [M⁻¹] | ΔG [kcal mol⁻¹] | ΔH [kcal mol⁻¹] | TΔS [kcal mol⁻¹] | Reference |
| [B₁₂Br₁₂]²⁻ | up to 10⁶ | - | - | - | [8][9] |
| [B₁₂I₁₂]²⁻ | - | - | up to -25 | up to -18.4 | [5][8][9] |
Table 1: Thermodynamic parameters for the complexation of perhalogenated this compound anions with γ-cyclodextrin. The high association constants and highly negative enthalpies underscore the strength of the chaotropic effect.
Toxicity of Functionalized this compound Anions
The toxicological profile of this compound derivatives is crucial for their application in drug delivery. Studies on N,N,N-trialkylammoniododecaborates have shown that toxicity is related to their hydrophobicity.[10][11]
| Compound | V79 Cells EC₅₀ [mM] | S. vacuolatus EC₅₀ [mM] | Acetylcholinesterase Inhibition EC₅₀ [mM] | Reference |
| Trimethylammonio derivative | 9.1 | > 3 | 21.9 | [10][11] |
| Trihexyl derivative | 0.19 | 0.016 | 0.03 | [10][11] |
Table 2: EC₅₀ values for N,N,N-trialkylammoniododecaborates, demonstrating the increase in toxicity with increasing alkyl chain length and hydrophobicity.
Interaction with Water and Hydration Properties
Molecular dynamics simulations have provided insights into the interaction of this compound anions with water. The simulations reveal a weakly bound hydration shell with the formation of dihydrogen bonds (O–H···H–B).[12]
| This compound Anion Derivative | Interaction Energy with Water [kJ mol⁻¹] | Average Number of Water Molecules in First Solvation Shell |
| Unfunctionalized [B₁₂H₁₂]²⁻ | 1.81 | ~22 |
| Amino-functionalized | 1.34 | ~18 |
| Trimethyl-functionalized | 0.48 | ~18 |
| Triethyl-functionalized | 0.2 | ~18 |
Table 3: Interaction energies and hydration shell characteristics of this compound anions, showing a correlation between decreasing interaction energy and experimentally observed lower solubility for functionalized anions.[12]
Experimental Protocols
Synthesis of closo-Dodecaborate Anions
The synthesis of the parent [B₁₂H₁₂]²⁻ anion can be achieved through several methods. A common and convenient route involves a two-step process starting from sodium borohydride (B1222165).[1][13]
-
Formation of the Triborate Anion: Sodium borohydride (NaBH₄) is reacted with boron trifluoride etherate (BF₃·OEt₂) to form the sodium salt of the triborate anion (NaB₃H₈).
-
Reaction: 5 NaBH₄ + BF₃ → 2 NaB₃H₈ + 3 NaF + 2 H₂[1]
-
-
Pyrolysis: The resulting triborate salt is then pyrolyzed to yield the sodium salt of the closo-dodecaborate anion.[1]
Derivatives of the [B₁₂H₁₂]²⁻ anion can be synthesized through substitution reactions, such as halogenation or hydroxylation.[1] For instance, nitrilium derivatives are prepared by reacting the parent anion with a nitrile in the presence of an electrophilic inducer like trifluoroacetic acid at elevated temperatures.[14]
Characterization of this compound-Cyclodextrin Binding
The interaction between this compound anions and cyclodextrins is typically characterized using Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Isothermal Titration Calorimetry (ITC):
-
A solution of the this compound anion is prepared in a suitable buffer (e.g., deionized water).
-
The cyclodextrin (B1172386) solution is loaded into the sample cell of the calorimeter.
-
The dodecborate solution is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the cyclodextrin solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is fitted to a binding model to determine the association constant (Kₐ), enthalpy (ΔH), and stoichiometry of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A series of samples are prepared with a constant concentration of the cyclodextrin and varying concentrations of the this compound anion in a deuterated solvent (e.g., D₂O).
-
¹H NMR spectra are recorded for each sample.
-
Changes in the chemical shifts of the cyclodextrin protons upon addition of the this compound anion are monitored.
-
The titration data is fitted to a suitable binding isotherm to calculate the association constant.[5]
Studying Protein Denaturation
The effect of this compound anions on protein stability can be investigated using techniques like differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy.[15][16]
Differential Scanning Calorimetry (DSC):
-
Solutions of the protein of interest are prepared in the absence and presence of varying concentrations of the this compound anion.
-
The samples are heated at a constant rate in the DSC instrument.
-
The heat capacity of the samples is monitored as a function of temperature.
-
The melting temperature (Tₘ), which corresponds to the midpoint of the thermal denaturation transition, is determined for each condition. A decrease in Tₘ indicates protein destabilization.
Visualizing Core Concepts and Workflows
The Chaotropic Effect on Protein Stability
The following diagram illustrates the proposed mechanism by which superchaotropic this compound anions can induce protein denaturation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dodecaborane anion | PPTX [slideshare.net]
- 3. The Chaotropic Effect as an Assembly Motif in Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for an intrinsic binding force between this compound dianions and receptors with hydrophobic binding pockets - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01233G [pubs.rsc.org]
- 5. Water Structure Recovery in Chaotropic Anion Recognition: High-Affinity Binding of this compound Clusters to γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Water Structure Recovery in Chaotropic Anion Recognition: High-Affinity Binding of this compound Clusters to γ-Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 9. Water Structure Recovery in Chaotropic Anion Recognition: High-Affinity Binding of this compound Clusters to γ-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of N,N,N-trialkylammoniododecaborates as new anions of ionic liquids in cellular, liposomal and enzymatic test systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. New Aspects of the Synthesis of closo-Dodecaborate Nitrilium Derivatives [B12H11NCR]− (R = n-C3H7, i-C3H7, 4-C6H4CH3, 1-C10H7): Experimental and Theoretical Studies | MDPI [mdpi.com]
- 15. Protein destabilisation in ionic liquids: the role of preferential interactions in denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of the Hofmeister anions on protein stability as studied by thermal denaturation and chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Functionalization of closo-Dodecaborates for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of closo-dodecaborate clusters and their application in advanced drug delivery systems. The unique physicochemical properties of these boron-rich cages, including their stability, icosahedral structure, and capacity for extensive functionalization, make them highly promising scaffolds for the development of novel therapeutic agents.
Introduction to closo-Dodecaborates in Drug Delivery
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a remarkably stable boron cluster with 12 vertices, each bearing a hydrogen atom that can be substituted for functional groups. This high degree of potential functionalization allows for the attachment of a wide array of molecules, including therapeutic drugs, targeting ligands, and solubilizing agents. Their application is particularly prominent in Boron Neutron Capture Therapy (BNCT), where the accumulation of boron-10 (B1234237) isotopes in tumor cells leads to localized cell death upon neutron irradiation.
Key Functionalization Strategies
The versatility of closo-dodecaborates stems from the ability to introduce various reactive groups onto the boron cage. These functionalized clusters can then be conjugated to biomolecules or incorporated into nanoparticle formulations.
Amine-Reactive Functionalization
Introducing amine-reactive groups such as maleimides and isothiocyanates allows for the covalent conjugation of closo-dodecaborates to proteins and peptides rich in cysteine and lysine (B10760008) residues.
-
Maleimide-functionalized closo-dodecaborate (MID): Reacts with free sulfhydryl groups of cysteine residues and can also react with lysine residues under physiological conditions[1]. This is a popular method for conjugation to proteins like human serum albumin (HSA).
-
Isothiocyanate-functionalized closo-dodecaborate (ISD): Reacts with primary amines on proteins and other molecules to form stable thiourea (B124793) bonds.
"Click" Chemistry
The use of "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly specific method for conjugating closo-dodecaborates to various molecules, including those with cholesterol moieties for liposome (B1194612) integration[2].
Lipid Conjugation
closo-Dodecaborates can be functionalized with lipid tails to create boron-rich lipids. These can then be incorporated into the bilayer of liposomes, creating versatile nanocarriers for both hydrophilic and hydrophobic drugs.
Data Presentation: Quantitative Analysis of closo-Dodecaborate Drug Delivery Systems
The following tables summarize key quantitative data from various studies on closo-dodecaborate-based drug delivery systems.
Table 1: Drug Loading and Release Kinetics
| Carrier System | Drug | Loading Capacity | Loading Efficiency (%) | Release Conditions | % Release | Reference |
| Boron Nitride Nanoparticles | Doxorubicin | 870 µg/mg | ~90% | pH 5.0, 24h | 60.2% | [3][4] |
| Boron Nitride Nanoparticles | Doxorubicin | 1757 µg/mg | 24% | pH 7.4, 24h | 32.6% | [4] |
| Exosomes with Boron Clusters | Doxorubicin | - | - | Sustained release | - | [5] |
| Iron Oxide Nanocomposites | Doxorubicin | 1757 µg/mg | 24% | pH 5.0, 210 min | 80% | [4][6] |
| Iron Oxide Nanocomposites | Doxorubicin | 870 µg/mg | ~90% | pH 7.4, 210 min | 20% | [4][6] |
Table 2: In Vitro Cytotoxicity
| Compound/System | Cell Line | IC₅₀ Value | Reference |
| Gemcitabine-closo-dodecaborate-HSA | T98G | 0.47 mM | [7] |
| DOX-loaded Boron Nitride Nanoparticles | KB-3-1 | 1.13 µg/mL | [3] |
| DOX-loaded Boron Nitride Nanoparticles | MDR KB-8-5 | 4.68 µg/mL | [3] |
| DOX-loaded Boron Nitride Nanoparticles | K562 | 0.025 µg/mL | [3] |
| DOX-loaded Boron Nitride Nanoparticles | MDR i-S9 | 0.14 µg/mL | [3] |
Table 3: In Vivo Biodistribution of closo-Dodecaborate Conjugates
| Compound/System | Animal Model | Organ | %ID/g (Time) | Reference |
| ⁹⁹ᵐTc-USPIO | Balb/c Mice | Liver | ~50% (15 min) | [8] |
| ⁹⁹ᵐTc-USPIO | Balb/c Mice | Spleen | ~25% (15 min) | [8] |
| ⁹⁹ᵐTc-USPIO | Balb/c Mice | Liver | >24% (48 h) | [8] |
| [⁵⁹Fe]-SPIONs | Nude Mice | Liver | ~40% (1 h) | [9] |
| [⁵⁹Fe]-SPIONs | Nude Mice | Spleen | ~15% (1 h) | [9] |
| Dodecaborate in Ferumoxytol | BALB/c Mice | Various | 0-65 µg B/g tissue | [10] |
| HSA-MID | Colon 26 Tumor-bearing Mice | Tumor | 23 ppm B | [11][12] |
| HSA-MID | Colon 26 Tumor-bearing Mice | Liver | 3-8 ppm B | [12] |
| HSA-MID | Colon 26 Tumor-bearing Mice | Kidney | 3-8 ppm B | [12] |
| HSA-MID | Colon 26 Tumor-bearing Mice | Spleen | 3-8 ppm B | [12][13] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of functionalized closo-dodecaborates and their conjugation to biomolecules, as well as for the evaluation of the resulting drug delivery systems.
Protocol 1: Synthesis of Maleimide-functionalized closo-dodecaborate (MID)
This protocol is based on the ring-opening reaction of a 1,4-dioxane-closo-dodecaborate complex[14].
Materials:
-
1,4-Dioxane-closo-dodecaborate complex
-
Staudinger reaction reagents (if proceeding through azide intermediate)
-
Maleimide coupling reagents
-
Solvents (e.g., methanol, acetonitrile)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, recrystallization solvents)
Procedure:
-
Synthesis of Amine Intermediate: The ring-opening of the 1,4-dioxane-closo-dodecaborate complex with ammonia is an efficient method to produce the amine precursor[14]. Alternatively, reaction with TBA azide followed by a Staudinger reduction can be employed.
-
Purification of Amine Intermediate: The resulting tetrabutylammonium (TBA) salt of the amine can be purified by recrystallization from methanol[14].
-
Maleimide Functionalization: The purified amine intermediate is then reacted with a suitable maleimide-containing reagent to yield MID.
-
Purification of MID: The final product is purified by column chromatography on silica gel.
Protocol 2: Conjugation of MID to Human Serum Albumin (HSA)
This protocol describes the conjugation of MID to HSA in a physiological buffer[11][14][15].
Materials:
-
Maleimide-functionalized closo-dodecaborate (MID)
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrafiltration device (e.g., Millipore ultrafiltration tube)
-
Deionized water
Procedure:
-
Dissolution of Reactants: Dissolve HSA in PBS (pH 7.4) to a desired concentration. Separately, dissolve MID in a small amount of a compatible solvent, which is then added to the HSA solution.
-
Conjugation Reaction: The reaction mixture is stirred at room temperature. The reaction proceeds under these physiological conditions[11][14].
-
Purification: The resulting HSA-MID conjugate is purified from unreacted MID and byproducts by size exclusion chromatography (SEC) or by using an ultrafiltration device[15]. The purified conjugate can be stored at 4°C. The yield is typically around 65%[15].
Protocol 3: Preparation of closo-Dodecaborate-Lipid Liposomes
This protocol is based on the synthesis of double-tailed boron cluster lipids and their incorporation into liposomes[16].
Materials:
-
Mercapto-closo-dodecaborate (BSH)
-
Bromoacetyl or chloroacetocarbamate derivatives of diacylglycerols
-
Phospholipids (B1166683) (e.g., DSPC)
-
Cholesterol (CH)
-
PEGylated lipid (e.g., DSPE-PEG-OMe)
-
Fluorescent label (optional, e.g., for imaging studies)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer
-
Extruder with polycarbonate membranes
Procedure:
-
Synthesis of Boron-Lipid: Synthesize the double-tailed boron cluster lipid via S-alkylation of BSH with a bromoacetyl or chloroacetocarbamate derivative of diacylglycerol[16].
-
Liposome Formulation (Thin-Film Hydration Method): a. Dissolve the synthesized boron-lipid, phospholipids (e.g., DSPC), cholesterol, and PEGylated lipid in an organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum to remove residual solvent. d. Hydrate the lipid film with an aqueous buffer by vortexing, forming multilamellar vesicles (MLVs).
-
Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Post-Insertion of Functional Lipids (Optional): a. For incorporating additional functional lipids, such as a fluorescence-labeled closo-dodecaborate lipid, a post-insertion method can be used where the functional lipid is incubated with pre-formed liposomes[17].
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., T98G, KB-3-1)
-
Complete cell culture medium
-
closo-Dodecaborate-based drug delivery system
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the closo-dodecaborate drug delivery system and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 5: In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the biodistribution of a closo-dodecaborate-based therapeutic in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., Colon 26 tumor-bearing BALB/c mice)
-
closo-Dodecaborate conjugate solution in a sterile vehicle (e.g., PBS)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for boron quantification
Procedure:
-
Administration: Administer the closo-dodecaborate conjugate to the tumor-bearing mice via a specific route (e.g., intravenous injection).
-
Time Points: At predetermined time points post-injection (e.g., 1, 3, 6, 12, 24 hours), euthanize a cohort of mice.
-
Tissue Harvesting: Collect blood and dissect organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, brain).
-
Sample Preparation: Weigh each tissue sample and prepare it for ICP-MS analysis, which typically involves acid digestion.
-
Boron Quantification: Determine the boron concentration in each tissue sample using ICP-MS.
-
Data Analysis: Express the results as percentage of injected dose per gram of tissue (%ID/g) or as parts per million (ppm) of boron.
Visualizations: Workflows and Signaling Pathways
Diagram 1: General Workflow for Functionalization and Conjugation of closo-Dodecaborates
Caption: Workflow for creating closo-dodecaborate drug delivery systems.
Diagram 2: Targeted Delivery and Action via EGFR Pathway
Caption: EGFR-targeted delivery and intracellular drug release mechanism.
Diagram 3: Logical Relationship of a closo-Dodecaborate Drug Delivery System
Caption: Components of a targeted closo-dodecaborate therapeutic.
References
- 1. Maleimide-functionalized closo-dodecaborate albumin conjugates (MID-AC): Unique ligation at cysteine and lysine residues enables efficient boron delivery to tumor for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bnct.inp.nsk.su [bnct.inp.nsk.su]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Boron Clusters Escort Doxorubicin Squashing Into Exosomes and Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent Non-Covalent Release of Chemotherapy from Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of the New Closo-Dodecarborate-Containing Gemcitabine Analogue for the Albumin-Based Theranostics Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ex Vivo and in Vivo Evaluation of this compound-Based Clusters Encapsulated in Ferumoxytol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 12. isnct.net [isnct.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 15. Homocystamide Conjugates of Human Serum Albumin as a Platform to Prepare Bimodal Multidrug Delivery Systems for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of boron cluster lipids: closo-dodecaborate as an alternative hydrophilic function of boronated liposomes for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of fluorescence-labeled closo-dodecaborate lipid: its liposome formation and in vivo imaging targeting of tumors for boron neutron capture therapy. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Dodecaborate Derivatives in Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dodecaborate derivatives in Boron Neutron Capture Therapy (BNCT), a promising binary radiotherapy for cancer treatment.
Introduction to this compound Derivatives in BNCT
Boron Neutron Capture Therapy (BNCT) is a non-invasive therapeutic modality for treating malignant tumors. It is based on the nuclear capture reaction of non-radioactive boron-10 (B1234237) (¹⁰B) with low-energy thermal neutrons to produce high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei.[1][2][3] These short-range, highly cytotoxic particles selectively destroy tumor cells that have accumulated sufficient concentrations of ¹⁰B, while sparing adjacent healthy tissue.[1][2]
The success of BNCT is critically dependent on the selective delivery of ¹⁰B to tumor cells, achieving a concentration of approximately 20 µg ¹⁰B per gram of tumor tissue, which corresponds to about 10⁹ ¹⁰B atoms per cell.[1][3][4] The tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios should ideally be greater than 3:1.[4][5][6]
Closo-dodecaborate ([B₁₂H₁₂]²⁻) and its derivatives have emerged as a promising class of boron delivery agents. Compared to other boron cages like carboranes, dodecaborates exhibit lower toxicity and higher water solubility, making them attractive candidates for clinical development.[1] Researchers are actively developing various this compound-based compounds, including conjugates with tumor-targeting molecules, to enhance their selective accumulation in cancer cells.[1][5][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound derivatives for BNCT, providing a comparative overview of their performance.
Table 1: In Vitro Boron Concentration in Cancer Cell Lines
| Compound | Cell Line | Boron Concentration (µg B / 10⁹ cells) | Incubation Conditions | Reference |
| DPA-BSTPG | MCF-7 (low TSPO) | ~25 | 50 µM, 24h | [1] |
| MDA-MB-231 (high TSPO) | ~120 | 50 µM, 24h | [1] | |
| C6 glioma | ~150 | 50 µM, 24h | [1] | |
| T98G glioblastoma | ~100 | 50 µM, 24h | [1] | |
| B16-F10 melanoma | ~180 | 50 µM, 24h | [1] | |
| BADB | F98 glioma | 12.0 ± 0.8 (5 µg B/mL) | 2h | [6] |
| F98 glioma | 46.4 ± 1.1 (10 µg B/mL) | 6h | [6] | |
| F98 glioma | 53.4 ± 4.7 (10 µg B/mL) | 24h | [6] |
Table 2: In Vivo Biodistribution and Tumor Accumulation
| Compound | Animal Model | Tumor Type | Boron Concentration in Tumor (µg B/g) | T/N Ratio | T/B Ratio | Time Point | Reference |
| [B₁₂H₁₁NHC(NH(CH₂)₂CH(NH₃)COOH)CH₃] | Mice | Melanoma | Not specified | 6.2 ± 2.8 | >3 (up to 60 min) | 45 min | [5][9] |
| BADB | F98 glioma-bearing rats | Glioma | 45.8 ± 16.5 | Not specified | Not specified | 6h (post CED) | [6][10] |
| MID:BSA | Hamster | Oral Cancer | 32.4 ± 9.0 | >1 | <1 | 12h | [2][11] |
| Hamster | Oral Cancer | 31.7 ± 11.1 | >1 | >1 | 19h | [2][11] |
Table 3: Toxicity Data
| Compound | Animal Model | LD₅₀ | Reference |
| [B₁₂H₁₁NHC(NH(CH₂)₂CH(NH₃)COOH)CH₃] | Mice | 150 - 300 mg/kg | [5][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound derivatives for BNCT.
Protocol 1: Synthesis of a this compound-Amidine-Amino Acid Conjugate
This protocol describes a general approach for synthesizing conjugates of closo-dodecaborate with diamino acids, aiming to target the L-type Amino Acid Transporter (LAT) system.[5][7]
Materials:
-
Nitrilium derivative of closo-dodecaborate
-
Nα-Boc-protected diamino acid (e.g., Nα-Boc-β-amino-L-alanine)
-
Aqueous-organic solvent mixture
-
Reagents for Boc deprotection (e.g., trifluoroacetic acid)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Nucleophilic Addition: Dissolve the Nα-Boc-protected diamino acid in an aqueous-organic medium. Add the nitrilium derivative of closo-dodecaborate to the solution. The reaction is conducted in this medium to facilitate the deprotonation of the amino group for the nucleophilic addition to the nitrilium derivative.[5]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification of the Conjugate: Once the reaction is complete, purify the resulting Boc-protected this compound-amino acid conjugate using column chromatography.
-
Deprotection: Remove the Boc protecting group from the α-amino group of the amino acid residue using a suitable deprotecting agent like trifluoroacetic acid.
-
Final Purification and Characterization: Purify the final deprotected conjugate, for instance by recrystallization or chromatography. Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Protocol 2: In Vitro Cellular Uptake and Boron Concentration Measurement
This protocol details the procedure for determining the intracellular boron concentration in cancer cells after incubation with a this compound derivative.
Materials:
-
Cancer cell line of interest (e.g., T98G, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound derivative test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Compound Incubation: Prepare a solution of the this compound derivative in the cell culture medium at the desired concentration. Remove the old medium from the cells and add the medium containing the test compound.
-
Incubation Period: Incubate the cells with the compound for various time points (e.g., 2, 6, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting and Washing: After incubation, remove the medium containing the compound. Wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Detachment and Counting: Detach the cells using trypsin-EDTA. Collect the cell suspension and count the number of cells.
-
Sample Preparation for ICP-OES/MS: Pellet the cells by centrifugation. The cell pellet can then be digested using a strong acid (e.g., nitric acid) to prepare the sample for boron analysis.
-
Boron Measurement: Determine the boron concentration in the digested cell samples using ICP-OES or ICP-MS.
-
Data Analysis: Calculate the intracellular boron concentration and express it as µg of ¹⁰B per 10⁹ cells.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the steps for assessing the biodistribution of a this compound derivative in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., mice or rats with xenografted or syngeneic tumors)
-
This compound derivative test compound formulated for in vivo administration
-
Anesthesia
-
Surgical tools for tissue dissection
-
Sample collection tubes
-
ICP-OES or ICP-MS
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize the animals to the laboratory conditions. Implant tumor cells subcutaneously or orthotopically to establish tumors of a suitable size.
-
Compound Administration: Administer the this compound derivative to the tumor-bearing animals via the desired route (e.g., intravenous injection, convection-enhanced delivery).
-
Time Points for Biodistribution: At predetermined time points after administration (e.g., 2, 6, 12, 24 hours), euthanize a cohort of animals.
-
Tissue and Blood Collection: Collect blood samples via cardiac puncture. Dissect and collect the tumor and various normal tissues of interest (e.g., brain, liver, kidney, muscle, skin).
-
Sample Processing: Weigh each tissue sample. Prepare the tissue and blood samples for boron analysis, which typically involves acid digestion.
-
Boron Measurement: Analyze the boron concentration in each sample using ICP-OES or ICP-MS.
-
Data Analysis: Calculate the boron concentration in each tissue in µg of ¹⁰B per gram of tissue. Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios.
Visualizations
The following diagrams illustrate key concepts and workflows in the application of this compound derivatives for BNCT.
Caption: General experimental workflow for the development of this compound-based BNCT agents.
Caption: Mechanism of Boron Neutron Capture Therapy (BNCT) using this compound derivatives.
Caption: Targeted delivery and cellular uptake of this compound conjugates for BNCT.
References
- 1. This compound Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Neutron Capture Therapy (BNCT) Mediated by Maleimide-Functionalized Closo-Dodecaborate Albumin Conjugates (MID:BSA) for Oral Cancer: Biodistribution Studies and In Vivo BNCT in the Hamster Cheek Pouch Oral Cancer Model [mdpi.com]
- 3. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Promising BNCT Agents Based on Conjugates of closo-Dodecaborate Anion and Aliphatic Diamino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Effects of this compound Containing Boronophenylalanine for Boron Neutron Capture Therapy in a Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. RGD Peptide-Conjugated this compound with the Ga-DOTA Complex: A Preliminary Study for the Development of Theranostic Agents for Boron Neutron Capture Therapy and Its Companion Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Promising BNCT Agents Based on Conjugates of closo-Dodecaborate Anion and Aliphatic Diamino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Therapeutic Effects of this compound Containing Boronophenylalanine for Boron Neutron Capture Therapy in a Rat Brain Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Synthesis of Dodecaborate-Containing Pyrazolopyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel dodecaborate-containing pyrazolopyrimidine derivatives. These compounds are of significant interest for their potential applications in boron neutron capture therapy (BNCT), leveraging the high boron content of the this compound cage and the pharmacological properties of the pyrazolopyrimidine scaffold. The protocols outlined below are based on established synthetic methodologies for conjugating boron clusters to heterocyclic frameworks that target the translocator protein (TSPO), which is overexpressed in various cancer cells.
Overview and Rationale
Pyrazolopyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. The incorporation of a boron cluster, specifically a this compound or carborane moiety, equips these molecules with a high payload of boron-10 (B1234237) (¹⁰B) atoms. This is critical for BNCT, a binary cancer therapy where the selective accumulation of ¹⁰B in tumor cells is followed by irradiation with thermal neutrons. The resulting nuclear fission reaction produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which induce localized damage to cancer cells while sparing surrounding healthy tissue.
The synthetic strategies detailed herein focus on creating conjugates that exhibit high affinity for the translocator protein (TSPO), a mitochondrial protein often upregulated in cancer cells, particularly in gliomas. By targeting TSPO, these boron-rich pyrazolopyrimidine derivatives can achieve preferential accumulation in tumor tissues, enhancing the efficacy of BNCT.
Synthetic Schemes and Methodologies
The synthesis of this compound-containing pyrazolopyrimidine derivatives can be achieved through a multi-step process. The general workflow involves the synthesis of a functionalized pyrazolopyrimidine core, followed by the conjugation of the boron cluster.
Synthesis of Carboranyl-Pyrazolopyrimidine Derivatives
A key strategy involves the synthesis of carboranyl-pyrazolopyrimidines, which serve as valuable precursors and analogues to this compound derivatives. The following diagram illustrates a typical synthetic route.
Caption: Synthetic route for closo- and nido-carboranyl-pyrazolopyrimidines.
Synthesis of this compound-Pyrazolopyrimidine Conjugates
The direct conjugation of a this compound anion to the pyrazolopyrimidine scaffold can be accomplished as depicted below.
Caption: General scheme for the synthesis of this compound-pyrazolopyrimidine conjugates.
Experimental Protocols
The following protocols are adapted from published literature and provide a general framework for the synthesis and characterization of these compounds.
Protocol 1: Synthesis of a closo-Carboranyl-Pyrazolopyrimidine Derivative
Objective: To synthesize a pyrazolopyrimidine derivative containing a closo-carborane cage.
Materials:
-
Functionalized pyrazolopyrimidine precursor (e.g., with a terminal alkyne)
-
Decaborane (B607025) (B₁₀H₁₄)
-
Acetonitrile (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Standard organic solvents for extraction and purification
Procedure:
-
Synthesis of closo-Carborane Alkyne: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve decaborane in anhydrous acetonitrile. Bubble acetylene gas through the solution at a controlled rate for several hours at reflux. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the resulting closo-carborane by sublimation or recrystallization. Introduce a propargyl group to the carborane cage using standard literature procedures to yield a terminal alkyne.
-
Sonogashira Coupling: In a separate flask, dissolve the functionalized pyrazolopyrimidine precursor (e.g., an iodinated derivative) in a mixture of anhydrous toluene and triethylamine. Add the closo-carborane alkyne, Pd(PPh₃)₄, and CuI. Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired closo-carboranyl-pyrazolopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Conversion to a nido-Carboranyl-Pyrazolopyrimidine Derivative
Objective: To convert the closo-carborane derivative to its corresponding nido-carborane form.
Materials:
-
closo-Carboranyl-pyrazolopyrimidine derivative
-
Tetrabutylammonium fluoride (B91410) (TBAF) or other suitable deboronating agent
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Deboronation: Dissolve the closo-carboranyl-pyrazolopyrimidine in THF. Add a solution of TBAF in THF dropwise at room temperature. Stir the reaction mixture for the specified time (typically a few hours), monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the nido-carboranyl-pyrazolopyrimidine.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS to confirm the conversion to the nido form.
Quantitative Data
The following tables summarize key quantitative data for representative this compound-containing pyrazolopyrimidine derivatives.
Table 1: TSPO Binding Affinity and Boron Uptake
| Compound ID | Boron Cluster Type | TSPO Binding Affinity (Kᵢ, nM) | Cellular Boron Uptake (µg B / 10⁶ cells) |
| DPA-BSTPG | closo-Dodecaborate | - | High |
| Compound 1 | closo-Carborane | High | High |
| Compound 2 | nido-Carborane | High | High |
Note: Specific Kᵢ values and boron uptake concentrations are dependent on the cell line and experimental conditions. "High" indicates significant activity as reported in the literature.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these compounds in the context of BNCT is the targeted delivery of boron to cancer cells. The workflow for evaluating these compounds is outlined below.
Caption: Experimental workflow for the evaluation of boronated pyrazolopyrimidines.
These detailed notes and protocols provide a foundation for the synthesis and evaluation of this compound-containing pyrazolopyrimidine derivatives for potential use in BNCT. Researchers should consult the primary literature for specific reaction conditions and further details on biological evaluation.
Application Notes and Protocols for the Preparation of Dodecaborate Lipid Liposomes for Boron Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a promising binary cancer treatment that utilizes the nuclear capture reaction between non-radioactive boron-10 (B1234237) (¹⁰B) and thermal neutrons to produce high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy tumor cells containing ¹⁰B.[1][2][3] The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B (approximately 20 µg/g of tumor tissue) to cancer cells, with minimal accumulation in surrounding healthy tissues.[4][5] Liposomes have emerged as highly effective delivery vehicles for boron compounds due to their biocompatibility, ability to encapsulate large payloads of boron agents, and potential for targeted delivery through the enhanced permeability and retention (EPR) effect.[6][7][8]
These application notes provide detailed protocols for the preparation and characterization of dodecaborate lipid liposomes, a versatile platform for boron delivery in BNCT. The methodologies described herein are based on established techniques for liposome (B1194612) formulation and are intended to serve as a comprehensive guide for researchers in the field.
Key Approaches to this compound Liposome Formulation
There are three primary strategies for incorporating this compound clusters into liposomes for BNCT:
-
Encapsulation of Hydrophilic Boron Compounds: Water-soluble boron compounds, such as sodium mercaptothis compound (BSH), are encapsulated within the aqueous core of the liposomes.[2][6]
-
Incorporation of Boron-Conjugated Lipids: Lipophilic boron clusters are chemically conjugated to lipids, which are then incorporated into the lipid bilayer of the liposome.[3][9][10]
-
Surface Modification with Boron-Containing Moieties: Boron clusters are attached to the surface of pre-formed liposomes, often via a polyethylene (B3416737) glycol (PEG) linker.[6][11]
This document will focus on the preparation of liposomes via the incorporation of novel boron-containing lipids and the post-insertion method for surface modification.
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Liposomes by the Lipid-Film Hydration Method
This protocol describes the preparation of liposomes incorporating a custom-synthesized this compound-containing lipid (e.g., DSBL) into the lipid bilayer.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
closo-dodecaborate lipid (e.g., DSBL)[9]
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
Equipment:
-
Rotary evaporator
-
Extruder
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and the this compound lipid in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 1:1 for DSPC:cholesterol, with the this compound lipid incorporated at a desired molar percentage (e.g., 25% DSBL).[9]
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipid mixture (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.[6]
-
Perform the extrusion at a temperature above the lipid phase transition temperature. Pass the suspension through the membrane 10-20 times to ensure a narrow size distribution.
-
-
Purification:
-
Remove any unencapsulated boron compounds or non-incorporated lipids by size-exclusion chromatography or dialysis.
-
Protocol 2: Surface Modification of Liposomes with Boron-Containing Lipids via Post-Insertion
This protocol details the modification of pre-formed liposomes with a polyethylene glycol (PEG)-based boron-containing lipid (PBL).[6]
Materials:
-
Pre-formed "bare" liposomes (e.g., DSPC:cholesterol, 1:1 molar ratio, prepared as in Protocol 1, steps 1-3)
-
Polyethylene glycol-based boron-containing lipid (PBL)[6]
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Incubator or water bath
-
Size-exclusion chromatography system
Procedure:
-
Preparation of Bare Liposomes: Prepare bare liposomes composed of DSPC and cholesterol (1:1 molar ratio) using the lipid-film method and extrusion as described in Protocol 1.[6] The final lipid concentration should be set to 10 mg/mL.[6]
-
Post-Insertion:
-
Purification and Characterization:
-
Separate the PBL-modified liposomes from unincorporated PBL micelles and monomers using size-exclusion chromatography (e.g., Sepharose CL-4B column).[6]
-
Characterize the resulting liposomes for size, zeta potential, and boron content.
-
Characterization of this compound Liposomes
Thorough characterization is essential to ensure the quality and efficacy of the prepared liposomes.
| Parameter | Method | Typical Values | Reference |
| Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 150 nm | [1][4][12] |
| Zeta Potential | Electrophoretic Light Scattering | Negative charge | [10][13] |
| Boron Concentration | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Target: >20 µg ¹⁰B/g tumor | [4][5][9] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | [9] |
| Boronated Lipid Confirmation | MALDI-TOF Mass Spectrometry | Peak corresponding to the exact mass of the synthesized lipid | [6] |
In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity
The cytotoxicity of the this compound liposomes should be evaluated in relevant cancer cell lines.
| Cell Line | Compound | IC50 | Reference |
| V79 Chinese Hamster Cells | Liposomes with B-6-14 | 5.6 mM | [10][13] |
| V79 Chinese Hamster Cells | Unformulated Na₂B₁₂H₁₁SH | 3.9 mM | [10][13] |
| V79 Chinese Hamster Cells | Liposomes with B-6-16 | Not toxic up to 30 mM | [10][13] |
In Vivo Biodistribution and Efficacy
Animal models are crucial for determining the tumor-targeting ability and therapeutic efficacy of the liposomes.
| Animal Model | Liposome Formulation | Boron Concentration in Tumor | Tumor/Blood Ratio | Outcome | Reference |
| EMT6 tumor-bearing BALB/c mice | Liposomes with Na₃[a₂-B₂₀H₁₇NH₂CH₂CH₂NH₂] | 45 µg/g at 30h | 9.3 at 30h | Therapeutic concentrations achieved | [7] |
| EMT6 tumor-bearing BALB/c mice | Double injection of unilamellar liposomes | 57.4 µg ¹⁰B/g at 72h | 2.76 at 72h | Significant tumor growth suppression | [4] |
| EMT6 tumor-bearing BALB/c mice | Double injection of unilamellar liposomes | 43.0 µg ¹⁰B/g at 96h | 5.66 at 96h | Wide therapeutic window | [4] |
| Tumor-bearing mice | DSBL-25% PEG liposomes | 22.7 ppm | - | Significant tumor growth suppression after neutron irradiation | [9] |
Visualizing Experimental Workflows
Liposome Preparation Workflow
Caption: General workflow for the preparation and characterization of this compound liposomes.
Post-Insertion Workflow for Surface Modification
Caption: Workflow for modifying liposome surfaces with boron-containing lipids via post-insertion.
Conceptual Pathway for Boron Delivery in BNCT
Caption: The pathway of liposomal boron delivery leading to tumor cell destruction in BNCT.
References
- 1. Preparation and characterization of liposomal systems entrapping the boronated compound o-carboranylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal boron delivery for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liposomes as drug delivery vehicles for boron agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. This compound lipid liposomes as new vehicles for boron delivery system of neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Boron Lipid to Modify Liposomal Surfaces for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, liposomal preparation, and in vitro toxicity of two novel this compound cluster lipids for boron neutron capture therapy [uu.diva-portal.org]
Application Notes and Protocols: Rhodium-Catalyzed B-H Functionalization of closo-Dodecaborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of the 12 vertices of the closo-dodecaborate anion ([B₁₂H₁₂]²⁻) is a significant challenge in boron cluster chemistry. This icosahedral boron cage, due to its unique properties of stability, three-dimensional aromaticity, and potential for derivatization, is a promising scaffold for applications in medicinal chemistry, including boron neutron capture therapy (BNCT), and materials science.[1] Rhodium-catalyzed B-H activation has emerged as a powerful strategy for the regioselective introduction of functional groups onto the closo-dodecaborate core.[1][2] This document provides an overview of the application of this methodology, focusing on amide- and ureido-directed reactions, and includes generalized experimental protocols and data.
Core Concepts
Rhodium(III) catalysts are effective in mediating the B-H functionalization of closo-dodecaborates. The key to achieving regioselectivity is the use of a directing group attached to the boron cluster. Amide and ureido functionalities have proven to be effective directing groups, enabling the functionalization of specific B-H bonds.[2] These reactions can lead to a variety of functionalized products, including those with new B-C(sp²) and B-C(sp³) bonds.[1] Furthermore, cascade reactions involving an initial B-H activation followed by cyclization can produce complex, fused heterocyclic structures in a single pot.[1][2]
A significant advantage of this rhodium-catalyzed approach is its chemoselectivity, allowing for B-H activation in the presence of potentially competitive C-H bonds.[1][2] The reactions typically proceed under mild conditions with a broad tolerance for various functional groups.[1]
Applications
The functionalized closo-dodecaborates synthesized through this methodology have potential applications in several areas:
-
Drug Development: The ability to append organic moieties to the boron cluster opens up avenues for creating new pharmacophores. The boron cage can act as a stable, three-dimensional scaffold for presenting functional groups to biological targets.
-
Photoluminescent Materials: Derivatization of the closo-dodecaborate can tune its electronic properties, leading to the development of new photoluminescent materials.[1]
-
Boron Neutron Capture Therapy (BNCT): The development of tumor-selective boron delivery agents is crucial for BNCT. The functionalization of closo-dodecaborates allows for the attachment of tumor-targeting ligands.
Quantitative Data Summary
The following tables summarize representative data for the rhodium-catalyzed B-H functionalization of closo-dodecaborates based on reported findings.
Table 1: Rh(III)-Catalyzed Alkenylation/Annulation of a Ureido-closo-Dodecaborate
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | Fused Borane (B79455) Oxazole (B20620) Derivative | Moderate to Good |
| 2 | 4-Methylstyrene | Fused Borane Oxazole Derivative | Moderate to Good |
| 3 | 4-Methoxystyrene | Fused Borane Oxazole Derivative | Moderate to Good |
| 4 | 4-Fluorostyrene | Fused Borane Oxazole Derivative | Moderate to Good |
Note: "Moderate to Good" yields are indicated based on literature descriptions. Specific percentages were not available in the provided search results.
Table 2: Rh(III)-Catalyzed Alkenylation/Cyclization of an Amido-closo-Dodecaborate
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | Diboraoxazole Ring Fused System | Moderate to Good |
| 2 | α-Methylstyrene | Diboraoxazole Ring Fused System | Moderate to Good |
| 3 | 1-Hexene | Diboraoxazole Ring Fused System | Moderate to Good |
Note: "Moderate to Good" yields are indicated based on literature descriptions. Specific percentages were not available in the provided search results.
Experimental Protocols
The following are generalized protocols for the key rhodium-catalyzed B-H functionalization reactions.
Protocol 1: General Procedure for Rh(III)-Catalyzed Alkenylation and Annulation of Ureido-closo-Dodecaborates
Materials:
-
Ureido-functionalized closo-dodecaborate substrate
-
Alkene
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (additive)
-
Solvent (e.g., DCE or MeOH)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the ureido-closo-dodecaborate substrate (1.0 equiv), the alkene (1.2-2.0 equiv), [RhCp*Cl₂]₂ (2.5-5.0 mol%), and AgSbF₆ (10-20 mol%).
-
Add the appropriate solvent (e.g., DCE or MeOH) to the Schlenk tube.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fused borane oxazole product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS).
Protocol 2: General Procedure for Rh(III)-Catalyzed B-H Functionalization-Cyclization Cascade of Amido-closo-Dodecaborates
Materials:
-
Amido-functionalized closo-dodecaborate substrate
-
Alkene or alkyne
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (additive)
-
Cu(OAc)₂ (oxidant, if required)
-
Solvent (e.g., DCE or THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the amido-closo-dodecaborate substrate (1.0 equiv), the coupling partner (alkene or alkyne, 1.5-3.0 equiv), [RhCp*Cl₂]₂ (2.5-5.0 mol%), AgSbF₆ (10-20 mol%), and if necessary, an oxidant like Cu(OAc)₂ (2.0 equiv).
-
Add the anhydrous solvent (e.g., DCE or THF).
-
Seal the reaction vessel and stir the mixture at a specified temperature (e.g., room temperature to 80 °C) for the required duration (e.g., 12-48 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
The residue is then purified by flash column chromatography to yield the functionalized and cyclized closo-dodecaborate derivative.
-
The final product is characterized by spectroscopic methods such as NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the rhodium-catalyzed B-H functionalization and a general experimental workflow.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed B-H functionalization.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Dodecaborate Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of icosahedral dodecaborate anions ([B₁₂H₁₂]²⁻) and their carborane analogues is a rapidly advancing area of chemistry with significant potential in medicinal chemistry, materials science, and drug delivery.[1][2][3][4] The unique properties of these boron clusters, including their three-dimensional structure, stability, and potential for derivatization, make them attractive scaffolds for the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient functionalization of these boron cages, enabling the formation of carbon-boron, nitrogen-boron, and carbon-carbon bonds.[5][6][7]
These application notes provide an overview and detailed protocols for key palladium-catalyzed cross-coupling reactions used to functionalize this compound and monocarborane anions.
Palladium-Catalyzed B–H Arylation of Monocarborane Anions
A significant advancement in this compound chemistry is the direct functionalization of B–H bonds. Palladium catalysis enables the selective arylation of the monocarba-closo-dodecaborate anion ([CB₁₁H₁₂]⁻), offering a streamlined route to poly-arylated boron clusters.[5][8] This method is characterized by high yields and functional group tolerance, proceeding via a proposed Pd(II)-Pd(IV) catalytic cycle.[5][8]
Experimental Workflow: B–H Arylation
References
- 1. researchgate.net [researchgate.net]
- 2. Properties and Applications of Metal (M) dodecahydro-closo-dodecaborates (Mn=1,2B12H12) and Their Implications for Reversible Hydrogen Storage in the Borohydrides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Functionalization of Carbonyl Closo-Decaborate [2-B10H9CO]− with Building Block Properties via Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. B–N bond formation through palladium-catalyzed, microwave-assisted cross-coupling of nitrogen compounds with iodo-dodecaborate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Palladium-Catalyzed Selective Five-Fold Cascade Arylation of the 12-Vertex Monocarborane Anion by B-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulation of Dodecaborate Clusters in Ferumoxytol Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferumoxytol, an FDA-approved iron oxide nanoparticle, serves as a versatile platform for drug delivery due to its biocompatibility and unique physicochemical properties.[1][2][3] Comprising an iron oxide core coated with a carboxylated dextran (B179266) polymer, ferumoxytol nanoparticles have an overall size of approximately 30 nm.[4] This dextran coating provides a matrix for the encapsulation of therapeutic agents, including boron-rich compounds like dodecaborate clusters, which are of significant interest for applications such as boron neutron capture therapy (BNCT).[4][5]
This document provides detailed protocols for the encapsulation of this compound clusters within ferumoxytol nanoparticles, methods for their characterization, and a summary of their release kinetics and in vivo behavior. The encapsulation process appears to be driven by forces other than ion pairing, hydrophobic/hydrophilic interactions, or hydrogen bonding.[4][6]
Physicochemical Properties of Ferumoxytol
| Property | Value | Reference |
| Overall Nanoparticle Size | ~30 nm | [4] |
| Iron Oxide Core Size | ~5 nm | [4] |
| Coating | Carboxylated Dextran | [4] |
| Zeta Potential | -24 mV | [5] |
| Molecular Weight (estimated) | 731 kDa | [4] |
Experimental Protocols
Synthesis of this compound-Loaded Ferumoxytol (General Procedure)
This protocol describes the general method for encapsulating various this compound derivatives into ferumoxytol nanoparticles.
Materials:
-
This compound derivative (e.g., Na₂B₁₂H₁₂)
-
Ferumoxytol (FMX) solution
-
Milli-Q H₂O
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1.5 mL Eppendorf tubes
-
Centrifugal filter device (3 kDa MWCO)
-
Centrifuge
Procedure:
-
In a 1.5 mL Eppendorf tube, dissolve 50 mg of the boron cluster derivative in 50 μL of Milli-Q H₂O and 50 μL of DMSO.
-
Add 500 μL of ferumoxytol solution to the tube.
-
Mix the solution by shaking for 1 hour at room temperature.
-
Incubate the solution at 5°C for 24 hours.
-
Transfer the solution to a 3 kDa MWCO centrifugal filter device.
-
Add 500 μL of Milli-Q H₂O to the filter device and centrifuge at 3600 x g for 35 minutes.
-
Repeat the washing step (addition of water followed by centrifugation) two more times for a total of three washes to remove any unencapsulated boron clusters.[4]
-
The resulting solution contains the this compound-encapsulated ferumoxytol nanoparticles.
Characterization of this compound-Loaded Ferumoxytol
1. Boron Loading Quantification using ICP-OES:
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is utilized to determine the loading capacity of the boron clusters within the ferumoxytol nanoparticles.[4]
2. ¹¹B NMR Spectroscopy:
¹¹B NMR spectroscopy can be employed to confirm the encapsulation of the this compound clusters.[4]
3. Determination of Release Kinetics via Dynamic Dialysis:
The release kinetics of the encapsulated this compound derivatives are assessed using dynamic dialysis, assuming first-order release kinetics.[4]
Quantitative Data
The following table summarizes the loading capacities and release half-lives for various this compound derivatives encapsulated in ferumoxytol.
| This compound Derivative | Loading Capacity (Boron Clusters per FMX Nanoparticle) | Release Half-life (hours) |
| Na₂B₁₂H₁₂ | ~10⁴ | Data Not Available in Provided Text |
| Other derivatives | Varied | On the order of hours |
Note: Specific quantitative data for loading capacities and half-lives for a range of derivatives were not detailed in the provided search results, but the general order of magnitude and timescale are indicated.[4][5]
Visualized Workflows and Relationships
Caption: Synthesis and purification workflow for this compound-encapsulated ferumoxytol.
Caption: Characterization workflow for this compound-loaded ferumoxytol nanoparticles.
In Vivo Biodistribution and Toxicity
Biodistribution studies in BALB/c mice have demonstrated that the encapsulation of sodium this compound in ferumoxytol (1@FMX) alters its biodistribution compared to the free compound.[4] The encapsulated form showed increased localization in several organs at early time points.[4][7] Importantly, the formulation was found to be nontoxic at the administered dosage.[4][6] The pharmacokinetic profile of 1@FMX was noted to be similar to that of the BSH anion, a compound previously investigated for BNCT.[7]
Conclusion
The encapsulation of this compound clusters in ferumoxytol nanoparticles presents a promising strategy for the development of novel therapeutic agents. This approach has been shown to successfully encapsulate these boron-rich compounds, leading to altered biodistribution and pharmacokinetic properties in vivo without introducing toxicity.[4] The provided protocols offer a foundation for researchers to further explore and develop this drug delivery system for various biomedical applications.
References
- 1. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ex Vivo and in Vivo Evaluation of this compound-Based Clusters Encapsulated in Ferumoxytol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex Vivo and In Vivo Evaluation of this compound-Based Clusters Encapsulated in Ferumoxytol Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Nitrilium Derivatives of the closo-Dodecaborate Anion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is a remarkably stable boron cluster characterized by its three-dimensional aromaticity, high thermal and chemical stability, and low toxicity.[1] Functionalization of this anion opens avenues for a wide range of applications, including in materials science and medicine, particularly as a platform for the development of agents for Boron Neutron Capture Therapy (BNCT).[1][2] Nitrilium derivatives of the closo-dodecaborate anion, with the general formula [B₁₂H₁₁(NCR)]⁻, are key intermediates for further chemical modification.[2][3] The presence of a polarized and reactive nitrile group (N≡C) attached to the boron cage allows for nucleophilic addition reactions, providing a versatile route to various functionalized boron clusters such as amidines, amides, and N-alkylammonium derivatives.[2][3][4][5]
This document provides detailed protocols for the synthesis of these nitrilium derivatives and summarizes their key characterization data. It also outlines their subsequent chemical transformations and potential applications.
I. General Synthesis of [B₁₂H₁₁(NCR)]⁻ Derivatives
The synthesis of nitrilium derivatives of the closo-dodecaborate anion is achieved through an electrophile-induced nucleophilic substitution reaction.[3] The process typically involves reacting a salt of [B₁₂H₁₂]²⁻ with an appropriate nitrile, which also serves as the solvent, in the presence of a strong acid like trifluoroacetic acid (CF₃COOH) as an electrophilic inducer.[1] The reaction is generally performed under elevated temperatures in a sealed pressure vessel.[1]
((n-C₄H₉)₄N)₂[B₁₂H₁₂] + RCN + CF₃COOH → ((n-C₄H₉)₄N)[B₁₂H₁₁(NCR)] + (n-C₄H₉)₄N(CF₃COO) + H₂
II. Experimental Protocols
This protocol is adapted from the procedure reported by Nelyubin et al.[1]
Materials:
-
Bis(tetrabutylammonium) dodecahydro-closo-dodecaborate(2-), ((n-C₄H₉)₄N)₂[B₁₂H₁₂]
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Trifluoroacetic acid (CF₃COOH)
-
Argon gas (Ar)
Equipment:
-
Glass pressure vessel (autoclave)
-
Oil bath or heating mantle with temperature control
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a glass pressure vessel, dissolve 0.313 g (0.5 mmol) of ((n-C₄H₉)₄N)₂[B₁₂H₁₂] in 10 mL of anhydrous acetonitrile.
-
Purge the solution with argon gas for 5-10 minutes to create an inert atmosphere.
-
Carefully add 0.3 mL of trifluoroacetic acid to the solution.
-
Seal the pressure vessel tightly and place it in an oil bath preheated to 150 °C.
-
Heat the reaction mixture for 30 minutes. Note: Increasing the reaction time can lead to the formation of carboxylic acid by-products.[1]
-
After 30 minutes, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Once cooled, carefully open the vessel and transfer the solution to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator to remove the excess acetonitrile and trifluoroacetic acid, yielding the target compound. The product is often obtained in high purity without the need for further purification.[1][6]
III. Quantitative Data Summary
The synthesis has been successfully applied to a range of aliphatic and aromatic nitriles. The yields and key Nuclear Magnetic Resonance (NMR) data for selected derivatives are summarized below.
Table 1: Synthesis Yields and ¹¹B NMR Data for ((n-C₄H₉)₄N)[B₁₂H₁₁(NCR)] Derivatives.
| R Group in [B₁₂H₁₁(NCR)]⁻ | Yield (%) | ¹¹B NMR δ (ppm), B(1) | ¹¹B NMR δ (ppm), B(2-12) | Reference |
| -CH₃ (Acetonitrile) | High | -12.0 to -12.3 | -14.5 to -15.2 | [1] |
| -CH₂CH₃ (Propionitrile) | High | -12.0 to -12.3 | -14.5 to -15.2 | [1] |
| n-C₃H₇ (Butyronitrile) | 73% | -12.0 to -12.3 | -14.5 to -15.2 | [1][6] |
| i-C₃H₇ (Isobutyronitrile) | 73% | -12.0 to -12.3 | -14.5 to -15.2 | [1][6] |
| 4-CH₃C₆H₄ (p-Tolunitrile) | 73% | -12.0 to -12.3 | -14.5 to -15.2 | [1][6] |
| 1-C₁₀H₇ (1-Naphthonitrile) | 73% | -12.0 to -12.3 | -14.5 to -15.2 | [1][6] |
*Note: Specific percentage yields for CH₃ and CH₂CH₃ were not explicitly stated in the reviewed sources but are described as high.
¹³C NMR Data: In the ¹³C{¹H} NMR spectra, signals from the carbon atom of the nitrilium group for aliphatic derivatives (R = n-C₃H₇, i-C₃H₇) appear in the range of 115.5–103.3 ppm.[1]
IV. Applications and Further Reactions
Nitrilium derivatives of the closo-dodecaborate anion are valuable precursors for synthesizing a variety of functionalized boron clusters due to the reactivity of the nitrilium group.[2][3]
The reaction of [B₁₂H₁₁(NCR)]⁻ with primary amines provides a straightforward, high-yield route to borylated amidines, [B₁₂H₁₁(NC(R)NHR')]⁻. This reaction proceeds under mild conditions and can even be carried out in water, avoiding the need for organic solvents.[2]
Reaction Scheme: [B₁₂H₁₁(NCR)]⁻ + R'NH₂ → [B₁₂H₁₁(NC(R)NHR')]⁻
General Procedure:
-
The nitrilium derivative [B₁₂H₁₁(NCR)]⁻ is synthesized as described in Protocol 1.
-
The resulting compound is reacted with a primary amine (e.g., ammonia, alkylamines, arylamines).
-
The reaction mixture is stirred under mild conditions (e.g., room temperature).
-
The target amidine product is isolated. This method is noted for its high yields and simple setup.[2]
-
Hydrolysis: Reaction with water leads to the formation of iminols [B₁₂H₁₁(NH=C(OH)R)]⁻, which exist in an acid-base equilibrium with their amide tautomers [B₁₂H₁₁(NH-C(O)R)]²⁻.[4][5][7]
-
Reduction: The nitrilium triple bond can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield N-monoalkylammonio-substituted derivatives, [B₁₂H₁₁(NH₂CH₂R)]⁻, in near-quantitative yields.[3]
The ability to attach biologically active molecules, such as amino acids or other organic amines, to the boron cluster via the amidine linkage is of significant interest.[2] The resulting compounds have shown low toxicity and the ability to accumulate in cancer cells, making them promising candidates for development as new drugs for Boron Neutron Capture Therapy (BNCT).[2] BNCT is a targeted radiation therapy that requires the selective delivery of boron-10 (B1234237) to tumor cells, and these functionalized closo-dodecaborates represent a versatile platform for achieving this goal.
References
- 1. mdpi.com [mdpi.com]
- 2. Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Hydrolysis of Nitrile Derivatives of closo-Dodecaborate Anion (Et4N)[B12H11N≡C–R] (R = Me, Et, nPr, iPr) - Nelyubin - Russian Journal of Inorganic Chemistry [modernonco.orscience.ru]
- 5. Nucleophilic addition reactions to nitrilium derivatives [B12H11NCCH3]− and [B12H11NCCH2CH3]−. Synthesis and structures of closo-dodecaborate-based iminols, amides and amidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. New Aspects of the Synthesis of closo-Dodecaborate Nitrilium Derivatives [B12H11NCR]− (R = n-C3H7, i-C3H7, 4-C6H4CH3, 1… [ouci.dntb.gov.ua]
- 7. Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the… [ouci.dntb.gov.ua]
Application Notes and Protocols: The Use of Dodecaborates as Weakly Coordinating Anions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and associated experimental protocols for dodecaborates utilized as weakly coordinating anions (WCAs). Their unique properties, including high chemical and thermal stability, large size, and diffuse negative charge, make them invaluable tools in a wide range of chemical disciplines, from catalysis to energy storage and medicine.
Introduction to Dodecaborates as Weakly Coordinating Anions
The dodecaborate anion, [B₁₂H₁₂]²⁻, and its derivatives are polyhedral boron clusters with an icosahedral geometry. This structure results in a highly delocalized charge, rendering the anion exceptionally non-coordinating. This property is crucial for stabilizing highly reactive cations and facilitating chemical transformations that would otherwise be impossible. The parent dodecahydro-closo-dodecaborate can be synthesized from sodium borohydride, and its hydrogen atoms can be substituted with halogens (e.g., chlorine, bromine, fluorine), hydroxyl groups, or other functionalities to tune its properties for specific applications.[1][2] Halogenation, in particular, enhances the anion's stability and further reduces its coordinating ability.[3]
Applications in Catalysis
This compound anions serve as enabling counterions for a variety of cationic catalysts, preventing catalyst deactivation and promoting high catalytic activity.
Olefin Polymerization
In the field of olefin polymerization, weakly coordinating anions are essential for generating and stabilizing the active cationic zirconocene (B1252598) catalysts. This compound-based anions can be employed as activators, leading to highly active polymerization systems.
Quantitative Data:
| Pre-catalyst | Activator/Co-catalyst | [Al]/[Zr] ratio | Polymerization Time (min) | Activity (kg PE/(mmol Zr·h)) | Resulting Polymer | Reference |
| (nBuCp)₂ZrCl₂ | Methylaluminoxane (MAO) | 500 - 2000 | 5 - 60 | Varies with ratio and time | Polyethylene (B3416737) (PE) | [4] |
| Zirconocene complexes | Borate salts | - | - | - | Polyethylene (PE) | [4] |
| Bis(phenoxy-imine) Zr complexes | MgCl₂/ⁱBuₘAl(OR)ₙ | - | - | up to 1820 | High molecular weight PE | [5] |
Experimental Protocol: Ethylene (B1197577) Polymerization using a Zirconocene Catalyst Activated with a this compound-derived Activator
This protocol is a general representation based on common practices in the field.
-
Catalyst Preparation:
-
In a glovebox, dissolve the zirconocene pre-catalyst (e.g., (nBuCp)₂ZrCl₂) in a dry, deoxygenated solvent such as toluene.
-
Separately, dissolve the this compound-based activator (e.g., a trityl salt of a perhalogenated carborane, which is analogous in function) in the same solvent.
-
-
Polymerization:
-
Introduce the desired amount of solvent into a high-pressure reactor equipped with a stirrer and temperature control.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Inject the pre-catalyst solution into the reactor.
-
Inject the activator solution to initiate the polymerization.
-
Maintain the desired temperature and pressure for the specified reaction time.
-
Terminate the reaction by venting the ethylene and adding a quenching agent (e.g., methanol).
-
-
Product Isolation and Analysis:
-
Precipitate the polyethylene by adding the reaction mixture to a large volume of acidified methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Characterize the polymer for its molecular weight, polydispersity, and other properties using appropriate analytical techniques (e.g., GPC, DSC).
-
Catalytic Cycle Visualization:
Caption: Catalytic cycle for olefin polymerization.
Friedel-Crafts and Other Electrophilic Reactions
The ability of dodecaborates to stabilize highly reactive carbocations makes them useful in Friedel-Crafts reactions and other electrophilic transformations.[6][7]
Experimental Protocol: HBF₄-Catalyzed Friedel-Crafts Alkylation
This protocol is adapted from a procedure for the diastereoselective alkylation of arenes with chiral alcohols.[7]
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral alcohol (e.g., 1-aryl-1-alkanol) and the arene in a dry solvent like dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
-
Catalyst Addition:
-
Slowly add a solution of HBF₄ in a suitable solvent (e.g., diethyl ether) to the reaction mixture. The use of a Brønsted acid to generate the carbocation in situ is a common strategy.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Characterize the product by NMR spectroscopy and mass spectrometry to determine the yield and diastereoselectivity.[7]
-
Yields in Friedel-Crafts Alkylation:
| Substrate (Chiral Alcohol) | Arene | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 2-Methoxycarbonyl-1-phenylethanol | 2-Methylthiophene | 95 | >92:8 | [7] |
| 2-Nitro-1-phenylethanol | Toluene | 92 | 90:10 | [7] |
| 2-Hydroxy-1-phenylethanol | Anisole | 85 | 91:9 | [7] |
Applications in Energy Storage
This compound-based solid-state electrolytes are promising candidates for next-generation all-solid-state batteries due to their high ionic conductivity and electrochemical stability.[3][8]
Solid-State Electrolytes for Li-ion, Na-ion, and Mg-ion Batteries
Salts of this compound and its derivatives exhibit high ionic conductivities, making them suitable for use as solid electrolytes.
Quantitative Data on Ionic Conductivity:
| This compound Salt | Cation | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| γ-Li₂B₁₀H₁₀-y | Li⁺ | 30 | 7.6 x 10⁻⁶ | [9][10] |
| γ-Li₂B₁₀H₁₀-y | Li⁺ | 330 | 7.2 x 10⁻³ | [9][10] |
| Na₂(B₁₂H₁₂)₀.₅(B₁₀H₁₀)₀.₅ | Na⁺ | 20 | 0.9 x 10⁻³ | [3][8] |
| Li₂B₁₁H₁₁Pb·xH₂O | Li⁺ | 120 | ~7 x 10⁻³ | [11] |
| Na₂B₁₁H₁₁Pb·xH₂O | Na⁺ | 170 | 0.01 x 10⁻³ | [11] |
| Mg²⁺[12-Cl-CCA]₂ in DME | Mg²⁺ | Room Temp. | 6.2 x 10⁻³ | [12][13] |
Experimental Protocol: Assembly of an All-Solid-State Battery
This is a generalized protocol for assembling a solid-state battery with a this compound-based electrolyte.[14][15][16]
-
Electrode and Electrolyte Preparation:
-
Prepare the cathode composite by mixing the active material (e.g., NCM), the solid electrolyte powder, and a conductive additive (e.g., carbon black) in a specific ratio.
-
Similarly, prepare the anode composite.
-
Press the solid electrolyte powder into a pellet.
-
-
Cell Assembly:
-
In a glovebox, place the electrolyte pellet in a coin cell case.
-
Spread the cathode composite onto one side of the electrolyte pellet and the anode composite on the other side.
-
Apply pressure to ensure good contact between the layers.
-
Place a current collector on each electrode and seal the coin cell.
-
-
Electrochemical Testing:
-
Perform electrochemical characterization, including cyclic voltammetry to determine the electrochemical stability window and galvanostatic cycling to evaluate the battery's performance (capacity, coulombic efficiency, and cycling stability).
-
Workflow for Solid-State Battery Assembly:
Caption: Workflow for solid-state battery assembly.
Applications in Drug Development
The high boron content and low toxicity of dodecaborates make them attractive for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[17] They can also be used as hydrophobic pharmacophores in drug design.
Boron Neutron Capture Therapy (BNCT)
In BNCT, non-toxic boron-10 (B1234237) atoms are delivered selectively to tumor cells. Subsequent irradiation with thermal neutrons causes a nuclear reaction that releases high-energy particles, killing the cancer cells. Dodecaborates can be conjugated to tumor-targeting molecules for selective delivery.
Quantitative Data on Cellular Uptake:
| Boron Compound | Cell Line | Boron Concentration (ppm) | Incubation Time (h) | Cellular Boron Uptake (µg/10⁶ cells) | Reference |
| DPA-BSTPG | C6 glioma | 6.0 | 24 | ~18 | [17] |
| l-BPA | C6 glioma | 6.0 | 24 | ~6 | [17] |
| BC-IP | F98 glioma | - | 24 | Higher than BPA | [9] |
Experimental Protocol: Synthesis of a this compound-Peptide Conjugate for BNCT
This protocol is a representative example of conjugating a this compound to a targeting peptide.[1][18]
-
Functionalization of this compound:
-
Synthesize an azido-derivative of the this compound anion. This can be achieved by reacting a suitable precursor with sodium azide.
-
-
Peptide Synthesis:
-
Synthesize the targeting peptide (e.g., RGD peptide) with a terminal alkyne group using standard solid-phase peptide synthesis.
-
-
Click Chemistry Conjugation:
-
Dissolve the azido-dodecaborate and the alkyne-peptide in a suitable solvent mixture (e.g., DMSO/water).
-
Add a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., DIPEA) to catalyze the 1,3-dipolar cycloaddition ("click" reaction).
-
Stir the reaction at room temperature until completion.
-
-
Purification and Characterization:
-
Purify the conjugate using HPLC.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
-
Logical Relationship for BNCT Drug Development:
Caption: Logical workflow for BNCT agent development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Cycling Stability of High-Voltage Sodium-Ion Batteries via DFEC-Driven Fluorinated Interface Engineering [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Highly diastereoselective Friedel-Crafts alkylation reactions via chiral alpha-functionalized benzylic carbocations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Effectiveness of Boron Neutron Capture Therapy with Iodophenyl-Conjugated closo-Dodecaborate on a Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular target delivery of cell-penetrating peptide-conjugated this compound for boron neutron capture therapy (BNCT) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Boron-vertex modification of carba- closo -dodecaborate for high-performance magnesium-ion battery electrolyte - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00925C [pubs.rsc.org]
- 14. pem.rwth-aachen.de [pem.rwth-aachen.de]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. This compound Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular target delivery of cell-penetrating peptide-conjugated this compound for boron neutron capture therapy (BNCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodophenyl-Conjugated Closo-Dodecaborate for Enhanced Tumor Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodophenyl-conjugated closo-dodecaborate represents a promising class of boron delivery agents for Boron Neutron Capture Therapy (BNCT). This therapeutic modality relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. Subsequent irradiation with thermal neutrons triggers a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that selectively destroy cancerous cells. The conjugation of an iodophenyl group to the closo-dodecaborate cage enhances tumor accumulation, primarily through non-covalent binding to serum albumin. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds.
A notable example of this class is Boron-Conjugated 4-Iodophenylbutanamide (BC-IP), which has demonstrated significant tumor accumulation and therapeutic potential in preclinical studies.[1] Another advanced iteration is pteroyl-closo-dodecaborate-conjugated 4-(p-iodophenyl)butyric acid (PBC-IP), which incorporates a folate targeting moiety to further enhance tumor-specific uptake.[2]
Mechanism of Tumor Accumulation
The primary mechanism for the tumor accumulation of iodophenyl-conjugated closo-dodecaborates is their ability to bind to serum albumin.[1] Albumin is known to accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. By binding to albumin in the bloodstream, the boronated compound is effectively shuttled to the tumor site. More advanced conjugates, such as PBC-IP, utilize a dual-targeting strategy. In addition to albumin binding, the folate moiety targets the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells, including glioblastoma.[2]
Caption: Proposed mechanism of tumor accumulation for iodophenyl-conjugated closo-dodecaborate.
Data Presentation
In Vitro Cytotoxicity
The in vitro cytotoxicity of iodophenyl-conjugated closo-dodecaborates is a critical parameter to assess their safety profile. The following table summarizes the IC50 values for BC-IP in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| BC-IP | U87MG (Glioblastoma) | 475 | [1] |
| BC-IP | HeLa (Cervical Cancer) | 738 | [1] |
| BC-IP | A549 (Lung Cancer) | > 1000 | [1] |
In Vivo Boron Accumulation
The following table presents the boron accumulation in tumors and key tissues for BC-IP and PBC-IP in preclinical models.
| Compound | Animal Model | Dose (mg [¹⁰B]/kg) | Time Post-Injection (h) | Tissue | Boron Concentration (µg [¹⁰B]/g) | T/N Ratio | T/B Ratio | Reference |
| BC-IP | U87MG Xenograft (Mouse) | - | 3 | Tumor | 11.0 | - | - | [1] |
| BC-IP | U87MG Xenograft (Mouse) | - | 12 | Tumor | 2.4 | - | - | [1] |
| BC-IP | U87MG Xenograft (Mouse) | - | 24 | Tumor | 2.3 | - | - | [1] |
| PBC-IP | U87MG Xenograft (Mouse) | 25 | 6 | Tumor | 29.8 | - | - | [2] |
| BPA | U87MG Xenograft (Mouse) | 25 | 3 | Tumor | 9.6 | - | - | [2] |
| PBC-IP (CED) | F98 Glioma (Rat) | - | 3 | Tumor | 26.5 | 37.8 | 94.6 | [2] |
T/N: Tumor-to-Normal Brain Ratio; T/B: Tumor-to-Blood Ratio; CED: Convection-Enhanced Delivery
Experimental Protocols
Synthesis of Boron-Conjugated 4-Iodophenylbutanamide (BC-IP)
This protocol describes the general synthesis of BC-IP, which involves the conjugation of 4-iodophenylbutanamide with a closo-dodecaborate moiety.[1][3]
Caption: General synthesis workflow for Boron-Conjugated 4-Iodophenylbutanamide (BC-IP).
Materials:
-
Closo-dodecaborate
-
1,4-dioxane
-
Ammonia
-
4-iodophenylbutanoic acid
-
Coupling agents (e.g., EDC, HOBt)
-
Organic solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Activation of Closo-dodecaborate: The synthesis typically begins with the transformation of closo-dodecaborate into a more reactive intermediate, such as a 1,4-dioxane-closo-dodecaborate complex.[3]
-
Amination: The activated closo-dodecaborate is then aminated to introduce a reactive amine group.[3]
-
Conjugation: The aminated closo-dodecaborate is conjugated with 4-iodophenylbutanoic acid using standard peptide coupling chemistry. This involves the use of coupling agents like EDC and HOBt in an appropriate organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel or preparative HPLC to yield the final BC-IP compound.
-
Characterization: The structure and purity of the synthesized BC-IP should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of iodophenyl-conjugated closo-dodecaborates on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87MG, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Iodophenyl-conjugated closo-dodecaborate compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the boron compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value can be determined by plotting cell viability against the compound concentration.
In Vivo Tumor Accumulation and Biodistribution Study
This protocol describes the evaluation of the tumor accumulation and biodistribution of iodophenyl-conjugated closo-dodecaborates in a tumor-bearing animal model.
Caption: Experimental workflow for the in vivo biodistribution study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U87MG)
-
Iodophenyl-conjugated closo-dodecaborate compound formulated for injection
-
Anesthesia
-
Surgical tools for tissue collection
-
Tubes for blood and tissue samples
-
ICP-MS instrument
Procedure:
-
Tumor Model Establishment: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the boron compound intravenously via the tail vein at a specified dose.
-
Sample Collection: At predetermined time points (e.g., 3, 6, 12, 24 hours) post-injection, euthanize the animals. Collect blood samples and harvest the tumor and major organs (e.g., liver, kidneys, spleen, brain, muscle).
-
Sample Preparation: Weigh the tissue samples and digest them using a strong acid mixture (e.g., nitric acid and hydrogen peroxide). Dilute the digested samples to a known volume.
-
Boron Concentration Measurement: Determine the boron concentration in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Calculate the boron concentration in each tissue as µg of ¹⁰B per gram of tissue. Determine the tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios to assess the selectivity of the boron compound.
Conclusion
Iodophenyl-conjugated closo-dodecaborates, particularly those designed to bind to serum albumin, are a highly promising class of agents for BNCT. Their enhanced tumor accumulation properties, coupled with relatively low cytotoxicity, make them attractive candidates for further development. The protocols provided in this document offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds, facilitating their advancement towards clinical applications.
References
Application Notes and Protocols for Dodecaborate-Based Theranostic Agents in Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dodecaborate-based theranostic agents in the research and development of treatments for bone metastases. This document focuses on a novel agent, [⁶⁷Ga]Ga-DOTA-K(ε-closo-dodecaborate)D₁₁, designed for integrated diagnosis and therapy through nuclear imaging and Boron Neutron Capture Therapy (BNCT).
Introduction to this compound-Based Theranostics for Bone Metastases
Bone metastases are a frequent and severe complication of many cancers, including breast, prostate, and lung cancer, leading to significant morbidity and a decrease in patients' quality of life.[1][2] Current treatments often provide palliative care rather than curative outcomes. Boron Neutron Capture Therapy (BNCT) presents a promising targeted cancer therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells.[1][3] Upon irradiation with thermal neutrons, the ¹⁰B atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium-7 (B1249544) nuclei that selectively destroy cancer cells with minimal damage to surrounding healthy tissue.[1][3]
The theranostic agent [⁶⁷Ga]Ga-DOTA-K(ε-closo-dodecaborate)D₁₁ integrates a closo-dodecaborate cage for BNCT, a DOTA chelator radiolabeled with Gallium-67 for SPECT imaging, and a D₁₁ aspartic acid peptide for specific targeting of hydroxyapatite, a major component of the bone matrix.[1][3][4] This allows for non-invasive imaging to determine the localization and accumulation of the boron carrier at the site of bone metastases, enabling patient selection and treatment planning for BNCT.
Data Presentation
Quantitative Biodistribution Data
The biodistribution of [⁶⁷Ga]Ga-DOTA-K(ε-closo-dodecaborate)D₁₁ was evaluated in normal mice. The data, expressed as percentage of injected dose per gram of tissue (%ID/g), is summarized in the table below.
| Tissue | 10 min (%ID/g) | 1 h (%ID/g) | 3 h (%ID/g) |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Liver | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Spleen | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Pancreas | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Stomach | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| S. Intestine | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| L. Intestine | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Kidney | 3.5 ± 0.8 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone (Femur) | 5.2 ± 1.2 | 8.9 ± 1.5 | 7.5 ± 1.3 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lung | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Brain | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Data presented as mean ± standard deviation (n=4). Data extracted from graphical representation in the source publication.[4]
The results demonstrate a high uptake of the agent in the bone (femur), with rapid clearance from the blood and other non-target organs, primarily through the renal-bladder-urinary pathway.[3]
Experimental Protocols
Synthesis of [nat/⁶⁷Ga]Ga-DOTA-K(ε-closo-dodecaborate)D₁₁
This protocol describes the synthesis of the precursor DOTA-K(ε-closo-dodecaborate)D₁₁ (5) and its subsequent radiolabeling with Gallium-67.
Materials:
-
This compound derivative 2 (synthesized as per previous reports)[1]
-
Bis-NHS ester with a benzene (B151609) ring (1)[1]
-
N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
DOTA-conjugated peptide (4)
-
Ga(NO₃)₃
-
Ammonium (B1175870) acetate (B1210297) buffer (3 M, pH 5.0)
-
Water with 0.1% TFA
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase HPLC system with a C18 column
Procedure:
-
Synthesis of Compound 3:
-
Dissolve this compound derivative 2 (20 mg, 41 μmol) in 3 mL of DMF.[1]
-
Add compound 1 (74 mg, 0.21 mmol) and TEA (23 μL, 0.16 mmol).[1]
-
Stir the mixture for 18 hours at room temperature.[1]
-
Concentrate the solution in vacuo.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate/acetonitrile (100/0 to 0/100) to obtain compound 3.[1]
-
-
Synthesis of DOTA-K(ε-closo-dodecaborate)D₁₁ (5):
-
Dissolve compound 3 (6.2 mg, 8.4 μmol) and DOTA-conjugated peptide 4 (5.0 mg, 2.8 μmol) in 0.4 mL of DMF.
-
Add TEA (80 μL, 0.58 mmol).
-
Stir the solution for 3 hours at room temperature.
-
Concentrate the solution in vacuo.
-
Purify the residue by reversed-phase HPLC on a C18 column with a gradient of 15% to 45% methanol in water containing 0.1% TFA over 20 minutes.
-
Lyophilize the collected fractions to yield compound 5.
-
-
Radiolabeling with ⁶⁷Ga to form [⁶⁷Ga]6:
-
Dissolve compound 5 (1.6 mg, 0.7 μmol) in 3 M ammonium acetate buffer (pH 5.0).
-
Add Ga(NO₃)₃ (1.9 μg, 7.4 μmol).
-
Stir the mixture for 2 hours at 40 °C.
-
Purify the product by reversed-phase HPLC on a C18 column with a gradient of 15% to 55% methanol in water containing 0.1% TFA over 20 minutes.
-
Lyophilize the collected fractions to yield [⁶⁷Ga]6.
-
Nanoparticle Characterization
1. Dynamic Light Scattering (DLS) for Particle Size Measurement
This protocol provides a general method for determining the hydrodynamic diameter of this compound-based nanoparticles.
Materials:
-
DLS instrument
-
Clean, dust-free cuvettes
-
Filtered (0.1 µm or smaller pore size) aqueous suspension medium (e.g., deionized water, PBS)
-
Nanoparticle suspension
Procedure:
-
Sample Preparation:
-
Ensure the suspending medium is filtered to remove any particulate contaminants.
-
Prepare a dilute suspension of the nanoparticles in the chosen medium. The optimal concentration depends on the scattering properties of the nanoparticles and should be determined empirically to achieve a stable and appropriate count rate. A typical starting concentration is 1 mg/mL.[5]
-
Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary, avoiding excessive energy that could alter the nanoparticles.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered suspending medium.
-
Add the nanoparticle suspension to the cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable size distribution.
-
-
Data Analysis:
-
The instrument software will calculate the hydrodynamic diameter and polydispersity index (PDI) from the correlation function of the scattered light intensity fluctuations.
-
2. Zeta Potential Measurement
This protocol outlines the measurement of the surface charge of this compound-based nanoparticles.
Materials:
-
Zeta potential analyzer
-
Disposable zeta cells
-
Filtered (0.2 µm or smaller pore size) low ionic strength medium (e.g., 10 mM NaCl)[6]
-
Nanoparticle suspension
Procedure:
-
Sample Preparation:
-
Prepare the nanoparticle suspension in a low ionic strength medium.[6] High ionic strength can compress the electrical double layer and reduce the measured zeta potential.
-
The sample concentration should be optimized for the instrument, similar to DLS measurements.
-
-
Measurement:
-
Carefully load the sample into a disposable zeta cell, avoiding the formation of air bubbles. A minimum volume of 750 µL is typically required.[6]
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles using laser Doppler velocimetry.
-
-
Data Analysis:
In Vitro and In Vivo Experiments
1. In Vitro Cell Uptake and Cytotoxicity Assay
-
Cell Culture: Culture relevant bone cancer cell lines (e.g., osteosarcoma, breast or prostate cancer cell lines known to metastasize to bone) in appropriate media.
-
Cellular Uptake: Incubate the cancer cells with the this compound-based theranostic agent at various concentrations and time points. After incubation, wash the cells to remove unbound agent. Lyse the cells and quantify the boron content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or measure the radioactivity if a radiolabeled analog is used.
-
Cytotoxicity Assay (BNCT): After incubation with the boron agent, irradiate the cells with a thermal neutron beam. Assess cell viability using standard assays such as MTT or trypan blue exclusion at different time points post-irradiation.
2. In Vivo Biodistribution and Imaging in a Bone Metastasis Model
-
Animal Model: Establish a bone metastasis model in immunocompromised mice by injecting human cancer cells (e.g., breast, prostate) into the tibia or via intracardiac injection.
-
Agent Administration: Intravenously inject the this compound-based theranostic agent into the tumor-bearing mice.
-
SPECT/CT Imaging: At various time points post-injection (e.g., 1, 3, 24 hours), perform SPECT/CT imaging to visualize the localization and accumulation of the radiolabeled agent in the bone metastases.
-
Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice and harvest major organs and tumors. Measure the radioactivity in each tissue using a gamma counter to determine the %ID/g.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of a Theranostic Agent for Bone Metastases: Integration of Nuclear Medicine Imaging and Boron Neutron Capture Therapy (BNCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ceint.duke.edu [ceint.duke.edu]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Dye-Labeled Undecahydro-closo-dodecaborates for Cellular Visualization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The undecahydro-closo-dodecaborate (B₁₂H₁₁⁻) anion is a stable, three-dimensional boron cluster with unique chemical properties that make it an attractive scaffold for various biomedical applications, including Boron Neutron Capture Therapy (BNCT).[1][2][3] The ability to visualize the subcellular localization of these boron clusters is crucial for developing effective BNCT agents and other targeted drug delivery systems. This document provides detailed protocols for the synthesis of dye-labeled undecahydro-closo-dodecaborates and their application in cell visualization.
The core of the synthetic strategy involves the diazotization of an amino-functionalized closo-dodecaborate, followed by an azo coupling reaction with an appropriate dye molecule. This method allows for the covalent attachment of a chromophore to the boron cage, enabling fluorescent tracking within cellular environments.
Synthesis of Dye-Labeled Undecahydro-closo-dodecaborates
This section details two primary methods for the synthesis of dye-labeled closo-dodecaborates, primarily focusing on the formation of azo dyes.
Method 1: Coupling of Diazotized Dodecaborate with Phenols
This method involves the initial formation of a diazonium salt from an amino-functionalized this compound, which is then coupled with various phenol-containing dyes.[1][2][3]
Experimental Protocol:
-
Diazonium Salt Formation:
-
Dissolve tetramethylammonium (B1211777) amminoundecahydro-closo-dodecaborate, [(CH₃)₄N][B₁₂H₁₁NH₃], in a mixture of acetonitrile (B52724) and water.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) to the cooled solution with constant stirring.
-
Allow the reaction to proceed for 30 minutes to form the diazonium salt intermediate.
-
-
Azo Coupling:
-
In a separate flask, dissolve the desired phenol-based dye (e.g., 4-HOC₆H₅, 1-naphthol, 2-naphthol) in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the dye solution with vigorous stirring.
-
Maintain the reaction at a low temperature (0-5 °C).
-
The reaction progress can be monitored by the formation of a colored precipitate.
-
After the reaction is complete, the resulting dye-labeled this compound can be isolated by filtration, washed, and dried.
-
Method 2: Coupling of Aryldiazonium Salts with Functionalized Dodecaborates
This approach involves the reaction of a pre-formed aryldiazonium salt with a this compound anion functionalized with a nucleophilic group, such as a thiol (-SH) or hydroxyl (-OH) group.[1][2][3]
Experimental Protocol:
-
Preparation of Aryldiazonium Salt:
-
Dissolve the aromatic amine (e.g., para-bromoaniline, para-nitroaniline) in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Dissolve the disodium (B8443419) salt of the functionalized this compound (e.g., Na₂[B₁₂H₁₁SH] or Na₂[B₁₂H₁₁OH]) in water.
-
Slowly add the freshly prepared aryldiazonium salt solution to the this compound solution with constant stirring.
-
The coupling reaction typically occurs rapidly, indicated by a color change.
-
The product can be precipitated by adjusting the pH or by adding a suitable counterion.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Synthesis of a Fluorescence-Labeled closo-Dodecaborate Lipid
For applications requiring membrane integration, a lipid-tethered this compound can be synthesized. This example is based on the work of Nakamura et al.
Experimental Protocol:
-
Starting Material: The synthesis begins with a chiral starting material such as (S)-(+)-1,2-isopropylideneglycerol.
-
Multi-step Synthesis: A multi-step organic synthesis is employed to couple the closo-dodecaborate moiety and a fluorescent dye to the lipid backbone. This typically involves protection/deprotection steps and the formation of amide or ester linkages.
-
Purification: The final fluorescence-labeled closo-dodecaborate lipid (FL-SBL) is purified using column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of various dye-labeled dodecaborates. Note that yields can vary depending on the specific reactants and reaction conditions.
| Starting this compound | Coupling Partner | Product | Yield (%) | Reference |
| [(CH₃)₄N][B₁₂H₁₁NH₃] | 4-HOC₆H₅ | B₁₂H₁₁-N=N-C₆H₄-OH | Acceptable | [1][2][3] |
| [(CH₃)₄N][B₁₂H₁₁NH₃] | 1-Naphthol | B₁₂H₁₁-N=N-C₁₀H₆-OH | Acceptable | [1][2][3] |
| Na₂[B₁₂H₁₁SH] | p-bromo-phenyldiazonium | HSB₁₂H₁₀-N=N-C₆H₄-Br | Acceptable | [1][2][3] |
| Na₂[B₁₂H₁₁OH] | p-nitro-phenyldiazonium | HOB₁₂H₁₀-N=N-C₆H₄-NO₂ | Acceptable | [1][2][3] |
Cell Visualization Protocol
This protocol provides a general guideline for labeling live cells with the synthesized dye-labeled undecahydro-closo-dodecaborates and subsequent visualization using fluorescence microscopy.
Materials:
-
Dye-labeled undecahydro-closo-dodecaborate stock solution (dissolved in a biocompatible solvent like DMSO, then diluted in serum-free media).
-
Cell culture medium (serum-free and complete).
-
Cells grown on coverslips or in imaging-compatible plates.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Experimental Protocol:
-
Cell Preparation: Grow cells to the desired confluence (typically 50-80%) on a suitable imaging substrate.
-
Labeling Solution Preparation: Prepare a working solution of the dye-labeled this compound in serum-free cell culture medium. The optimal concentration should be determined empirically but can range from 0.5 to 25 µM.[4]
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling solution to the cells and incubate for 15-45 minutes at 37°C.[4]
-
-
Wash:
-
Remove the labeling solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound dye.
-
-
Recovery: Add complete culture medium and incubate for at least 30 minutes at 37°C to allow cells to recover.[4]
-
Imaging: Mount the coverslips or place the imaging plate on the stage of a fluorescence microscope. Visualize the cells using the appropriate excitation and emission wavelengths for the chosen dye.
Diagrams
References
- 1. Labeled Undecahydro-closo-dodecaborates Based on Azo Dyes for Boron Neutron Capture Therapy: Synthesis, Characterization, and Visualization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsolvated Lithium Dodecaborate (Li₂B₁₂H₁₂)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of unsolvated lithium dodecaborate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of unsolvated Li₂B₁₂H₁₂, providing potential causes and actionable solutions to improve reaction yield and product purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Li₂B₁₂H₁₂ | 1. Loss of volatile reactants (e.g., DMS·BH₃) in an open or reflux system. 2. Incomplete reaction due to insufficient reaction time or temperature. 3. Suboptimal molar ratio of reactants. 4. Product loss during filtration, especially for small crystallites. | 1. Perform the reaction in a sealed autoclave to prevent the escape of volatile species. This has been shown to be more favorable for the synthesis of the B₁₂H₁₂²⁻ anion.[1] 2. Increase the reaction time and/or temperature. For the reaction between LiBH₄ and DMS·BH₃ in diglyme (B29089), heating at 120 °C is a common starting point.[2] For the solvent-free reaction of LiBH₄ and B₁₀H₁₄, a heat treatment at 180 °C for 2 hours is recommended.[3] 3. Use a slight excess of the borane (B79455) source. For example, a molar ratio of 1:5.5 (LiBH₄:DMS·BH₃) has been successfully used.[2] 4. Cool the reaction mixture (e.g., to 10 °C overnight) before filtration to increase the crystallite size, which improves recovery. Washing the product with a cold solvent can also minimize dissolution losses.[2] |
| Product is a solvated form of Li₂B₁₂H₁₂ (e.g., with glyme) | 1. Strong coordination between Li⁺ ions and ethereal solvents like monoglyme or diglyme.[2] | 1. Employ a solvent exchange method. Weaker coordinating solvents with higher boiling points, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-diethylformamide (DEF), can be used to displace the coordinated glyme.[2][4] 2. After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 200 °C) to remove the new solvent and obtain unsolvated Li₂B₁₂H₁₂.[2] |
| Presence of Boron-containing Impurities (e.g., B₃H₈⁻, B₉H₁₄⁻, B₁₁H₁₄⁻) | 1. Incomplete conversion of reaction intermediates. The formation of B₁₂H₁₂²⁻ is a stepwise process.[1][4] | 1. Ensure sufficient reaction time and temperature to drive the reaction to completion. 2. Certain intermediates are soluble in the reaction solvent (e.g., diglyme). Washing the crude product with the reaction solvent can help remove these impurities.[5] |
| Final Product is Contaminated with Starting Materials (e.g., LiBH₄, DMS·BH₃) | 1. Incorrect stoichiometry or incomplete reaction. | 1. Optimize the molar ratio of reactants. 2. Ensure adequate reaction time and temperature. 3. Remaining DMS·BH₃ is more commonly observed in autoclave systems compared to Schlenk flask setups.[2] Consider the reaction setup if this is a recurring issue. |
| Formation of undesired side products | 1. For solvent-free synthesis between LiBH₄ and B₁₀H₁₄, a sealed system can limit the interaction between reactants due to chemical equilibrium.[3] | 1. For the solvent-free method, conducting the reaction in an open system can lead to higher purity (up to 93%) by allowing for the removal of volatile byproducts.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing high-purity, unsolvated Li₂B₁₂H₁₂?
A1: A highly efficient method involves the reaction of lithium borohydride (B1222165) (LiBH₄) with borane dimethyl sulfide (B99878) complex (DMS·BH₃) in a glyme solvent (monoglyme or diglyme) within a sealed autoclave.[1][4] This approach offers high yields (up to 96%) and operational simplicity.[4] To obtain the unsolvated form, a subsequent solvent exchange with a weaker coordinating solvent like DMSO, followed by vacuum drying at an elevated temperature, is necessary.[2]
Q2: How can I remove the coordinated solvent from my Li₂B₁₂H₁₂ product?
A2: The removal of strongly coordinated ethereal solvents like glymes is a critical step. A proven method is to perform a solvent exchange. This involves washing or suspending the solvated product in a solvent with a higher boiling point and weaker coordinating ability, such as DMSO.[2] Following the exchange, the product should be heated under vacuum (e.g., at 200 °C) to yield the unsolvated Li₂B₁₂H₁₂.[2]
Q3: What are the key reaction parameters to control for maximizing the yield of Li₂B₁₂H₁₂?
A3: Key parameters include the reaction vessel, temperature, and reactant ratio. Using a sealed autoclave is preferable to a Schlenk flask to prevent the loss of volatile reagents, which is crucial for achieving high yields.[1] A reaction temperature of around 120 °C in diglyme is effective.[2] Employing a slight excess of the borane source, such as a 1:5.5 molar ratio of LiBH₄ to DMS·BH₃, is also recommended.[2]
Q4: Is a solvent-free synthesis of Li₂B₁₂H₁₂ possible?
A4: Yes, a solvent-free method has been developed involving the reaction of solid LiBH₄ and decaborane (B607025) (B₁₀H₁₄).[3] This method requires heating the reactants, with key thermodynamic steps occurring at the melting of B₁₀H₁₄ (103 °C), a phase transition of LiBH₄ (118 °C), and the formation of Li₂B₁₂H₁₂ (135 °C).[3] High purity (93%) can be achieved with an appropriate heat treatment at 180 °C for 2 hours in an open system.[3]
Q5: What analytical techniques are best for characterizing the purity of unsolvated Li₂B₁₂H₁₂?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR, is a powerful tool to assess the purity and identify boron-containing species.[2] Powder X-ray Diffraction (PXRD) is essential for confirming the crystal structure of the unsolvated product.[2]
Experimental Protocols
Protocol 1: Synthesis of Li₂B₁₂H₁₂ via Solution-Phase Reaction in an Autoclave
This protocol is adapted from the high-yield synthesis method described by Wang et al.[2][4]
Materials:
-
Lithium borohydride (LiBH₄)
-
Borane dimethyl sulfide complex (DMS·BH₃)
-
Diglyme (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add LiBH₄ and anhydrous diglyme to a glass liner for an autoclave.
-
Slowly add DMS·BH₃ to the mixture in a 1:5.5 molar ratio (LiBH₄:DMS·BH₃).
-
Seal the glass liner in the autoclave and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, collect the precipitated product by filtration.
-
Wash the solvated Li₂B₁₂H₁₂ product with fresh diglyme to remove soluble impurities.
-
To remove the coordinated diglyme, suspend the product in anhydrous DMSO and stir.
-
Collect the product by filtration.
-
Dry the product at 200 °C under vacuum to obtain pure, unsolvated Li₂B₁₂H₁₂.
Protocol 2: Solvent-Free Synthesis of Li₂B₁₂H₁₂
This protocol is based on the solvent-free method reported by He et al.[3]
Materials:
-
Lithium borohydride (LiBH₄)
-
Decaborane (B₁₀H₁₄)
Procedure:
-
In an inert atmosphere, thoroughly mix LiBH₄ and B₁₀H₁₄ in a molar ratio of 2:1.4.
-
Place the mixture in a suitable reaction vessel that allows for an open system (e.g., a flask with a gas outlet).
-
Heat the mixture to 180 °C and maintain this temperature for 2 hours.
-
The reaction proceeds through several stages: melting of B₁₀H₁₄ (~103 °C), phase transition of LiBH₄ (~118 °C), and formation of Li₂B₁₂H₁₂ (~135 °C).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid is anhydrous Li₂B₁₂H₁₂. Further purification may be necessary depending on the desired purity level.
Data Presentation
Table 1: Comparison of Synthesis Conditions and Yields for Li₂B₁₂H₁₂
| Method | Reactants | Solvent | Reaction Vessel | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |
| Solution-Phase | LiBH₄, DMS·BH₃ | Monoglyme | Autoclave | 120 | 24 | 89 | [2] |
| Solution-Phase | LiBH₄, DMS·BH₃ | Diglyme | Schlenk Flask | 120 | - | Low | [2] |
| Solution-Phase | LiBH₄, DMS·BH₃ | Diglyme | Autoclave | 120 | 24 | up to 96 | [4] |
| Solvent-Free | LiBH₄, B₁₀H₁₄ | None | Open System | 180 | 2 | 93 (purity) | [3] |
| Solvent-Free | LiBH₄, B₁₀H₁₄ | None | Sealed System | 180 | 2 | Lower purity | [3] |
Visualizations
Caption: Solution-phase synthesis and purification workflow.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Selective Modification of Dodecaborate Cages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective modification of dodecaborate cage positions.
Troubleshooting Guides
Issue: Low or No Reaction Yield
Question: My functionalization reaction on the this compound cage is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in this compound functionalization can stem from several factors related to the stability of the cage and the reaction conditions. Here are some common causes and troubleshooting steps:
-
Inert B-H Bonds: The B-H bonds of the closo-dodecaborate anion are highly stable and require specific activation methods.[1] Ensure you are using an appropriate activation strategy.
-
Electrophilic Substitution: This often requires strong electrophiles. Consider increasing the strength or concentration of your electrophile.
-
Nucleophilic Substitution: This typically requires prior activation of the B-H bond, for instance, through iodination to form an intermediate that is more susceptible to nucleophilic attack.[2][3]
-
Transition-Metal Catalysis: Rhodium(III)-catalyzed reactions have shown success in B-H functionalization.[4][5] Check the catalyst loading, and ensure the catalyst is active. The choice of directing group on your substrate is also critical for successful catalysis.[5][6]
-
-
Reaction Conditions: this compound chemistry can be sensitive to reaction conditions.
-
Anhydrous and Inert Atmosphere: Many reagents used in these reactions are sensitive to moisture and air. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Some reactions require elevated temperatures to overcome the activation energy, while others might need mild conditions to prevent degradation.[5] Optimize the reaction temperature based on literature precedents for similar transformations.
-
-
Starting Material Purity: Impurities in the starting this compound salt can interfere with the reaction. Ensure your starting material is pure and dry.
Issue: Lack of Regioselectivity / Mixture of Isomers
Question: I am obtaining a mixture of regioisomers instead of the desired selectively modified this compound. How can I improve the regioselectivity of my reaction?
Answer:
Achieving high regioselectivity is a significant challenge in this compound chemistry due to the 12 equivalent B-H vertices on the parent anion.[4][5] Here’s how you can address this issue:
-
Directing Groups: The use of directing groups is a powerful strategy to control regioselectivity. Amide and ureido functionalities can direct functionalization to specific positions.[5][6] The choice and position of the directing group are crucial.
-
Substituent Effects: Existing substituents on the cage can direct incoming groups to specific positions. For example, -NMe₃⁺ moieties have been shown to direct reactivity to the boron vertices farthest from the substituent.[2][7]
-
Reaction Mechanism: The underlying reaction mechanism plays a key role in determining regioselectivity.
-
Electrophile-Induced Nucleophilic Substitution (EINS): This mechanism can lead to specific isomers. Understanding the intermediates and transition states, often with the aid of DFT calculations, can help predict and control the regiochemical outcome.[2]
-
Kinetic vs. Thermodynamic Control: Consider whether your reaction is under kinetic or thermodynamic control. Adjusting the reaction time and temperature might favor the formation of the desired isomer.
-
-
Separation of Isomers: In some cases, obtaining a single isomer directly from the reaction is challenging. You may need to resort to chromatographic separation of the resulting isomers.
Experimental Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Question 1: What makes the selective functionalization of this compound cages so challenging?
Answer: The primary challenges in the selective functionalization of the closo-dodecaborate anion ([B₁₂H₁₂]²⁻) are:
-
High Symmetry: The icosahedral structure of the [B₁₂H₁₂]²⁻ anion presents 12 chemically equivalent B-H vertices, making it difficult to target a specific position.[4][5]
-
Aromaticity and Stability: The delocalized bonding in the boron cage results in significant aromatic character and high stability, rendering the B-H bonds relatively inert.[8]
-
Electronic Environment: The uniform electronic environment across the cage offers little intrinsic preference for electrophilic or nucleophilic attack at any single position without prior modification.[1]
Question 2: What are the main strategies for activating B-H bonds for functionalization?
Answer: The main strategies for B-H bond activation in this compound cages include:
-
Electrophile-Induced Nucleophilic Substitution (EINS): This two-step process involves an initial reaction with an electrophile (e.g., iodinating agent) to form an intermediate, which then undergoes nucleophilic substitution.[2][3] Zwitterionic aryliodonium derivatives are common intermediates in this approach.[2][3]
-
Transition Metal-Catalyzed B-H Activation: Catalysts, particularly those based on rhodium(III), can facilitate the direct functionalization of B-H bonds.[4][5] These reactions often employ directing groups to achieve regioselectivity.[5]
-
Carbonyl Derivatives: The use of carbonyl derivatives, such as [2-B₁₀H₉CO]⁻, can serve as a precursor for further functionalization through reactions with nucleophiles like Grignard reagents.[1][9]
Question 3: How can I characterize the products of my this compound modification reaction?
Answer: A combination of spectroscopic and analytical techniques is essential for characterizing modified this compound cages:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is crucial for observing the boron environments. The chemical shifts and coupling patterns provide information about the substitution pattern. ¹H and ¹³C NMR are also used to characterize the organic substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the functionalized cluster.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination, confirming the connectivity and regiochemistry of the substituents on the cage.
-
Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying the vibrational modes of the B-H and B-substituent bonds.[10]
Question 4: Are there any databases or resources for known this compound derivatives and their properties?
Answer: While there isn't a single, centralized database exclusively for this compound derivatives, you can find extensive information in review articles and chemistry databases:
-
Review Articles: Several comprehensive reviews summarize the synthesis, properties, and applications of this compound derivatives.[7][11]
-
Chemical Databases: SciFinder, Reaxys, and the Cambridge Structural Database (CSD) are excellent resources for searching for known compounds, reactions, and crystal structures.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(III)-Catalyzed B-H Functionalization-Cyclization Cascade
This protocol is adapted from the work of Duttwyler et al. on the functionalization of closo-dodecaborate amides.[4][5]
-
Reactants and Reagents:
-
closo-Dodecaborate amide precursor
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (halide scavenger)
-
Anhydrous solvent (e.g., dichloroethane)
-
-
Procedure:
-
In a glovebox, add the closo-dodecaborate amide precursor, [RhCp*Cl₂]₂, and AgSbF₆ to a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, quench the reaction and purify the product using column chromatography on silica (B1680970) gel.
-
Logical Diagram of the Rh(III)-Catalyzed B-H Activation Cycle
Caption: Simplified catalytic cycle for B-H functionalization.
Quantitative Data
Table 1: Regioselectivity in the Functionalization of Substituted Dodecaborates
| Starting Material | Reagent | Product(s) | Ratio | Reference |
| [closo-1-CB₉H₉-1-R]⁻ | PhI(OAc)₂ | [closo-1-CB₉H₈-1-R-6-IPh] and [closo-1-CB₉H₈-1-R-10-IPh] | ~3:1 to 1:1 | [3] |
| [B₁₂H₁₂]²⁻ with two -NMe₃⁺ substituents | Various Electrophiles | Substitution at boron vertices farthest from substituents | Near-perfect regioselectivity | [2] |
Table 2: Comparison of B-X Bond Lengths in [B₁₂X₁₂]²⁻ Dianions
| Ligand (X) | B-B Bond Length (Å) | B-X Bond Length (Å) | Reference |
| H | 1.787 | - | [12] |
| F | 1.797 | - | [12] |
| CN | 1.798 | - | [12] |
Note: Specific B-X bond lengths were not provided in the snippet but the text indicates they vary significantly.
References
- 1. Selective Functionalization of Carbonyl Closo-Decaborate [2-B10H9CO]− with Building Block Properties via Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Directed B–H functionalization of the closo-dodecaborate cluster via concerted iodination–deprotonation: reaction mechanism and origins of regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 12. Activation of Small Molecules by Modified this compound Anions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Water Solubility of Carborane-Based BNCT Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of carborane-based agents for Boron Neutron Capture Therapy (BNCT).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low water solubility of carborane cages?
A1: The low water solubility of carborane cages, such as closo-carboranes, stems from their highly hydrophobic and nonpolar nature. These icosahedral structures are composed of boron and carbon atoms, resulting in a delocalized electron system and a molecular surface that is electronically neutral and lacks significant dipole moments for favorable interactions with polar water molecules.
Q2: What are the main consequences of low water solubility for the development of carborane-based BNCT agents?
A2: The poor aqueous solubility of carborane compounds presents several significant challenges for their therapeutic application. These include difficulties in formulation and administration, a tendency for the molecules to aggregate in physiological solutions, and reduced bioavailability, which can limit the effective delivery of boron to tumor cells.
Q3: What are the principal strategies employed to enhance the water solubility of carborane derivatives?
A3: To overcome the inherent hydrophobicity of carboranes, several key strategies have been developed. These approaches primarily involve the chemical modification of the carborane cage by introducing hydrophilic functional groups or by encapsulating the carborane moiety within a larger, water-soluble carrier system. Common methods include:
-
Glycosylation: Attaching sugar molecules to the carborane cage.
-
Incorporation into Dendrimers: Synthesizing carborane-containing dendrimers.
-
Formulation with Liposomes: Encapsulating carboranes within lipid-based nanoparticles.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins.
Troubleshooting Guide
Problem 1: My carborane compound precipitates out of solution when I try to dissolve it in an aqueous buffer.
Solution:
-
Initial Dissolution in an Organic Solvent: First, try dissolving the carborane compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, add this stock solution dropwise to your aqueous buffer while vortexing to facilitate dispersion and prevent immediate precipitation. Be mindful of the final concentration of the organic solvent, as it may impact downstream cellular assays.
-
Sonication: If precipitation still occurs, gentle sonication of the solution in a bath sonicator can help to break up aggregates and improve dissolution.
-
pH Adjustment: Depending on the functional groups attached to your carborane cage, adjusting the pH of the buffer may improve solubility. For instance, if your compound has acidic or basic moieties, moving the pH away from its isoelectric point can increase its charge and enhance its interaction with water.
Problem 2: The final boron concentration in my formulation is too low for therapeutic efficacy.
Solution:
-
Increase Carborane Loading in Carrier Systems: If you are using a delivery vehicle like a liposome (B1194612) or a polymer, you may need to optimize the formulation process to incorporate a higher payload of the carborane agent. This could involve adjusting the ratio of the carborane derivative to the carrier material or modifying the encapsulation method.
-
Synthesize Multi-Carborane Structures: An alternative approach is to design and synthesize molecules that contain multiple carborane cages. For example, carborane-containing dendrimers or polymers can significantly increase the boron content per molecule, leading to a higher overall boron concentration in the final formulation.
Problem 3: I am observing significant aggregation of my carborane-based nanoparticles over time.
Solution:
-
Incorporate Steric Stabilizers: To prevent aggregation, you can include steric stabilizers in your nanoparticle formulation. For instance, incorporating polyethylene (B3416737) glycol (PEG)-lipid conjugates into liposomal formulations can create a hydrophilic corona that sterically hinders particle-particle interactions and improves colloidal stability.
-
Optimize Surface Charge: The surface charge of your nanoparticles plays a crucial role in their stability. Ensuring a sufficient zeta potential (either positive or negative) can lead to electrostatic repulsion between particles, thereby preventing aggregation. This can often be achieved by selecting appropriately charged lipids or polymers in your formulation.
-
Storage Conditions: Lyophilization of the nanoparticle formulation can be an effective long-term storage strategy to prevent aggregation in an aqueous environment. The lyophilized powder can then be reconstituted in an appropriate buffer prior to use.
Quantitative Data Summary
Table 1: Solubility of a Phenyl-Carborane Derivative with Cyclodextrin Complexation
| Compound | Host Molecule | Solubility in Water (mg/mL) | Fold Increase |
| Phenyl-carborane | None | < 0.1 | - |
| Phenyl-carborane | Hydroxypropyl-β-cyclodextrin | 5.2 | > 52 |
Data adapted from studies on carborane solubilization using cyclodextrins.
Experimental Protocols
Protocol 1: Preparation of Carborane-Containing Liposomes via Film Hydration
-
Lipid Film Preparation: Co-dissolve the carborane derivative and lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
-
Characterization: Characterize the resulting liposomal formulation for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the carborane agent can be determined by separating the unencapsulated drug from the liposomes (e.g., via size exclusion chromatography or dialysis) and quantifying the amount of encapsulated carborane using a suitable analytical technique like inductively coupled plasma mass spectrometry (ICP-MS) to measure the boron content.
Visualizations
Technical Support Center: Mitigating Toxicity of Boron Compounds in BNCT
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with boron compounds for Boron Neutron Capture Therapy (BNCT).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the toxicity of boron compounds used in BNCT.
1. General Concepts of Boron Compound Toxicity
-
Q: What are the primary toxicity concerns with boron compounds used in BNCT? A: The primary toxicity concerns are twofold: the intrinsic toxicity of the boron delivery agent itself and the damage to healthy tissues during neutron irradiation due to boron uptake in non-target areas. The ideal boron compound should have low systemic toxicity and high selectivity for tumor cells over normal tissues.[1][2][3]
-
Q: What are the key properties of an ideal boron delivery agent to minimize toxicity? A: An ideal boron delivery agent should exhibit:
-
Q: What are the main differences in toxicity profiles between Boronophenylalanine (BPA) and Sodium Borocaptate (BSH)? A: BPA is actively transported into cells by L-type amino acid transporters (LAT1), which are often overexpressed in cancer cells, leading to better tumor selectivity. However, it can also accumulate in other metabolically active normal tissues. BSH, on the other hand, is a larger molecule that is thought to enter tumor cells more passively, often through a disrupted blood-brain barrier in the case of brain tumors.[4] This can lead to less specific tumor uptake and a lower tumor-to-blood ratio, which can increase the risk of damage to blood vessels upon irradiation.[3][5]
2. Experimental Design and Execution
-
Q: How do I choose the appropriate animal model for toxicity studies of a new boron compound? A: The choice of animal model is critical and should be guided by the specific research question. Small animal models, such as mice and rats with tumor xenografts, are commonly used for initial screening of toxicity and biodistribution.[6] For studies more representative of human cancers, spontaneously occurring tumors in companion animals, like dogs, can provide a valuable translational model.[7] The hamster cheek pouch model is well-established for oral cancer studies.[8]
-
Q: What are the key parameters to measure in a preclinical in vivo toxicity study? A: Key parameters include:
-
Biodistribution: Boron concentration in the tumor, blood, and various normal organs (liver, kidney, spleen, brain, skin, etc.) at different time points after administration.[9][10]
-
General Health: Monitoring of body weight, food and water intake, and clinical signs of distress.
-
Hematology and Blood Chemistry: Complete blood counts and analysis of liver and kidney function markers.[10]
-
Histopathology: Microscopic examination of major organs for any signs of tissue damage.[11][12]
-
-
Q: What are the common challenges in accurately measuring boron concentration in tissues? A: Challenges include:
-
Sample Contamination: Ensuring that lab equipment and reagents are free of boron is crucial for accurate measurements, especially at low concentrations.
-
Tissue Heterogeneity: Boron distribution within a tumor can be uneven, leading to variability in measurements depending on the section of the tumor sampled.[3][13]
-
Analytical Method Limitations: The choice of analytical method (e.g., ICP-AES, ICP-MS) and proper sample preparation are critical for obtaining reliable data.
-
3. Mitigating Toxicity in Experiments
-
Q: What strategies can I employ to reduce the toxicity of a boron compound in my experiments? A: Strategies to mitigate toxicity include:
-
Optimizing the Dose and Infusion Rate: For clinically used agents like BPA, high-dose infusions are often used to maintain therapeutic concentrations in the blood.[14] However, for novel agents, dose-escalation studies are necessary to find the optimal balance between efficacy and toxicity.
-
Improving Delivery Methods: Novel delivery systems like liposomes, nanoparticles, and monoclonal antibodies are being developed to improve tumor targeting and reduce systemic exposure.[15][16]
-
Combination Therapies: Combining different boron agents (e.g., BPA and BSH) or using them in conjunction with other treatments like low-dose radiation can enhance therapeutic effects without increasing toxicity.[2][4]
-
-
Q: How can I improve the tumor-to-normal tissue ratio of my boron compound? A: Improving this ratio is key to reducing toxicity and can be approached by:
-
Targeted Delivery: Conjugating the boron agent to a molecule that specifically binds to receptors overexpressed on cancer cells.
-
Modifying the Physicochemical Properties: Altering the size, charge, and lipophilicity of the boron compound or its carrier to enhance its accumulation in the tumor through the enhanced permeability and retention (EPR) effect.
-
Pre-treatment with Enhancing Agents: The use of agents that increase tumor perfusion or the expression of transporters (like LAT1 for BPA) can improve uptake.
-
Troubleshooting Guides
This section provides step-by-step guidance for addressing common issues encountered during BNCT experiments.
Issue 1: High Normal Tissue Uptake of Boron Compound
-
Symptom: Biodistribution studies show high boron concentrations in healthy organs, leading to a low tumor-to-normal tissue ratio (<3:1).
-
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Non-specific uptake of the compound. | 1a. Physicochemical Properties: Analyze the compound's properties. High lipophilicity can lead to accumulation in fatty tissues, while high charge can lead to non-specific binding. Consider modifying the compound's structure or formulation. 1b. Formulation: If using a delivery vehicle (e.g., liposomes, nanoparticles), assess its stability and targeting efficiency. The vehicle may be releasing the boron compound prematurely or accumulating non-specifically. |
| 2. Suboptimal administration route or timing. | 2a. Route of Administration: If using intravenous injection, the compound may be rapidly cleared by the liver or kidneys. Explore alternative routes like intratumoral or convection-enhanced delivery for localized tumors. 2b. Pharmacokinetics: Conduct a detailed pharmacokinetic study to determine the optimal time point for maximum tumor uptake and minimal normal tissue concentration. The current time point for tissue harvesting may be too early or too late.[17] |
| 3. Animal model issues. | 3a. Tumor Model: The chosen tumor model may not accurately reflect the target human cancer's characteristics (e.g., vascularization, expression of target receptors). Consider using a different cell line or a patient-derived xenograft (PDX) model. 3b. Animal Strain/Health: The health status and genetic background of the animals can influence drug metabolism and distribution. Ensure the use of healthy, genetically consistent animals. |
Issue 2: High Variability in Biodistribution Data
-
Symptom: Significant variation in boron concentrations is observed between animals in the same experimental group.[18]
-
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Inconsistent formulation or administration. | 1a. Formulation Preparation: Ensure the boron compound formulation is homogenous and stable. For suspensions or emulsions, ensure consistent particle size and prevent aggregation. Prepare fresh formulations for each experiment if stability is a concern. 1b. Administration Technique: Standardize the injection procedure. For intravenous injections, ensure consistent injection speed and volume, and verify correct placement in the vein. For oral gavage, ensure the compound is delivered to the stomach and not the lungs. |
| 2. Biological variability. | 2a. Tumor Heterogeneity: Tumors can be highly heterogeneous, with variations in blood flow and cell proliferation, leading to uneven boron uptake.[3] Increase the number of animals per group to improve statistical power. When analyzing tumors, consider homogenizing the entire tumor before taking a sample for boron measurement. 2b. Animal Handling: Stress from handling can affect physiological parameters like blood flow, which can influence drug distribution. Handle animals consistently and allow for an acclimatization period before experiments. |
| 3. Sample collection and processing errors. | 3a. Tissue Collection: Dissect tissues consistently and avoid cross-contamination between organs. Ensure complete removal of blood from tissues by perfusion if necessary and appropriate for the study. 3b. Sample Processing: Use a standardized protocol for tissue digestion and boron analysis. Ensure all samples are treated identically. |
Data Presentation: Toxicity of Boron Compounds
This section provides a summary of available quantitative toxicity data for commonly used and experimental boron compounds. Note: Comprehensive, directly comparable toxicity data is often limited in the public domain. The following tables are compiled from available literature and should be used as a general guide.
Table 1: In Vitro Cytotoxicity of Boron Compounds in Normal Cells
| Boron Compound | Cell Line | Assay | Endpoint (e.g., CC50, IC50) | Reference |
| Sodium Borocaptate (BSH) | V79 (Chinese Hamster Lung Fibroblasts) | Not Specified | CC50 = 3.79 mM | |
| Boronophenylalanine (BPA) | B16 (Mouse Melanoma - used as a comparison) | Not Specified | CC50 > 2 mM | |
| Boric Acid | Normal Cells | Not Specified | 100 µg/mL showed no toxicity | [2] |
Table 2: In Vivo Toxicity Data for Boron Compounds in Animal Models
| Boron Compound | Animal Model | Route of Administration | Toxicity Endpoint (e.g., LD50, NOAEL) | Observed Effects | Reference |
| Boron (as Boric Acid) | Rats | Oral | NOAEL (developmental toxicity) = 9.6 mg/kg/day | Fetal skeletal effects at higher doses | [19] |
| Boron (as Boric Acid) | Rats | Oral | NOAEL (testicular toxicity) = 17.5 mg/kg/day | Reduced epididymal sperm counts at higher concentrations | [19] |
| Boronophenylalanine (BPA) | Tumor-bearing mice | Intravenous | No significant toxicity observed at therapeutic doses | No abnormalities in blood counts or liver/kidney function. | [10] |
Table 3: Biodistribution of BPA and BSH in Clinical and Preclinical Models (Tumor-to-Normal Tissue Ratios)
| Boron Compound | Model | Tumor-to-Blood Ratio | Tumor-to-Normal Tissue Ratio (Tissue) | Reference |
| BPA | Gastric Cancer PDX Mice | ~3.09 | 2.24 (Brain), 2.22 (Liver), 1.45 (Lung) | [9] |
| BPA | Oral Squamous Cell Carcinoma Animal Model (with 0.1 Gy LDR) | 4.46 | 5.31 (Not specified) | [4] |
| BSH | Glioblastoma Patients (100 mg/kg) | 0.6 ± 0.2 | 0.2 ± 0.02 (Brain) | [5][20] |
| BPA | Glioblastoma Patients | 1.5 - 2.4 | 0.7 - 1.0 (Brain) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the toxicity of boron compounds.
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[14][1][21][22]
-
Materials:
-
96-well cell culture plates
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
-
Boron compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or SDS-HCl solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the boron compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the boron compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration to determine the CC50 or IC50 value.
-
2. In Vivo Biodistribution and Toxicity Study
This protocol outlines a general procedure for assessing the distribution and toxicity of a boron compound in a tumor-bearing animal model.
-
Materials:
-
Tumor-bearing animals (e.g., mice with subcutaneous xenografts)
-
Boron compound formulation for injection
-
Anesthesia
-
Surgical tools for tissue dissection
-
Tubes for blood and tissue collection
-
ICP-AES or ICP-MS for boron analysis
-
Formalin or other fixatives for histopathology
-
Equipment for hematology and blood chemistry analysis
-
-
Procedure:
-
Animal Acclimatization and Tumor Implantation: Allow animals to acclimatize to the facility for at least one week. Implant tumor cells subcutaneously and allow the tumors to grow to a specified size.
-
Compound Administration: Administer the boron compound to the animals via the chosen route (e.g., intravenous injection).
-
Monitoring: Monitor the animals for any signs of toxicity, and record body weights daily.
-
Sample Collection: At predetermined time points after administration, anesthetize the animals and collect blood via cardiac puncture. Perfuse the animals with saline to remove blood from the organs.
-
Tissue Dissection: Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, brain, heart, muscle, skin).
-
Boron Analysis: Weigh a portion of each tissue and the blood samples and analyze for boron concentration using ICP-AES or ICP-MS.
-
Histopathology: Fix the remaining portions of the tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should examine the slides for any signs of cellular damage.
-
Blood Analysis: Analyze the collected blood for complete blood counts and markers of liver and kidney function.
-
Data Analysis: Calculate the boron concentration in each tissue (µg/g) and the tumor-to-normal tissue and tumor-to-blood ratios. Compare the histopathology and blood analysis results between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows relevant to the toxicity of boron compounds.
Diagram 1: General Experimental Workflow for Assessing Boron Compound Toxicity
Caption: Workflow for preclinical evaluation of boron compounds.
Diagram 2: Potential Toxicity Pathways of Boron Compounds (Hypothesized)
Note: The specific molecular toxicity pathways of boronophenylalanine and sodium borocaptate in normal cells, independent of neutron capture, are not well-elucidated in the currently available literature. The following diagram is a generalized representation of potential cellular stress pathways that could be investigated. The pathways for Bisphenol A, a different compound, are better characterized and may offer some analogous starting points for investigation.
Caption: Hypothesized cellular toxicity pathways of boron compounds.
Diagram 3: Troubleshooting Logic for Low Tumor-to-Blood Ratio
Caption: Troubleshooting workflow for low tumor-to-blood ratio.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives [frontiersin.org]
- 4. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Veterinary Boron Neutron Capture Therapy (BNCT) Studies in Dogs with Head and Neck Cancer: Bridging the Gap between Translational and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Polymers and boron neutron capture therapy (BNCT): a potent combination - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01392G [pubs.rsc.org]
- 16. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection | MDPI [mdpi.com]
- 18. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reproductive toxicity of boron - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 21. chondrex.com [chondrex.com]
- 22. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing Tumor-Targeting Selectivity of Boron Delivery Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of tumor-targeting boron delivery agents for Boron Neutron Capture Therapy (BNCT).
Frequently Asked Questions (FAQs)
Q1: What are the benchmark criteria for a promising new boron delivery agent?
A promising boron delivery agent for BNCT should ideally meet several key criteria to ensure efficacy and safety. The agent must deliver a therapeutic amount of ¹⁰B, which is generally considered to be around 20-30 µg of ¹⁰B per gram of tumor tissue.[1][2] Crucially, it should exhibit high selectivity for tumor cells over surrounding healthy tissues, reflected in high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratios, ideally greater than 3:1.[1][2][3] The agent should also have low systemic toxicity and be cleared from the blood and normal tissues in a timely manner after treatment.[3][4]
Q2: What are the primary strategies to increase the tumor selectivity of boron agents?
There are two main strategies to enhance the accumulation of boron agents in tumors:
-
Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than they do in normal tissues due to the leaky blood vessels and poor lymphatic drainage characteristic of tumors.[1][5] This approach is often used for liposomal and nanoparticle-based delivery systems.[1][5]
-
Active Targeting: This involves conjugating the boron agent to a targeting moiety that specifically binds to molecules or receptors that are overexpressed on the surface of cancer cells.[1][6] Examples of targeting moieties include monoclonal antibodies, peptides, and small molecules like folate.[1][7] For instance, L-boronophenylalanine (L-BPA), a clinically used agent, is preferentially taken up by tumor cells via the L-type Amino Acid Transporter 1 (LAT1), which is often upregulated in cancer.[1][8]
Q3: My boron-conjugated antibody shows good in vitro binding but poor in vivo tumor accumulation. What are the potential reasons?
Several factors could contribute to this discrepancy:
-
Poor Pharmacokinetics: The antibody conjugate may be rapidly cleared from circulation before it can reach the tumor.
-
Instability of the Conjugate: The linker connecting the boron agent to the antibody might be unstable in vivo, leading to premature release of the boron payload.
-
Limited Tumor Penetration: The large size of the antibody conjugate may hinder its ability to penetrate dense tumor tissue and reach all cancer cells.
-
Immunogenicity: The conjugate could be recognized by the immune system and cleared before it can accumulate in the tumor.
Q4: How can I overcome the blood-brain barrier (BBB) for delivering boron agents to brain tumors?
The BBB presents a significant challenge for treating brain tumors with BNCT.[7] Strategies to overcome this barrier include:
-
Utilizing specific transporters: Designing agents that can be transported across the BBB by endogenous transporters.
-
Conjugation to BBB-crossing molecules: Linking the boron agent to molecules like transferrin that can undergo receptor-mediated transcytosis.
-
Nanoparticle-based delivery: Encapsulating the boron agent in nanoparticles engineered to cross the BBB.[7]
-
Disruption of the BBB: Using techniques like hyperosmotic agents or focused ultrasound to transiently open the BBB, although this approach carries risks.[7]
-
Direct intracerebral delivery: Bypassing the BBB altogether through direct injection into the tumor, though this is an invasive method.[7]
Troubleshooting Guides
Issue 1: Low Boron Concentration in Tumor Tissue
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Solubility | Modify the chemical structure of the agent to improve its solubility in physiological media. For L-BPA, complexation with fructose (B13574) or sorbitol is used to increase water solubility.[1][3] |
| Rapid Systemic Clearance | Encapsulate the agent in liposomes or nanoparticles to prolong its circulation time.[1][5] PEGylation of the delivery system can also reduce clearance by the reticuloendothelial system. |
| Inefficient Targeting | Re-evaluate the choice of targeting ligand. Ensure the target receptor is highly and homogeneously expressed on the tumor cells in your model. Consider using smaller targeting moieties like peptides for better tissue penetration.[1][8] |
| Suboptimal Dosing or Administration Route | Perform dose-escalation studies to find the optimal dose that maximizes tumor uptake without causing significant toxicity.[3] Experiment with different administration routes (e.g., intravenous, intraperitoneal) to see which yields the best biodistribution. |
Issue 2: High Boron Accumulation in Normal Tissues
| Potential Cause | Troubleshooting Steps |
| Non-specific Uptake | Increase the specificity of the targeting ligand. If using a passive targeting strategy (EPR effect), the size and surface charge of the nanoparticle can be optimized to reduce uptake by healthy organs. |
| Slow Clearance from Normal Tissues | Modify the agent to facilitate faster renal or hepatic clearance. This can involve adjusting its size, charge, and hydrophilicity. |
| Binding to Receptors in Healthy Tissues | Select a targeting ligand for a receptor that has a more restricted expression profile, primarily limited to the tumor type of interest. |
Quantitative Data Summary
The performance of different boron delivery strategies can be compared based on their ability to achieve high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios.
| Delivery Agent Type | Targeting Strategy | Typical T/N Ratio | Typical T/B Ratio | Reference |
| BPA (L-boronophenylalanine) | Active (LAT1 Transporter) | ~2:1 | >3:1 | [1] |
| BSH (Sodium Borocaptate) | Passive (EPR Effect) | Suboptimal | Suboptimal | [1][3] |
| Antibody-Conjugated Nanoparticles | Active | ~12:1 | ~12:1 | [1] |
| EGFR-Targeted Liposomes | Active | High (Specific ratio not stated) | High (Specific ratio not stated) | [1] |
| Peptide Conjugates | Active | Enhanced Selectivity | Enhanced Selectivity | [1][8] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the amount of a boron delivery agent taken up by cancer cells in culture.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., human glioblastoma T98G cells) in multi-well plates and grow to 80-90% confluency.
-
Treatment: Incubate the cells with the boron delivery agent at various concentrations and for different time points. Include a control group with no agent.
-
Cell Lysis: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound agent. Lyse the cells using a suitable lysis buffer.
-
Boron Quantification: Determine the boron concentration in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Normalize the boron concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to get the amount of boron per milligram of protein.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the distribution and accumulation of a boron delivery agent in a tumor-bearing animal model.
Methodology:
-
Animal Model: Use an appropriate tumor-bearing animal model, such as mice with subcutaneous tumor xenografts.
-
Agent Administration: Administer the boron delivery agent to the animals, typically via intravenous injection.
-
Time Points: At predetermined time points post-administration (e.g., 2, 6, 12, 24 hours), euthanize a cohort of animals.
-
Tissue Collection: Collect the tumor, blood, and major organs (e.g., liver, kidneys, spleen, brain, muscle).
-
Sample Preparation: Weigh each tissue sample and prepare it for boron analysis, which may involve acid digestion.
-
Boron Quantification: Measure the boron concentration in each tissue sample using ICP-MS.[2]
-
Data Analysis: Calculate the boron concentration in µg of ¹⁰B per gram of tissue. Determine the T/N and T/B ratios at each time point to identify the optimal window for neutron irradiation.[3]
Visualizations
Caption: Preclinical evaluation workflow for novel boron delivery agents.
Caption: Passive vs. Active tumor targeting strategies for boron agents.
Caption: Cellular uptake mechanism of L-BPA via the LAT1 transporter.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives [frontiersin.org]
- 5. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isnct.net [isnct.net]
- 7. Selective boron drug delivery to brain tumors for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Conjugated Boron Neutron Capture Therapy for Enhanced Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dodecahydro-closo-dodecaborate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dodecahydro-closo-dodecaborate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of dodecahydro-closo-dodecaborate salts.
Issue 1: Incomplete Removal of Lower Borane (B79455) Impurities
-
Symptom: Broad signals or unexpected peaks in the -15 to -30 ppm range of the ¹¹B NMR spectrum, indicating the presence of species other than the sharp singlet expected for [B₁₂H₁₂]²⁻.
-
Cause: Insufficient removal of lower borane hydrides (e.g., borohydrides) or their byproducts from the crude reaction mixture.
-
Solution: An acidic work-up is a common method to decompose and remove these impurities.[1]
-
Protocol:
-
Dissolve the crude product in water.
-
Carefully add a dilute solution of hydrochloric acid (HCl) to the aqueous solution. This converts lower boranes into boric acid.[1]
-
Cool the solution (e.g., 4°C overnight) to crystallize the boric acid, which has low solubility in cold water.[1]
-
Filter the cold solution to remove the precipitated boric acid. The desired dodecahydro-closo-dodecaborate salt, being water-soluble, will remain in the filtrate.[1]
-
-
Issue 2: Presence of Halide Salt Impurities (e.g., NaI, NaCl)
-
Symptom: Elemental analysis indicates a high percentage of sodium, iodine, or chlorine. The product may also have a crystalline appearance different from the expected pure salt.
-
Cause: Byproducts from the synthesis, such as sodium iodide (NaI) or sodium chloride (NaCl), co-precipitating with the desired product.[1]
-
Solution: Exploiting differential solubility through recrystallization.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot water.
-
Slowly cool the solution to allow for the crystallization of the less soluble dodecahydro-closo-dodecaborate salt, while the more soluble halide salts remain in the mother liquor.
-
For salts with organic cations (e.g., tetrabutylammonium), recrystallization from organic solvents like methanol (B129727) or ethanol (B145695) can be effective.[2]
-
-
Issue 3: Difficulty in Isolating the Pure Product from an Aqueous Solution
-
Symptom: The desired dodecahydro-closo-dodecaborate salt is highly soluble in water, making direct crystallization challenging.
-
Cause: The high polarity and ionic nature of the [B₁₂H₁₂]²⁻ anion and its common counterions (e.g., Na⁺, K⁺).
-
Solution: Cation exchange to a less soluble salt.
-
Protocol:
-
Prepare an aqueous solution of the crude sodium or potassium dodecahydro-closo-dodecaborate.
-
Add a solution of a salt containing a larger, less soluble cation, such as cesium chloride (CsCl) or tetrabutylammonium (B224687) bromide (TBA-Br).[3]
-
The less soluble cesium or tetrabutylammonium salt of dodecahydro-closo-dodecaborate will precipitate out of the solution.
-
The precipitate can then be collected by filtration and further purified by recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude dodecahydro-closo-dodecaborate?
A1: The most common initial purification step involves an acidic work-up to remove lower borane impurities, followed by recrystallization.[1] The choice of recrystallization solvent depends on the counterion of the dodecahydro-closo-dodecaborate salt. For alkali metal salts, water is often used, while for salts with larger organic cations, organic solvents may be more suitable.
Q2: How can I remove unreacted starting materials or byproducts from the synthesis of substituted dodecahydro-closo-dodecaborates?
A2: For substituted derivatives, purification strategies often involve chromatography. Ion-exchange chromatography is particularly effective for separating ionic species based on charge differences.[4][5] For instance, anion exchange chromatography can be used to separate the desired dianionic [B₁₂H₁₂]²⁻ from monocationic starting materials or other charged impurities.[4][5][6]
Q3: What are the key analytical techniques to assess the purity of my dodecahydro-closo-dodecaborate sample?
A3: The primary technique for assessing purity is ¹¹B NMR spectroscopy. A pure sample of [B₁₂H₁₂]²⁻ should exhibit a single sharp resonance. Other useful techniques include:
-
¹H and ¹³C NMR to verify the structure of the counterion.[7]
-
Infrared (IR) Spectroscopy to identify characteristic B-H stretching frequencies (around 2480 cm⁻¹).[2]
-
Mass Spectrometry (e.g., ESI-MS) to confirm the mass of the anion.[7]
Q4: I am having trouble with the solubility of my dodecahydro-closo-dodecaborate salt for a specific application. What can I do?
A4: The solubility of dodecahydro-closo-dodecaborate salts is highly dependent on the counterion.[1] If you require solubility in organic solvents, consider converting your salt to one with a large organic cation, such as tetrabutylammonium (TBA⁺) or tridodecylammonium.[8] Conversely, for high water solubility, alkali metal salts like the sodium or potassium salts are generally used.
Data Presentation
Table 1: Solubility of Dodecahydro-closo-dodecaborate Salts with Different Cations
| Cation | Solvent for Recrystallization | General Solubility | Reference |
| Cs⁺ | Water | Low water solubility | [9] |
| K⁺ | Water/HF | Moderate water solubility | [8] |
| Na⁺ | Water | High water solubility | [1] |
| Li⁺ | Water | High water solubility | [8] |
| NH₄⁺ | Water | Low water solubility | [8][9] |
| (C₄H₉)₄N⁺ (TBA⁺) | Methanol, CH₂Cl₂ | Soluble in organic solvents | [2][3] |
| (n-C₁₂H₂₅)₃NH⁺ | Aromatic hydrocarbons | Soluble in aromatic solvents | [8] |
Experimental Protocols
Protocol 1: General Acidic Work-up for Removal of Lower Boranes
-
Dissolution: Dissolve the crude dodecahydro-closo-dodecaborate salt in deionized water.
-
Acidification: While stirring, slowly add 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). This step should be performed in a well-ventilated fume hood as hydrogen gas may be evolved.
-
Crystallization of Boric Acid: Cool the acidified solution in an ice bath or refrigerate at 4°C overnight. This will cause boric acid to crystallize.[1]
-
Filtration: Filter the cold suspension to remove the solid boric acid.
-
Neutralization and Isolation: The filtrate, containing the purified dodecahydro-closo-dodecaborate, can then be neutralized. The desired salt can be isolated by precipitation with a suitable counterion or by removal of the solvent under reduced pressure.
Protocol 2: Purification by Anion Exchange Chromatography
-
Resin Selection and Equilibration: Choose a strong anion exchange resin (e.g., DEAE-cellulose).[5] Pack the resin into a column and equilibrate with a low ionic strength starting buffer (e.g., 10 mM NaCl).[6]
-
Sample Loading: Dissolve the crude dodecahydro-closo-dodecaborate sample in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound dodecahydro-closo-dodecaborate from the column by applying a salt gradient (e.g., a linear gradient of 0.01 M to 1 M NaCl).[6] The highly charged [B₁₂H₁₂]²⁻ will elute at a higher salt concentration than many singly charged impurities.
-
Fraction Collection and Analysis: Collect fractions during elution and analyze them for the presence of the desired product using a suitable analytical technique (e.g., ¹¹B NMR).
-
Desalting: Combine the pure fractions and remove the salt by a suitable method such as dialysis, size-exclusion chromatography, or precipitation followed by washing.
Visualizations
Caption: General purification workflow for dodecahydro-closo-dodecaborate.
Caption: Troubleshooting decision tree for purification.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. Terminal Mono- and Bis-Conjugates of Oligonucleotides with Closo-Dodecaborate: Synthesis and Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vertex Differentiation Strategy for Tuning the Physical Properties of closo-Dodecaborate Weakly Coordinating Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 5. Antibody purification: ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and stability of reactive salts of dodecafluoro-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dodecahydroxy-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dodecaborate B-H Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for dodecaborate B-H functionalization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - For palladium-catalyzed reactions, consider an activation step if the catalyst requires it. |
| Poor quality of reagents or solvents | - Use freshly distilled and anhydrous solvents. - Verify the purity of starting materials and reagents. | |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some reactions are highly temperature-sensitive.[1] - For Rh-catalyzed reactions, some proceed efficiently at room temperature.[2][3] | |
| Inefficient directing group | - The chosen directing group (e.g., amide, urea) may not be effective for the desired transformation.[4] - Consider screening alternative directing groups. | |
| Formation of multiple products (Poor regioselectivity) | Incorrect stoichiometry of reagents | - Carefully control the stoichiometry of the catalyst, directing group, and other reactants. - In some cases, using an excess of one reagent can drive the reaction towards a specific product. |
| Reaction temperature is too high | - Lowering the reaction temperature may improve selectivity by favoring the thermodynamically controlled product. | |
| Competing reaction pathways | - For Rh(III)-catalyzed reactions, competitive C-H activation can occur. Modifying the directing group or reaction conditions can favor B-H activation.[3][4] | |
| Formation of over-hydroxylated byproducts | Presence of water in the reaction | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[5] |
| Inappropriate workup procedure | - Avoid prolonged exposure to aqueous acidic conditions during workup if the product is susceptible to hydrolysis. | |
| Product degradation | Sensitivity of functional groups to reaction conditions | - For carbonyl derivatives, hydrolysis can be a significant issue. It is crucial to maintain extremely anhydrous and inert conditions.[6] - Protect sensitive functional groups before performing the this compound functionalization. |
| Harsh purification conditions | - Use mild purification techniques. For some tetrabutylammonium (B224687) salts, simple washing with water and hexane (B92381) is sufficient.[7] - Avoid strong acids or bases during purification if the product is unstable. | |
| Difficulty in product purification | Product is highly soluble in the reaction solvent | - After the reaction, precipitate the product by adding a non-solvent. |
| Similar polarity of product and byproducts | - Employ column chromatography with a carefully selected eluent system. For some functionalized dodecaborates, silica (B1680970) gel chromatography is effective.[1][8] - Consider recrystallization from a suitable solvent system. | |
| Formation of insoluble salts | - In reactions involving Grignard reagents, insoluble magnesium salts can form, complicating isolation. Consider alternative organometallic reagents.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving high regioselectivity in this compound B-H functionalization?
A1: Regioselectivity is primarily influenced by the choice of directing group, the catalyst system, and the reaction stoichiometry.[7][9][10] The directing group, such as an amide or ureido group, plays a crucial role in positioning the catalyst for selective B-H activation at a specific vertex.[2][4] The nature of the catalyst (e.g., Rh, Pd, Ir) and its ligand environment also significantly impacts which B-H bond is activated.[3][4] Finally, precise control over the stoichiometric ratios of the reactants is essential to minimize side reactions and the formation of multiple products.
Q2: My reaction is not proceeding to completion. What are the common reasons for this?
A2: Incomplete conversion can be due to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the reagents or solvents. Ensure all components of the reaction are of high purity and that solvents are anhydrous. The reaction temperature might also be suboptimal; some functionalizations require elevated temperatures to overcome the activation energy, while others proceed efficiently at room temperature.[1][2][3] Lastly, ensure that the reaction is performed under a strictly inert atmosphere, as oxygen and moisture can interfere with many catalytic cycles.[5]
Q3: I am observing the formation of a significant amount of dark, insoluble material in my reaction. What is this and how can I avoid it?
A3: The formation of insoluble materials, often described as "black solids," can indicate catalyst decomposition, leading to the formation of metal nanoparticles (e.g., palladium black). This can be caused by excessively high temperatures, the presence of impurities, or an inappropriate solvent. To mitigate this, try lowering the reaction temperature, ensuring the purity of all reagents and solvents, and screening different solvents to find one that better stabilizes the catalytic species.
Q4: How can I effectively purify my functionalized this compound product?
A4: The purification strategy depends on the properties of your product. For many functionalized this compound salts, particularly tetrabutylammonium salts, a simple workup involving precipitation followed by washing with water and a non-polar organic solvent like hexane can be sufficient.[7] If this is not effective, column chromatography on silica gel is a common technique.[1][8] The choice of eluent is critical and often involves a gradient of a polar solvent (e.g., methanol (B129727) or acetonitrile) in a less polar solvent (e.g., dichloromethane). Recrystallization from a suitable solvent mixture is another powerful purification method for obtaining highly pure crystalline products.
Q5: I am working with a carbonyl-functionalized this compound and am struggling with low yields due to hydrolysis. What precautions should I take?
A5: Carbonyl derivatives of dodecaborates are highly susceptible to hydrolysis, which cleaves the B-C bond.[6] To prevent this, it is imperative to work under strictly anhydrous and inert conditions. Use freshly distilled, dry solvents, and ensure all glassware is thoroughly dried. Reactions should be set up and run under an inert atmosphere of argon or nitrogen. During workup, minimize contact with water and avoid acidic conditions. Purification via column chromatography should be performed with dry solvents.[6]
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Rhodium-Catalyzed Alkenylation-Annulation of Ureido-Dodecaborates [2][3]
| Parameter | Condition |
| Catalyst | [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl) |
| Catalyst Loading | 2.5 mol% |
| Substrate | Ureido-dodecaborate |
| Alkene | 1.2 - 2.0 equivalents |
| Solvent | Dichloroethane (DCE) or Methanol (MeOH) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Yield | 60 - 95% |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Alkenylation-Annulation of a Ureido-Dodecaborate[2][3]
-
To a reaction vial, add the ureido-dodecaborate substrate (1.0 eq).
-
Add the alkene (1.5 eq) and the rhodium catalyst, [RhCp*Cl₂]₂ (0.025 eq).
-
Add anhydrous dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired functionalized this compound.
Protocol 2: One-Pot Synthesis of [B₁₂Br₁₁OH]²⁻
This protocol is adapted from a method that avoids the formation of over-hydroxylated byproducts.
-
Prepare the cyclic oxonium derivative of this compound, [B₁₂H₁₁O(CH₂)₄]²⁻, as a tetrabutylammonium salt according to established literature procedures.
-
Without purification, dissolve the crude [B₁₂H₁₁O(CH₂)₄]²⁻ salt in a mixture of aqueous methanol.
-
Add bromine (Br₂) to the solution at room temperature. The acid generated in situ from the reaction of bromine with methanol will mediate the rupture of the C-O bond.
-
Stir the reaction mixture until the starting material is consumed, as monitored by ¹¹B NMR spectroscopy.
-
Remove the volatile components under reduced pressure.
-
The resulting residue is then purified by precipitation in water as the ammonium (B1175870) salt to yield highly pure (NBu₄)₂[B₁₂Br₁₁OH].
Visualizations
Experimental Workflow for this compound Functionalization
References
- 1. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 2. Rhodium(III)-Catalyzed Alkenylation-Annulation of closo-Dodecaborate Anions through Double B-H Activation at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RhIII -Catalyzed Functionalization of closo-Dodecaborates by Selective B-H Activation: Bypassing Competitive C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. Selective Functionalization of Carbonyl Closo-Decaborate [2-B10H9CO]− with Building Block Properties via Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed B–H functionalization of the closo-dodecaborate cluster via concerted iodination–deprotonation: reaction mechanism and origins of regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. closo-Dodecaborate-conjugated human serum albumins: prepa... [degruyterbrill.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"preventing degradation of dodecaborate clusters during oxidation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of dodecaborate clusters. Our goal is to help you prevent cluster degradation and achieve stable, reversible redox behavior in your experiments.
Troubleshooting Guide: Common Issues in this compound Cluster Oxidation
Encountering unexpected results during the oxidation of this compound clusters can be a common challenge. The following table summarizes potential issues, their likely causes, and recommended solutions to help you navigate these experimental hurdles.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Irreversible Oxidation / Cluster Degradation | The parent closo-[B12H12]2- cluster is known to have a high redox potential, which can lead to irreversible degradation upon oxidation[1]. Oxidation can cause partial cage disassembly, resulting in the formation of smaller polyboranes[2]. | Perfunctionalize the cluster with substituents such as alkoxy, benzyloxy, or halogens to promote reversible redox behavior[1][3]. These modifications can stabilize the resulting radical species[1]. |
| Solvent Breakdown / Unstable Baseline | The solvent may have a limited anodic stability window, leading to its oxidation before or concurrently with the this compound cluster[4][5][6]. Glyme-based solvents, for instance, may have an anodic stability limit that is too low for observing the oxidation of certain clusters[4][5][6]. | Utilize solvents with high anodic stability. Candidates include 3-methylsulfolane (B1582511) (3-MeTMS), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and acetonitrile (B52724) (MeCN)[4][5][6][7]. Always use thoroughly dried solvents. |
| Formation of Side Products | In chemical oxidation, the oxidizing agent may react with the solvent or impurities. In electrochemical oxidation, the electrode surface may not be inert, leading to side reactions. Exposure to silica (B1680970) gel during purification has been observed to cause partial cage disassembly for some clusters[8]. | For chemical oxidation, select an oxidant with a suitable potential that is selective for the cluster. For electrochemical methods, use a glassy carbon electrode and ensure all components of the electrolyte are stable within the applied potential window[9]. Avoid purification methods that could induce degradation. |
| Inconsistent Redox Potentials | The choice of reference electrode, supporting electrolyte, and solvent can all influence the measured redox potential. The nature of the counter-ion can also play a role. | Standardize your experimental conditions. Use a non-coordinating supporting electrolyte and report redox potentials against a known internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple. |
| Low Yield of Oxidized Product | The oxidizing agent may not be strong enough to achieve complete conversion. Alternatively, the oxidized product may be unstable under the reaction conditions and decompose over time. | If using a chemical oxidant, consider a stronger agent such as [N(2,4-Br2C6H3)3]•+[3]. Optimize reaction time and temperature to isolate the product before significant degradation occurs. For electrochemical synthesis, bulk electrolysis under controlled potential can improve yields. |
Frequently Asked Questions (FAQs)
Q1: Why is my unsubstituted closo-[B12H12]2- cluster degrading upon oxidation?
The parent closo-[B12H12]2- anion is generally not stable towards oxidation and does not exhibit reversible electrochemical behavior[3]. The oxidation process is often irreversible and can lead to the formation of B-B linked dimers or even partial degradation of the icosahedral cage into smaller borane (B79455) fragments[1][2]. To achieve stable oxidized species, functionalization of the cluster is typically required.
Q2: What is the most effective strategy to prevent degradation and achieve reversible oxidation?
Perfunctionalization of the this compound cluster is a key strategy. Substituting all twelve B-H vertices with groups like alkoxy (-OR), benzyloxy, or halogens engenders reversible redox chemistry[1][3]. This allows for the stable formation of the monoanionic radical and even the neutral species[3]. This stability is attributed to the delocalization of the unpaired electron throughout the boron cluster core and the steric protection provided by the substituents[1].
Q3: Which solvents are recommended for electrochemical oxidation studies?
To accurately measure the oxidation potential of this compound clusters, it is crucial to use a solvent with a sufficiently high anodic stability limit. Solvents such as 3-methylsulfolane (3-MeTMS), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and acetonitrile (MeCN) have been shown to be effective as they allow for the direct measurement of cluster oxidation without premature solvent breakdown[4][5][6][7].
Q4: How can I choose an appropriate chemical oxidizing agent?
The choice of a chemical oxidant depends on the redox potential of your specific this compound cluster. For electron-rich, functionalized clusters, a strong oxidizing agent may be required. For example, the chemical oxidation of B12(O-3-methylbutyl)12 to its stable radical cation has been successfully achieved using [N(2,4-Br2C6H3)3]•+[3]. It is important that the oxidant has a more positive potential than the cluster but does not lead to over-oxidation or side reactions.
Q5: Can functional groups be used to tune the redox potential of the cluster?
Yes, the redox potential of this compound clusters can be tuned by varying the functional groups attached to the boron core. Introducing electron-withdrawing groups, such as halogens or a nitro group, can increase the redox potential[8][10]. This tunability is a powerful tool for designing clusters with specific electronic properties for various applications.
Experimental Protocols
Protocol 1: Cyclic Voltammetry for Assessing Oxidative Stability
This protocol outlines the general procedure for evaluating the electrochemical behavior of a functionalized this compound cluster.
-
Preparation of the Electrolyte Solution:
-
Dissolve the this compound salt (e.g., 5 mM) and a supporting electrolyte (e.g., 0.25 M tetrabutylammonium (B224687) tetrafluoroborate, TBABF4) in a high-anodic-stability solvent (e.g., 3-MeTMS, HFIP, or MeCN)[4][5]. Ensure the solvent is thoroughly dried.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver ion (Ag/Ag+) or a suitable pseudo-reference electrode.
-
Counter Electrode: Platinum wire.
-
-
Data Acquisition:
-
Perform cyclic voltammetry (CV) by scanning the potential towards the anodic limit. A typical scan rate is 10 mV/s[4].
-
Record the current response as a function of the applied potential.
-
After the experiment, add a small amount of ferrocene as an internal standard and record another CV to reference the measured potentials to the Fc/Fc+ couple.
-
-
Data Analysis:
-
Analyze the resulting voltammogram to identify oxidation and reduction peaks.
-
A reversible redox event is characterized by a peak separation (ΔEp) of approximately 59 mV for a one-electron process.
-
The potential at which oxidation occurs provides information on the stability of the cluster against oxidation.
-
Visualizations
Logical Workflow for Troubleshooting Oxidation Issues
Caption: Troubleshooting workflow for this compound oxidation.
Conceptual Pathway of this compound Stabilization
Caption: Stabilization of this compound clusters via functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 7. Enhanced Stability of the Carba- closo-dodecaborate Anion for High-Voltage Battery Electrolytes through Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox-Active Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Expanding the Tunable Nature of Redox-Active Dodecaborane Clusters [escholarship.org]
Technical Support Center: Dodecaborate-Based Ionic Liquids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecaborate-based ionic liquids (ILs). The focus is on identifying and resolving common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound anions inherently stable? A1: The stability of the closo-dodecaborate anion ([B₁₂H₁₂]²⁻) and its derivatives stems from its unique three-dimensional, highly symmetric, and aromatic cage-like structure. This delocalized electron system provides significant thermodynamic stability. Halogenated versions, such as the dodecafluoro-closo-dodecaborate ([B₁₂F₁₂]²⁻) anion, exhibit even greater stability due to the strong boron-fluorine bonds and the high electronegativity of fluorine, making them remarkably robust and weakly coordinating[1].
Q2: What are the most common causes of degradation in this compound-based ILs? A2: The primary causes of degradation are:
-
Oxidative Decomposition: Especially at high voltages, the this compound anion can undergo oxidation. The resulting neutral radical can then drive the formation of a passive film on electrode surfaces[2][3].
-
Reaction with Impurities: Water is a critical impurity that can compromise the electrochemical window and thermal stability. Other reactive impurities may be present from the synthesis of the IL itself[4][5].
-
Thermal Stress: Although generally high, the thermal stability is finite. Long-term exposure to elevated temperatures, even below the measured decomposition onset, can lead to slow degradation[6].
-
Interaction with Basic Media: Many ionic liquid cations are susceptible to deprotonation or fragmentation when exposed to strong Brønsted bases, which can compromise the overall stability of the IL[7].
Q3: How can I improve the electrochemical stability of my this compound IL? A3: To enhance electrochemical stability, consider the following:
-
Anion Functionalization: Replacing hydrogen atoms on the boron cluster with more electronegative groups, such as fluorine (F) or trifluoromethyl (CF₃), has been shown to increase oxidative stability and expand the electrochemical window[2][3].
-
Purification: Rigorous purification to remove water, halides, and other synthesis-related impurities is crucial.
-
Cation Selection: The choice of cation influences the overall stability. While the anion often plays the primary role, cations with higher intrinsic stability should be selected[8].
Q4: My this compound IL is showing color degradation. What is the likely cause? A4: Color change, typically to yellow or brown, is a common indicator of chemical decomposition. This can be caused by thermal stress, exposure to air (oxidation), or reaction with other components in your experimental setup. The formation of degradation products often leads to compounds that absorb visible light.
Q5: How does the cation choice affect the overall stability of the IL? A5: The cation's structure significantly impacts the IL's properties. For thermal stability, increasing the degree of alkyl substitution on an imidazolium (B1220033) ring can enhance stability by increasing the energy barrier for an anion to attack the cation[8]. However, introducing certain functional groups, like amines or hydroxyls, can decrease thermal stability by creating more reactive sites[8]. Cations with weak C-H bonds, particularly acidic protons, can be unstable in the presence of bases[4][7].
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Solutions |
| Unexpected Color Change (e.g., Yellowing) | 1. Oxidative Degradation: Exposure to air/oxygen, especially at elevated temperatures. 2. Thermal Decomposition: Exceeding the long-term thermal stability limit of the IL. 3. Reaction with Impurities: Presence of reactive species from synthesis or the experimental setup. | 1. Handle and store the IL under an inert atmosphere (e.g., Argon, Nitrogen). 2. Verify the operating temperature against the IL's known decomposition temperature (TGA data). Note that long-term stability is often lower than the onset decomposition temperature[6]. 3. Purify the IL to remove residual solvents, starting materials, or side products. |
| Narrowed Electrochemical Window | 1. Water Contamination: Water is electrochemically active and significantly reduces the usable voltage window. 2. Anion Oxidation: The anodic limit is often defined by the oxidation of the this compound anion itself[2]. 3. Electrode Reactivity: The working electrode material may be reacting with the IL. | 1. Dry the IL rigorously under high vacuum at an elevated temperature. Quantify water content using Karl Fischer titration. 2. Consider using a functionalized anion (e.g., fluorinated this compound) with a higher oxidation potential[2][3]. 3. Ensure the chosen electrode material (e.g., platinum, glassy carbon) is inert within your desired potential range. |
| Inconsistent Experimental Results / Poor Reproducibility | 1. Variable Impurity Levels: Batch-to-batch variations in purity, especially water content. 2. Slow Decomposition: The IL may be slowly degrading under experimental conditions over time. 3. Hygroscopicity: Absorption of atmospheric water during handling[5]. | 1. Characterize each new batch of IL for purity and water content before use. 2. Run a control experiment to assess the IL's stability over the typical duration of your experiment under identical conditions (temperature, atmosphere). 3. Minimize exposure to ambient atmosphere. Handle in a glovebox or desiccator. |
| Unexpected Peaks in NMR or Mass Spectrometry | 1. Formation of Degradation Products: The IL is breaking down into smaller or modified molecules[9]. 2. Reaction with Solvents/Substrates: The IL may not be as "innocent" as assumed and could be reacting with other components. | 1. Attempt to identify the new species. Compare with known degradation pathways for similar ILs[9]. 2. Run control experiments with the IL and each individual component of your system to isolate the source of reactivity. |
Quantitative Data on Stability
The stability of this compound-based electrolytes is highly dependent on the specific cation, anion functionalization, and purity. The following table summarizes key stability data from the literature.
| Ionic Liquid / Anion | Property | Value | Notes | Citation |
| Li₂B₁₂F₁₂ | Thermal Stability | Stable up to 450 °C | Measured by heating the salt. | [1] |
| [NH₄]₂[B₁₂F₁₂] | Thermal Stability | Stable up to 480 °C | Measured by heating the salt. | [1] |
| Carba-closo-dodecaborate Anion | Anodic Oxidation Potential | 4.6 V vs Mg⁰/²⁺ (2.0 V vs Fc⁰/⁺) | This value is lower than initially projected and is solvent-dependent. | [2][3] |
| Fluorocarba-closo-dodecaborate Anion | Anodic Oxidation Potential | > 4.6 V vs Mg⁰/²⁺ | Fluorination is experimentally validated to expand the electrochemical window compared to the parent anion. | [2] |
| B₁₂F₁₂²⁻ | Electrochemical Stability | Quasi-reversible oxidation at 4.9 V vs Li⁺/⁰ | Demonstrates very high resistance to oxidation. Not reduced at 0 V vs Li⁺/⁰. | [1] |
Experimental Protocols
1. Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (T_onset) of the this compound IL.
-
Methodology:
-
Place 5-10 mg of the ionic liquid into a clean TGA pan (typically alumina (B75360) or platinum).
-
Place the pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min[8].
-
Record the mass loss as a function of temperature.
-
The onset decomposition temperature is determined by finding the intersection of the baseline tangent with the tangent of the mass loss curve. This indicates the temperature at which significant thermal decomposition begins[6][8].
-
2. Protocol: Determining the Electrochemical Window via Cyclic Voltammetry (CV)
-
Objective: To measure the potential range over which the IL is electrochemically stable.
-
Methodology:
-
Preparation: Conduct all work in an inert-atmosphere glovebox to exclude air and moisture.
-
Electrochemical Cell: Assemble a three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or a quasi-reference electrode like a platinum wire. Calibrate against the Fc⁺/Fc redox couple post-measurement if necessary.
-
-
Electrolyte: Use the pure, dried this compound IL as the electrolyte.
-
Measurement:
-
Scan the potential first in the cathodic (negative) direction from the open-circuit potential until a significant reduction current is observed. This defines the cathodic limit.
-
In a fresh experiment, scan the potential in the anodic (positive) direction from the open-circuit potential until a significant oxidation current is observed. This defines the anodic limit[2].
-
Use a scan rate of 50-100 mV/s.
-
-
Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits.
-
3. Protocol: Quantifying Water Content via Karl Fischer Titration
-
Objective: To accurately measure the concentration of water impurity in the IL.
-
Methodology:
-
Use a coulometric Karl Fischer titrator for expected low water content (<1%).
-
Handle the IL sample under an inert atmosphere or in a dry environment to prevent absorption of atmospheric moisture[5].
-
Using a dry syringe, inject a precisely weighed amount of the ionic liquid directly into the titration cell containing the Karl Fischer reagent.
-
The instrument will automatically titrate the water and provide a readout of the water content, typically in parts per million (ppm) or weight percent.
-
Run multiple measurements to ensure accuracy and reproducibility.
-
Diagrams and Workflows
Caption: General troubleshooting workflow for stability issues.
Caption: Simplified pathway for oxidative degradation.
References
- 1. Synthesis and stability of reactive salts of dodecafluoro-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 3. scispace.com [scispace.com]
- 4. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of ionic liquids in Brønsted-basic media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification of degradation products of ionic liquids in an ultrasound assisted zero-valent iron activated carbon micro-electrolysis system and their degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
"controlling regioselectivity in closo-dodecaborate derivatization"
Welcome to the technical support center for the regioselective derivatization of closo-dodecaborates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling regioselectivity in the functionalization of closo-dodecaborate anions, [B₁₂H₁₂]²⁻?
A1: The main strategies to achieve regioselective derivatization of the closo-dodecaborate cage include:
-
Directing Group-Assisted B-H Activation: Utilizing functional groups covalently attached to the cluster that direct a catalyst (commonly rhodium or iridium) to a specific B-H bond, typically at the ortho position. Amide and ureido groups are effective directing groups for this purpose.[1][2]
-
Electronic Directing Effects: Introducing one or more charged substituents onto the cage. These substituents create a dipole, influencing the electronic properties of the boron vertices and directing subsequent electrophilic attack to positions far from the initial substituent (e.g., the para position).[3][4]
-
Stepwise Functionalization under Controlled Conditions: Methods like acid-catalyzed hydroxylation allow for the sequential and regioselective introduction of functional groups. By carefully controlling reaction parameters such as temperature, time, and reagent concentration, specific isomers can be isolated.[5][6]
-
Derivatization of Pre-functionalized Clusters: Starting with a closo-dodecaborate that already possesses a functional group (e.g., a carbonyl or hydroxyl group) allows for selective reactions at that specific site. For instance, carbonyl derivatives can undergo nucleophilic attack by Grignard reagents.[7]
Q2: How can I achieve para-selective disubstitution on the closo-dodecaborate cluster?
A2: Para-selective disubstitution is typically achieved by leveraging electronic directing effects. By first installing a positively charged substituent, such as -NMe₃⁺, on one vertex of the cluster, the boron atoms most electronically activated for a subsequent electrophilic attack are those at the greatest distance, namely the antipodal or para boron atom.[3][4] This strategy mimics the well-established regioselectivity patterns observed in the chemistry of closo-carboranes.
Q3: What is the role of aryliodonium zwitterions in closo-dodecaborate chemistry?
A3: Zwitterionic aryliodonium derivatives of closo-borates serve as valuable intermediates for regioselective functionalization.[3][8] They are typically formed by the direct aryliodination of the borate (B1201080) anion. The aryliodonium group acts as a good leaving group, activating the specific boron vertex to which it is attached for subsequent nucleophilic substitution. This two-step sequence—aryliodination followed by nucleophilic substitution—provides a reliable method for introducing a variety of functional groups at a specific position on the cluster.
Q4: Can I functionalize all 12 boron vertices of the [B₁₂H₁₂]²⁻ cluster?
A4: Yes, perfunctionalization of the closo-dodecaborate cluster is possible. For example, perchlorination and perbromination can be achieved under specific conditions.[5][9] Additionally, methods for the synthesis of perhydroxylated and permethylated dodecaborates have been developed.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Directed B-H Functionalization
| Potential Cause | Troubleshooting Step |
| Ineffective Directing Group | Ensure the chosen directing group (e.g., amide, ureido) is correctly installed and is known to be effective for the desired transformation. Some directing groups may be sterically hindered or electronically unsuited for the catalytic system. |
| Catalyst Inactivity | Verify the activity of the transition metal catalyst (e.g., Rh(III) complex). Use a freshly opened or properly stored catalyst. Consider preparing the active catalyst in situ if necessary. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as solvent, temperature, and reaction time. The choice of solvent can significantly impact catalyst solubility and reactivity. |
| Competitive C-H Activation | If the directing group contains C-H bonds susceptible to activation, competitive and undesired side reactions can occur.[2][10] Modify the directing group to remove these active sites or choose a catalyst system known to be selective for B-H activation. |
Issue 2: Low Yield in Acid-Catalyzed Hydroxylation
| Potential Cause | Troubleshooting Step |
| Incorrect Acid Concentration | The concentration of the acid (e.g., sulfuric acid) is critical for controlling the extent of hydroxylation.[5] Perform small-scale pilot reactions to determine the optimal acid concentration for the desired level of substitution (mono-, di-, tri-, etc.). |
| Suboptimal Temperature or Time | Hydroxylation is sequential. Monitor the reaction progress over time using a suitable technique (e.g., ¹¹B NMR) to stop the reaction once the desired product is maximized. Lower temperatures may favor less substituted products, while higher temperatures and longer reaction times will lead to a higher degree of hydroxylation.[5][6] |
| Product Isolation Issues | The hydroxylated products are anionic and may be highly water-soluble. Ensure the precipitation and extraction procedures are appropriate for the specific salt (e.g., Cs⁺, [NBu₄]⁺) being isolated. |
Issue 3: Multiple Products in Grignard Reaction with Carbonyl-Substituted Boranes
| Potential Cause | Troubleshooting Step |
| Reaction with Acidic Protons | Grignard reagents are strongly basic and will react with any acidic protons in the system. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., argon). Use anhydrous solvents. |
| Over-addition of Grignard Reagent | While the reaction with a carbonyl derivative is generally selective, using a large excess of a highly reactive Grignard reagent could potentially lead to side reactions. Use a controlled stoichiometry of the Grignard reagent (e.g., 1-1.2 equivalents). |
| Impure Starting Material | Verify the purity of the carbonyl-substituted borane (B79455) starting material. Impurities could lead to the formation of unexpected byproducts. |
Data Presentation
Table 1: Regioselectivity and Yields for Directed B-H Functionalization of Amide-Substituted closo-Dodecaborates.
| Directing Group | Catalyst | Coupling Partner | Regioselectivity | Yield | Reference |
| Amide | Rh(III) | Alkenes/Alkynes | Complete ortho | Moderate to Excellent | [2][6] |
| Amide | Iridium | - | - | - | [1] |
| Ureido | Rh(I)/Rh(III) | Alkenes | Complete ortho | Good | [1] |
Table 2: Yields for Nucleophilic Addition of Grignard Reagents to Carbonyl-closo-decaborate [2-B₁₀H₉CO]⁻.
| Grignard Reagent (RMgX) | R Group | Yield | Reference |
| EtMgBr | Ethyl | 85% | [1] |
| i-PrMgBr | Isopropyl | 75% | [1] |
| PentylMgBr | Pentyl | 80% | [1] |
| AllylMgBr | Allyl | 70-80% | [1][11] |
| VinylMgBr | Vinyl | 70-80% | [1][11] |
| PropynylMgBr | Propynyl | 70-80% | [1][11] |
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed ortho-Alkenylation of an Amide-Substituted closo-Dodecaborate
This protocol is a generalized procedure based on methodologies reported for directed B-H activation.[2][6]
-
Preparation: In a glovebox, add the amide-substituted closo-dodecaborate (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add the desired alkene (2.0-3.0 equiv.) followed by a suitable solvent (e.g., 1,2-dichloroethane).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir for 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the desired ortho-alkenylated product.
-
Characterization: Characterize the product using standard analytical techniques (¹H NMR, ¹¹B NMR, ¹³C NMR, and high-resolution mass spectrometry).
Protocol 2: Stepwise Acid-Catalyzed Hydroxylation of [B₁₂H₁₂]²⁻ to [1,7-B₁₂H₁₀(OH)₂]²⁻
This protocol is based on the reported sequential hydroxylation of the closo-dodecaborate anion.[7][8]
-
Monohydroxylation: Dissolve Cs₂[B₁₂H₁₂] in concentrated sulfuric acid (e.g., 98%). Heat the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction by ¹¹B NMR until the formation of [B₁₂H₁₁(OH)]²⁻ is maximized.
-
Isolation of Monohydroxylated Product: Carefully pour the cooled reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH). Precipitate the product by adding a solution of a large counterion salt (e.g., [NBu₄]Br). Filter, wash with water, and dry the product.
-
Dihydroxylation: Dissolve the isolated [NBu₄]₂[B₁₂H₁₁(OH)] in concentrated sulfuric acid. Increase the reaction temperature (e.g., 100-120 °C) and monitor for the formation of the 1,7-disubstituted product, 1,7-[B₁₂H₁₀(OH)₂]²⁻.
-
Final Workup and Purification: Repeat the neutralization and precipitation procedure as described in step 2 to isolate the dihydroxylated product. The product can be further purified by recrystallization.
Visualizations
Caption: Decision workflow for selecting a regioselective derivatization strategy.
Caption: Typical experimental workflow for directed B-H functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed B–H functionalization of the closo-dodecaborate cluster via concerted iodination–deprotonation: reaction mechanism and origins of regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. RhIII -Catalyzed Functionalization of closo-Dodecaborates by Selective B-H Activation: Bypassing Competitive C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the sequential acid-catalyzed hydroxylation of dodecahydro-closo-dodecaborate(2-) (Journal Article) | ETDEWEB [osti.gov]
- 8. A study of the sequential acid-catalyzed hydroxylation of dodecahydro-closo-dodecaborate(2-) (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Functionalization of Carbonyl Closo-Decaborate [2-B10H9CO]− with Building Block Properties via Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Polyhedral Boron Compounds for Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
Boron Neutron Capture Therapy (BNCT) presents a promising binary radiotherapy modality for treating cancer. Its efficacy hinges on the selective accumulation of boron-10 (B1234237) (¹⁰B) isotopes within tumor cells, which, upon irradiation with a thermal neutron beam, release high-energy alpha particles and lithium-7 (B1249544) nuclei, leading to localized cell death. The development of effective boron delivery agents is paramount to the success of BNCT. This guide provides a comparative analysis of various polyhedral boron compounds, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.
First-Generation Compounds: The Clinical Mainstays
The first generation of boron compounds, L-Boronophenylalanine (BPA) and Sodium Borocaptate (BSH), have been the most extensively studied and are the only agents used in clinical trials.[1][2]
-
L-Boronophenylalanine (BPA): An amino acid analog, BPA is actively transported into cancer cells via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tumors.[3][4] This active uptake mechanism contributes to its favorable tumor selectivity.[3] It is typically administered as a fructose (B13574) complex (BPA-F) to enhance its solubility.[5]
-
Sodium Borocaptate (BSH): A water-soluble boron cluster, BSH is believed to accumulate in tumors primarily through passive diffusion, particularly in areas where the blood-brain barrier is compromised in brain tumors.[1][6]
Next-Generation Compounds: The Path to Enhanced Efficacy
While BPA and BSH have demonstrated therapeutic potential, their limitations, such as suboptimal tumor-to-blood ratios and rapid clearance, have spurred the development of next-generation boron delivery agents.[7] These novel compounds aim to deliver higher concentrations of boron to tumors with greater specificity.
-
Carboranes: These polyhedral boron clusters, containing both boron and carbon atoms, offer high boron content and chemical stability.[8][9] They can be functionalized and conjugated to various tumor-targeting molecules to improve their delivery.[9]
-
Boron-Containing Nanoparticles and Liposomes: Nanostructures such as nanoparticles and liposomes can serve as high-capacity carriers for boron compounds.[10][11] Their design can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting, and their surfaces can be modified with ligands for active targeting. Boron carbide nanoparticles, for instance, have shown promise due to their high boron content and biocompatibility.[12]
Quantitative Performance Data
The following tables summarize the biodistribution data for various polyhedral boron compounds from preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, administration routes, and analytical techniques.
Table 1: Biodistribution of BPA in Preclinical and Clinical Studies
| Model System | Administration & Dose | Time Point | Tumor ¹⁰B Concentration (µg/g) | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio | Reference |
| Human Glioblastoma Patients | 250-500 mg/kg BPA-F (i.v.) | During irradiation | 19.5 - 30.4 (in blood) | 1.5 - 2.4 | 0.7 - 1.0 (Tumor/Brain) | [7][13][14] |
| Human Melanoma Patients | 170-210 mg/kg BPA (i.v.) | Not specified | Not specified | 3.40 ± 0.83 | 1.31 ± 0.22 (Skin/Blood) | [13][14] |
| F98 Rat Glioma | Intracarotid BPA + BBB disruption | Not specified | 94.5 | Not specified | Not specified | [7] |
| Murine Glioma 261 | Oral D,L-BPA | Not specified | Not specified | Not specified | Not specified | [15] |
| Human Gastric Cancer Xenograft (Mice) | Not specified | 1 h post-injection | 29.58 | 3.09 | ~2.0 (vs. various tissues) | [16] |
Table 2: Biodistribution of BSH in Preclinical and Clinical Studies
| Model System | Administration & Dose | Time Point | Tumor ¹⁰B Concentration (µg/g) | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio | Reference |
| Human Glioblastoma Patients | 100 mg/kg BSH (i.v.) | 12 h | 19.9 ± 9.1 | 0.6 ± 0.2 | Not specified | [7] |
| Human Glioblastoma Patients | 100 mg/kg BSH (i.v.) | During irradiation | ~30 (in blood) | 1.2 ± 0.4 | 3.6:1 to 1:1 (vs. various tissues) | [7] |
| F98 Rat Glioma | Intracarotid BSH + BBB disruption | Not specified | 48.6 | Not specified | Not specified | [7] |
| C6 Rat Glioma | Intraperitoneal BSH | Not specified | <30 | <1 | ~6 (Tumor/Brain) | [1] |
Table 3: Biodistribution of Next-Generation Boron Compounds in Preclinical Studies
| Compound Type | Model System | Administration & Dose | Time Point | Tumor ¹⁰B Concentration (µg/g) | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio | Reference |
| Carborane Derivatives | Various tumor models | Not specified | Not specified | >50, in some cases >100 | Not specified | Not specified | [9] |
| Boron Carbide Nanoparticles (FA-modified) | Murine Tumor Model | Tail vein injection | 24 h | ~50 | Not specified | >3 (Tumor/Muscle, Tumor/Brain) | [12] |
| Boronated Liposomes (MAC-TAC) | Hamster Oral Cancer | Intravenous, 18 mg B/kg | 48 h | 66.6 ± 16.1 | Not specified | Favorable | [6] |
| Carboranyl Phosphatidylcholine Liposome | Not specified | Not specified | 48 h | 182 µg/10⁶ cells | 4 ± 0.3 | Low uptake in normal tissues | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of BNCT agents.
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the toxicity of boron compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., U87-MG for glioblastoma, A375 for melanoma) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 9 x 10³ cells/well and incubated for 24 hours to allow for attachment.[17]
-
Compound Incubation: The boron compounds are dissolved in the culture medium at various concentrations (e.g., 0.01–10 mM). The existing medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 hours).[17]
-
Viability Assessment: Cell viability is determined using a standard assay such as the Neutral Red uptake assay or MTT assay.[17][18] For the Neutral Red assay, after incubation with the compound, the cells are washed and incubated with a medium containing Neutral Red (50 µg/mL) for 3 hours. The dye is then extracted, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[17] The half-maximal cytotoxic concentration (CC₅₀) is then calculated.[17]
In Vivo Biodistribution Study
This protocol outlines the procedure for determining the concentration of boron in tumor and normal tissues in an animal model.
-
Animal Model: An appropriate animal model is established, such as an orthotopic or subcutaneous tumor model in mice or rats (e.g., F98 glioma-bearing rats).[8][19]
-
Compound Administration: The boron compound is administered to the tumor-bearing animals via a clinically relevant route, such as intravenous or intraperitoneal injection, at a specified dose.[1][6]
-
Tissue Collection: At various time points after administration (e.g., 1, 3, 5, 24, 48 hours), the animals are euthanized, and samples of the tumor, blood, and various normal tissues (e.g., brain, liver, kidney, muscle) are collected.[6][12]
-
Boron Concentration Analysis: The boron concentration in each tissue sample is determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[20] The tissue samples are first digested, typically using a mixture of perchloric acid and hydrogen peroxide.[20] The resulting solution is then analyzed to determine the boron concentration, usually expressed in µg of ¹⁰B per gram of tissue (ppm).
-
Data Analysis: The tumor-to-blood and tumor-to-normal tissue boron concentration ratios are calculated to assess the tumor selectivity of the compound.[3]
In Vivo Efficacy Study
This protocol describes how to evaluate the therapeutic effect of a boron compound in combination with neutron irradiation in an animal model.
-
Animal Model and Grouping: Tumor-bearing animals are randomly assigned to several groups: untreated control, neutron irradiation only, boron compound only, and BNCT (boron compound followed by neutron irradiation).[15][19]
-
Compound Administration: The boron compound is administered to the animals in the BNCT and boron compound only groups at a dose and time point determined to be optimal from biodistribution studies.[21]
-
Neutron Irradiation: At the time of peak tumor boron concentration, the animals in the BNCT and neutron irradiation only groups are irradiated with a thermal or epithermal neutron beam. The rest of the body is typically shielded to minimize systemic exposure.[21]
-
Monitoring and Endpoint: The animals are monitored for tumor growth (e.g., by measuring tumor volume) and survival.[15][22] The primary endpoints are typically tumor growth delay and mean survival time.[7]
Visualizing the Process and Comparison
The following diagrams illustrate key aspects of the evaluation and comparison of polyhedral boron compounds for BNCT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Experiences of Pilot Clinical Studies on Boron Neutron Capture Therapy for Recurrent Gastrointestinal Cancers Using an Intravenous Injection of 10BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boron carbide nanoparticles for boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron neutron capture therapy for murine malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the concentration of complex boronated compounds in biological tissues by inductively coupled plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validation and Comparison of the Therapeutic Efficacy of Boron Neutron Capture Therapy Mediated By Boron-Rich Liposomes in Multiple Murine Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of Dodecaborate-Based TSPO Ligands
This guide provides an objective comparison of dodecaborate-based translocator protein (TSPO) ligands with alternative compounds, supported by experimental data. The focus is on their in vitro evaluation, particularly for applications in Boron Neutron Capture Therapy (BNCT).
Introduction to this compound-Based TSPO Ligands
The 18 kDa translocator protein (TSPO) is a promising therapeutic target as it is overexpressed in a variety of pathologies, including cancers and neuroinflammatory diseases.[1][2] In the context of oncology, particularly for BNCT, TSPO is an attractive target for the selective delivery of boron to tumor cells. This compound clusters have emerged as a favorable boron source for BNCT due to their high water solubility and low toxicity compared to other boron agents like carboranes.[3] Novel TSPO ligands incorporating a this compound anion have been developed to leverage the high expression of TSPO on cancer cells for targeted boron delivery.[3][4][5]
Comparative Data on Cellular Boron Uptake
Table 1: Cellular Boron Uptake in Breast Cancer Cell Lines
Data extracted from Ishimura et al. (2022).[3]
| Compound | Cell Line | TSPO Expression | Boron Concentration (ng / 10⁶ cells) |
| DPA-BSH | MDA-MB-231 | High | ~15 |
| MCF-7 | Low | ~5 | |
| DPA-BSCN | MDA-MB-231 | High | ~20 |
| MCF-7 | Low | ~8 | |
| DPA-BSTPG | MDA-MB-231 | High | ~35 |
| MCF-7 | Low | ~10 | |
| L-BPA | MDA-MB-231 | High | ~8 |
| MCF-7 | Low | ~5 |
Table 2: Cellular Boron Uptake in Glioma Cell Line
Data extracted from Ishimura et al. (2022).[3]
| Compound | Cell Line | Boron Concentration (ng / 10⁶ cells) |
| DPA-BSTPG | C6 glioma | ~28 |
| L-BPA | C6 glioma | ~12 |
These data indicate that the this compound-based TSPO ligands, particularly DPA-BSTPG, demonstrate significantly higher boron uptake in TSPO-overexpressing cancer cells compared to both the low-TSPO expression cell line and the clinically used BNCT agent L-BPA.[3] This uptake is shown to be TSPO-mediated, as co-incubation with the established TSPO ligand PK11195 reduces the uptake of DPA-BSTPG.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Cellular Boron Uptake Assay
This protocol outlines the procedure for quantifying the amount of boron delivered to cancer cells by this compound-based TSPO ligands.[3]
-
Cell Culture:
-
Human breast cancer cell lines MDA-MB-231 (high TSPO expression) and MCF-7 (low TSPO expression), and C6 rat glioma cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the experiment, cells are seeded in 6-well plates and grown to approximately 80% confluency.
-
-
Compound Incubation:
-
The this compound-based TSPO ligands (DPA-BSH, DPA-BSCN, DPA-BSTPG) and the control compound (L-BPA) are dissolved in the culture medium to achieve a final boron concentration of 6.0 ppm.
-
The culture medium is removed from the cells, and the medium containing the test compounds is added.
-
The cells are incubated for 24 hours at 37°C.
-
-
Cell Harvesting and Preparation:
-
After incubation, the medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).
-
Cells are detached from the plate using trypsin-EDTA.
-
The detached cells are collected, and the cell number is determined using a hemocytometer.
-
The cell suspension is centrifuged, and the cell pellet is collected.
-
-
Boron Quantification:
-
The cell pellet is digested with nitric acid.
-
The concentration of boron in the digested sample is determined using inductively coupled plasma optical emission spectrometry (ICP-OES).
-
The final boron concentration is expressed as ng of boron per 10⁶ cells.
-
Protocol 2: In Vitro Competitive Radioligand Binding Assay
While not reported for the this compound compounds, this is a standard method to determine the binding affinity (Kᵢ or IC₅₀) of a test ligand for TSPO.[1][6]
-
Membrane Preparation:
-
Membranes are prepared from tissues or cells expressing TSPO (e.g., rat cerebral cortex or TSPO-transfected cell lines).
-
The tissue/cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., PK11195).
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
-
Filtration and Counting:
-
The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for determining the cellular uptake of boron from this compound-based TSPO ligands.
Caption: Simplified diagram of TSPO's association with VDAC and ANT in the mitochondria.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of Encapsulated Dodecaborate Clusters
For Researchers, Scientists, and Drug Development Professionals
The in vivo biodistribution of dodecaborate clusters is a critical factor in their development as therapeutic agents, particularly for Boron Neutron Capture Therapy (BNCT). Encapsulation of these clusters within nanoparticles is a promising strategy to modulate their pharmacokinetic profiles, enhance tumor targeting, and minimize off-target toxicity. This guide provides a comparative overview of the biodistribution of this compound clusters encapsulated in two different delivery systems: ferumoxytol nanoparticles and liposomes, supported by experimental data.
Data Presentation: Comparative Biodistribution of Encapsulated this compound Clusters
The following tables summarize the quantitative biodistribution data of sodium this compound encapsulated in ferumoxytol nanoparticles versus a liposomal formulation. The data is presented as micrograms of boron per gram of tissue (µg B/g tissue) at various time points post-injection.
Table 1: Biodistribution of Free vs. Ferumoxytol-Encapsulated Sodium this compound in BALB/c Mice
| Organ | Time (hr) | Free Sodium this compound (µg B/g tissue) | Ferumoxytol-Encapsulated (µg B/g tissue) |
| Blood | 1 | ~5 | ~65 |
| 4 | ~1 | ~15 | |
| 8 | <1 | ~5 | |
| 24 | <1 | <1 | |
| Liver | 1 | ~10 | ~50 |
| 4 | ~2 | ~20 | |
| 8 | <1 | ~10 | |
| 24 | <1 | ~2 | |
| Spleen | 1 | ~5 | ~40 |
| 4 | ~1 | ~25 | |
| 8 | <1 | ~15 | |
| 24 | <1 | ~5 | |
| Kidneys | 1 | ~15 | ~30 |
| 4 | ~2 | ~10 | |
| 8 | <1 | ~5 | |
| 24 | <1 | ~1 | |
| Lungs | 1 | ~2 | ~20 |
| 4 | <1 | ~10 | |
| 8 | <1 | ~5 | |
| 24 | <1 | ~1 | |
| Heart | 1 | ~2 | ~15 |
| 4 | <1 | ~5 | |
| 8 | <1 | ~2 | |
| 24 | <1 | <1 | |
| Brain | 1-24 | <1 | <1 |
Data extracted from a study by J. G. Lackey et al.[1]
Table 2: Biodistribution of Liposome-Encapsulated this compound and Carborane in EMT6 Tumor-Bearing BALB/c Mice (Double Injection Protocol)
| Organ | Time (hr) | Liposomal Boron (µg B/g tissue) |
| Blood | 42 | ~25 |
| 48 | ~20 | |
| 54 | ~18 | |
| 72 | ~10 | |
| 96 | ~7 | |
| Tumor | 42 | ~60 |
| 48 | ~65 | |
| 54 | ~67 | |
| 72 | ~55 | |
| 96 | ~43 | |
| Liver | 42 | ~40 |
| 48 | ~38 | |
| 54 | ~35 | |
| 72 | ~25 | |
| 96 | ~20 | |
| Spleen | 42 | ~35 |
| 48 | ~32 | |
| 54 | ~30 | |
| 72 | ~22 | |
| 96 | ~18 | |
| Kidneys | 42 | ~20 |
| 48 | ~18 | |
| 54 | ~15 | |
| 72 | ~10 | |
| 96 | ~8 | |
| Lungs | 42 | ~15 |
| 48 | ~12 | |
| 54 | ~10 | |
| 72 | ~8 | |
| 96 | ~6 |
Data extracted from a study by P. J. Kueffer et al.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Ferumoxytol-Encapsulated Sodium this compound Biodistribution Study[1]
-
Animal Model: Male BALB/c mice.
-
Test Compounds:
-
Free sodium this compound.
-
Sodium this compound encapsulated in ferumoxytol (1@FMX).
-
Cs2BSH (as a non-encapsulated control).
-
-
Administration: Intraperitoneal (IP) injection.
-
Dosage: 20 mg of compound per kg of body weight, administered in sterile phosphate-buffered saline (PBS) at pH 7.4.
-
Time Points: Mice were euthanized at 0, 1, 2, 4, 8, and 24 hours post-injection (n=3 per time point).
-
Sample Collection: At each time point, a terminal cardiac blood sample was collected, and major organs (liver, spleen, kidneys, lungs, heart, brain) were harvested by dissection.
-
Boron Quantification:
-
Harvested organs were digested in trace metal grade concentrated nitric acid.
-
The digested samples were then diluted.
-
Boron content was determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Liposome-Encapsulated this compound and Carborane Biodistribution Study[2]
-
Animal Model: Female BALB/c mice bearing right flank EMT6 tumors.
-
Test Compound: Unilamellar liposomes composed of an equimolar mixture of cholesterol and 1,2-distearoyl-sn-glycero-3-phosphocholine, incorporating a ¹⁰B-enriched polyhedral borane (B79455) and a carborane.
-
Administration: Intravenous (IV) injection via the lateral tail vein.
-
Dosage and Protocol: A double injection protocol was used, with two identical 200 µL injections administered 24 hours apart. Each injection contained approximately 342-371 µg of boron.
-
Time Points: Mice were euthanized at 42, 48, 54, 72, and 96 hours after the initial injection.
-
Sample Collection: Tumor, blood, and various normal tissues were collected.
-
Boron Quantification: Boron concentration in the collected tissues was analyzed, presumably by a similar acid digestion and ICP-based method, although the specific analytical technique is not detailed in the abstract.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for a typical in vivo biodistribution study and the conceptual impact of encapsulation on this compound cluster biodistribution.
Caption: Experimental workflow for in vivo biodistribution analysis.
Caption: Impact of encapsulation on biodistribution pathways.
References
- 1. Ex Vivo and in Vivo Evaluation of this compound-Based Clusters Encapsulated in Ferumoxytol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron neutron capture therapy demonstrated in mice bearing EMT6 tumors following selective delivery of boron by rationally designed liposomes. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of Closo-Decaborate and Closo-Dodecaborate Anions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two fundamental polyhedral borane (B79455) anions: the ten-vertex closo-decaborate, [B₁₀H₁₀]²⁻, and the twelve-vertex closo-dodecaborate, [B₁₂H₁₂]²⁻. Understanding the distinct reactivity profiles of these boron clusters is crucial for their application in various fields, including medicinal chemistry, materials science, and catalysis. This document summarizes key experimental data, provides detailed experimental protocols for representative reactions, and illustrates reaction pathways.
Executive Summary
The closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is renowned for its exceptional kinetic and thermodynamic stability, often described as possessing three-dimensional aromaticity. In contrast, the closo-decaborate anion, [B₁₀H₁₀]²⁻, while also stable, exhibits a higher propensity for engaging in chemical transformations. Generally, [B₁₀H₁₀]²⁻ is more susceptible to electrophilic attack and oxidation compared to its icosahedral counterpart. Conversely, functionalized closo-dodecaborates can exhibit enhanced nucleophilicity in certain contexts. These differences are rooted in their distinct electronic structures, symmetries, and charge distributions.
Data Presentation: A Quantitative Comparison
The following table summarizes available quantitative data comparing the reactivity of the two anions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data points are presented individually.
| Parameter | closo-Decaborate ([B₁₀H₁₀]²⁻) | closo-Dodecaborate ([B₁₂H₁₂]²⁻) | Key Observations |
| Oxidation Potential | Significantly more cathodic (e.g., -0.376 V vs Fc/Fc⁺ for an alkyl derivative)[1][2] | +1.50 V vs SCE for (Et₄N)₂[B₁₂H₁₂][3] | [B₁₀H₁₀]²⁻ is substantially easier to oxidize than [B₁₂H₁₂]²⁻. |
| Electrophilic Substitution (Astatination Yield) | 84% for a biotin-conjugated derivative[4][5] | 53% for the analogous biotin-conjugated derivative[4][5] | The [B₁₀H₁₀]²⁻ derivative shows a higher yield and faster reaction rate in this specific electrophilic substitution.[4][5] |
| Nucleophilicity (Calculated) | 5-10 times lower for [B₁₀H₉SH]²⁻ | Higher for [B₁₂H₁₁SH]²⁻ | The mono-thiolated derivative of closo-dodecaborate is predicted to be a significantly stronger nucleophile than its closo-decaborate analog.[6] |
| ¹¹B NMR Chemical Shift (Unsubstituted) | Apical B: ~0 ppm, Equatorial B: ~-27 ppm | -15.58 ppm[6] | The two distinct boron environments in [B₁₀H₁₀]²⁻ lead to a more complex NMR spectrum compared to the single resonance for the highly symmetric [B₁₂H₁₂]²⁻. |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Electrophilic Iodination of (n-Bu₄N)₂[B₁₀H₁₀] and (n-Bu₄N)₂[B₁₂H₁₂]
This procedure is a generalized protocol for the iodination of both anions, allowing for a comparative assessment of their reactivity towards electrophilic halogens.
Materials:
-
(n-Bu₄N)₂[B₁₀H₁₀] or (n-Bu₄N)₂[B₁₂H₁₂]
-
Iodine monochloride (ICl)
-
Acetonitrile (B52724) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hexane
-
Deionized water
-
Sodium thiosulfate (B1220275)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (n-Bu₄N)₂[B₁₀H₁₀] (1.0 eq) or (n-Bu₄N)₂[B₁₂H₁₂] (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 eq) in anhydrous acetonitrile dropwise to the stirred solution of the borane salt.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and wash with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine species, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a dichloromethane/hexane solvent system.
-
Characterize the product by ¹¹B NMR, ¹H NMR, and mass spectrometry to confirm the formation of the mono-iodinated product, [B₁₀H₉I]²⁻ or [B₁₂H₁₁I]²⁻.
Protocol 2: Electrophile-Induced Nucleophilic Substitution (EINS) on [B₁₀H₁₀]²⁻ and [B₁₂H₁₂]²⁻ with a Nitrile
This protocol describes a general procedure for the reaction of the borane anions with a nitrile in the presence of an acid catalyst, a classic example of an EINS reaction.
Materials:
-
(n-Bu₄N)₂[B₁₀H₁₀] or (n-Bu₄N)₂[B₁₂H₁₂]
-
A nitrile (e.g., acetonitrile, benzonitrile)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a pressure-rated vessel, combine (n-Bu₄N)₂[B₁₀H₁₀] (1.0 eq) or (n-Bu₄N)₂[B₁₂H₁₂] (1.0 eq) and the desired nitrile (used as both reactant and solvent, in large excess).
-
Add trifluoroacetic acid (catalytic amount, e.g., 0.1-0.2 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture at a temperature appropriate for the specific nitrile (e.g., 80-120 °C) for 12-48 hours. Monitor the reaction by ¹¹B NMR spectroscopy.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the excess nitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting product, the nitrilium derivative ([B₁₀H₉(NCR)]⁻ or [B₁₂H₁₁(NCR)]⁻), can be purified by precipitation from a dichloromethane solution by the addition of diethyl ether.
-
Characterize the product using ¹¹B NMR, ¹H NMR, IR spectroscopy, and mass spectrometry.
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.
Caption: Electrophilic substitution on closo-borane anions.
Caption: Electrophile-Induced Nucleophilic Substitution (EINS).
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. Selective Functionalization of Carbonyl Closo-Decaborate [2-B10H9CO]− with Building Block Properties via Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity of Disodium Mercaptoundecahydro-closo-dodecaborate (BSH)
This guide provides a comprehensive comparison of the toxicity profiles of disodium (B8443419) mercaptoundecahydro-closo-dodecaborate (BSH) and a prominent alternative in Boron Neutron Capture Therapy (BNCT), boronophenylalanine (BPA). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these boron delivery agents.
Executive Summary
BSH and BPA are the two most clinically advanced boron carriers for BNCT. While both have demonstrated therapeutic efficacy, their toxicological profiles present distinct characteristics. BSH has been associated with renal and circulatory toxicity at high doses, whereas BPA has been more extensively studied for its endocrine-disrupting properties and its involvement in oxidative stress and various cell signaling pathways. This guide summarizes the available quantitative toxicity data, details key experimental protocols, and visualizes the known and proposed toxicity pathways.
Quantitative Toxicity Data
The following tables summarize the key toxicity data for BSH and BPA based on available literature.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Key Observations |
| BSH | Rat (Sprague-Dawley) | Intravenous | 381.94 mg/kg[1] | Acute death within 10 minutes was attributed to circulatory disorder, while delayed death (5 hours to 2 days) was linked to renal injury[2]. |
| BPA | Rat (Charles Foster) | Intraperitoneal | 841 mg/kg | - |
| Rat (Charles Foster) | Intravenous | 35.26 mg/kg | Lethality was associated with respiratory arrest and hypotension. | |
| Mouse | Oral | 2,500-5,200 mg/kg | - |
Table 2: Repeated-Dose Toxicity Data
| Compound | Test Species | Dosing Regimen | NOAEL | Key Observations |
| BSH | Rat (Sprague-Dawley) | 30, 100, or 300 mg/kg/day for 14 days (Intravenous) | 30 mg/kg/day[2] | At 100 and 300 mg/kg/day, suppressed body weight gain was observed. One death occurred in the 300 mg/kg group due to renal and pulmonary lesions. Slight anemia and kidney tubular regeneration were also noted at the highest dose[2]. |
| BPA | Rat | Chronic studies have been conducted as part of the CLARITY-BPA program, but a specific NOAEL for repeated dosing is not clearly defined in the provided search results. | Not clearly established from search results. | Long-term exposure has been linked to an increased incidence of certain tumors in animal models. |
Table 3: Genotoxicity and Carcinogenicity
| Compound | Assay | Results | Key Observations |
| BSH | Reverse Mutation Test (Ames Test) with S. typhimurium and E. coli | Not mutagenic[3] | Tested at concentrations up to 5000 µ g/plate with and without metabolic activation[3]. |
| BPA | Mutagenicity in Chinese Hamster Ovary (CHO) cells | Less mutagenic than BSH after 20-hour incubation. | The retention of BPA in cells is suggested to lead to a more accurate assault on the cell and lessen the chance of misrepair after neutron irradiation. |
| Carcinogenicity Studies | Equivocal evidence of carcinogenicity in male rats and mice and in female rats. No evidence in female mice. | Some studies suggest a link between BPA exposure and an increased risk of hormone-dependent cancers. |
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (General Protocol based on FDA Guidelines)
This protocol provides a general framework for determining the median lethal dose (LD50) and can be adapted for specific compounds like BSH and BPA.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle and have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, saline, or corn oil). The concentration is adjusted to allow for the administration of a consistent volume.
-
Dose Administration: A single dose of the test substance is administered to the animals via oral gavage.
-
Dose Levels: A range of dose levels is selected to elicit a range of toxic effects, from no effect to lethality. A limit test may be performed first at a high dose (e.g., 2000 or 5000 mg/kg) to determine if the substance has low acute toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit or logit method.
Reverse Mutation Assay (Ames Test)
This bacterial assay is used to assess the mutagenic potential of a substance.
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal growth medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a mutation) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Experimental Workflows
BSH Toxicity Pathway
The precise molecular signaling pathways of BSH toxicity in mammals are not as well-elucidated as those for BPA. However, based on observed toxicities, a proposed pathway can be conceptualized.
Proposed pathway of BSH-induced toxicity.
BPA-Induced Oxidative Stress and Apoptosis
BPA is known to induce oxidative stress, which can lead to cellular damage and apoptosis through various signaling cascades.
BPA-induced oxidative stress leading to apoptosis.
Experimental Workflow for a 28-Day Repeated-Dose Toxicity Study
The following diagram illustrates a typical workflow for a sub-chronic toxicity study.
Workflow for a 28-day repeated-dose toxicity study.
Conclusion
This comparative guide highlights the key toxicological differences between BSH and BPA. BSH's toxicity appears to be primarily dose-dependent and targeted towards specific organs, namely the kidneys and the circulatory system. In contrast, BPA exhibits a more complex toxicological profile, with concerns about its endocrine-disrupting potential and its ability to induce oxidative stress and modulate key cellular signaling pathways even at low doses. For researchers and drug developers, the choice between these agents for BNCT will depend on a careful risk-benefit assessment, considering the specific clinical application and the potential for mitigating the observed toxicities. Further research is warranted to fully elucidate the molecular mechanisms underlying BSH toxicity to enable a more complete comparison with BPA.
References
Evaluating Dodecaborate Conjugates for Enhanced Tumor Cell Killing in Boron Neutron Capture Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective boron delivery agents is a critical frontier in Boron Neutron Capture Therapy (BNCT), a promising binary radiotherapy for cancer. The closo-dodecaborate anion ([B₁₂H₁₂]²⁻) has emerged as a superior boron carrier due to its high boron content, water solubility, and low toxicity compared to other boron clusters like carboranes. Conjugating this boron-rich moiety to tumor-targeting ligands aims to increase the selective accumulation of boron-10 (B1234237) (¹⁰B) in cancer cells, thereby enhancing the therapeutic efficacy of BNCT upon neutron irradiation.
This guide provides an objective comparison of the performance of various dodecaborate conjugates, supported by experimental data from peer-reviewed studies. We delve into their tumor cell killing efficacy, cellular uptake, and cytotoxicity, offering a comprehensive resource for evaluating next-generation BNCT agents.
Comparative Efficacy of this compound Conjugates
The effectiveness of this compound conjugates is primarily evaluated based on their ability to deliver a sufficient concentration of ¹⁰B to tumor cells and the subsequent cell death upon neutron irradiation. Below are comparative data for different classes of this compound conjugates targeting various cellular markers.
Table 1: Cytotoxicity of this compound Conjugates in Cancer Cell Lines
This table summarizes the intrinsic toxicity of the conjugates without neutron irradiation, a crucial factor for their clinical potential. Lower IC50 values indicate higher cytotoxicity. For a BNCT agent, low intrinsic toxicity is desirable.
| Conjugate Class | Conjugate Name | Cell Line | IC50 (mM) | Reference |
| TSPO-Targeted | DPA-BSH | MDA-MB-231 | > 50 | Hattori et al. |
| DPA-BSCN | MDA-MB-231 | > 50 | Hattori et al. | |
| DPA-BSTPG | MDA-MB-231 | > 50 | Hattori et al. | |
| Folate Receptor-Targeted | PBC 1 | HeLa | ~1 | Nakagawa et al. |
| PBC 2 | HeLa | ~1 | Nakagawa et al. | |
| PBC 3 | HeLa | ~3 | Nakagawa et al. | |
| PBC 4 | HeLa | ~3 | Nakagawa et al. | |
| Standard BNCT Agent | L-BPA | MDA-MB-231 | > 50 | Hattori et al. |
Table 2: Cellular Boron Uptake of this compound Conjugates
This table compares the efficiency of different conjugates in delivering boron to cancer cells. Higher boron concentration within the tumor cells is a key determinant of BNCT efficacy.
| Conjugate Class | Conjugate Name | Cell Line | Boron Concentration (µg/10⁶ cells) | Reference |
| TSPO-Targeted | DPA-BSH | MDA-MB-231 (High TSPO) | ~1.5 | Hattori et al. |
| DPA-BSCN | MDA-MB-231 (High TSPO) | ~2.0 | Hattori et al. | |
| DPA-BSTPG | MDA-MB-231 (High TSPO) | ~7.5 | Hattori et al. | |
| DPA-BSTPG | MCF-7 (Low TSPO) | ~1.0 | Hattori et al. | |
| DPA-BSTPG | C6 Glioma | ~25 | Hattori et al. | |
| DPA-BSTPG | U87-MG | ~15 | Hattori et al. | |
| DPA-BSTPG | B16-F10 | ~10 | Hattori et al. | |
| Folate Receptor-Targeted | PBC 1 | U87MG (High FRα) | ~1.2 | Nakagawa et al. |
| PBC 3 | U87MG (High FRα) | ~1.0 | Nakagawa et al. | |
| Standard BNCT Agent | L-BPA | MDA-MB-231 | ~0.5 (at 6.0 ppm) | Hattori et al. |
| L-BPA | C6 Glioma | ~3.5 | Hattori et al. |
Data from Hattori et al. was calculated based on provided graphs and represents approximate values.
Table 3: Tumor Cell Killing Efficacy (Clonogenic Survival Assay) after BNCT
This table presents the ultimate measure of efficacy: the ability of the this compound conjugate, in combination with neutron irradiation, to kill cancer cells and prevent colony formation. A lower surviving fraction indicates higher efficacy.
| Conjugate | Cell Line | Neutron Irradiation Time (min) | Surviving Fraction | Reference |
| TSPO-Targeted (DPA-BSTPG) | C6 Glioma | 90 | < 0.01 | Hattori et al. |
| Standard BNCT Agent (L-BPA) | C6 Glioma | 90 | ~ 0.1 | Hattori et al. |
| Aptamer-Conjugated (B12-GL44) | U-87 MG | Not specified | 0.17 | Venyaminova et al. |
| Standard BNCT Agent (L-BPA) | U-87 MG | Not specified | 0.015 | Venyaminova et al. |
| Control (Neutron Irradiation only) | C6 Glioma | 90 | ~ 1.0 | Hattori et al. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines are used, including MDA-MB-231 and MCF-7 (breast cancer), C6 and U87-MG (glioma), B16-F10 (melanoma), HeLa (cervical cancer), and KB (oral cancer).
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of the this compound conjugate and incubated for a further 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cellular Boron Uptake Assay
-
Cells are seeded in 6-well plates or 100 mm dishes and cultured until they reach near-confluency.
-
The cells are incubated with a specific concentration of the boron compound (e.g., 6.0 ppm boron) for a set period (e.g., 24 hours).
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular boron compounds.
-
The cells are harvested by trypsinization and counted.
-
The cell pellet is digested with nitric acid.
-
The boron concentration in the digested sample is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
In Vitro BNCT and Clonogenic Survival Assay
-
Cells are incubated with the boron compound for a specified duration to allow for cellular uptake.
-
The cells are then irradiated with a thermal or epithermal neutron beam for various time points.
-
After irradiation, the cells are harvested, counted, and re-seeded in 60 mm dishes at a low density (e.g., 1,000 cells/dish).
-
The cells are incubated for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
The colonies are fixed with a glutaraldehyde (B144438) solution and stained with crystal violet.
-
The number of colonies is counted, and the surviving fraction is calculated by normalizing to the plating efficiency of non-irradiated control cells.
Visualizing Workflows and Mechanisms
Diagrams illustrating the experimental workflow and the underlying mechanism of action provide a clear visual summary for researchers.
A Comparative Guide to Dodecaborate B-H and C-H Bond Activation for Researchers and Drug Development Professionals
An in-depth analysis of the catalytic activation of B-H bonds in dodecaborate anions versus the more established C-H bond activation reveals distinct advantages and challenges for each, with significant implications for synthetic chemistry and the development of novel therapeutics. While C-H activation has become a cornerstone of modern organic synthesis, offering powerful tools for late-stage functionalization of complex molecules, the activation of the highly inert B-H bonds in dodecaborates presents a unique frontier, particularly in the realm of boron-based drug development.[1][2][3]
This guide provides a comprehensive comparison of these two critical bond activation strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most appropriate method for their synthetic goals.
At a Glance: Key Differences in B-H vs. C-H Bond Activation
| Feature | This compound B-H Bond Activation | C-H Bond Activation |
| Bond Type | Boron-Hydrogen (B-H) | Carbon-Hydrogen (C-H) |
| Substrate | closo-Dodecaborate anion ([B₁₂H₁₂]²⁻) and its derivatives | Aromatic and aliphatic hydrocarbons |
| Key Catalysts | Rhodium(III) complexes | Palladium(II), Rhodium(III), Iridium(I), Ruthenium(II), Copper(II), Iron(II) complexes[4][5] |
| Typical Mechanism | Directed B-H activation, often involving a concerted metalation-deprotonation or oxidative addition pathway.[5][6] | Diverse mechanisms including oxidative addition, electrophilic substitution, and σ-bond metathesis.[7][8] |
| Primary Application | Synthesis of boron-rich compounds for Boron Neutron Capture Therapy (BNCT), bioimaging, and materials science.[9][10][11] | Late-stage functionalization of drug molecules, synthesis of complex organic intermediates, and materials science.[1][2][12][13] |
| Key Challenge | High inertness of the B-H bonds and achieving regioselectivity among the 12 equivalent B-H vertices.[4] | Achieving high regioselectivity in molecules with multiple C-H bonds and overcoming catalyst poisoning.[14] |
Quantitative Comparison of Reaction Parameters
Direct quantitative comparison of B-H and C-H bond activation is challenging due to the different substrates and reaction goals. However, analysis of representative examples from the literature provides insights into the typical conditions required for each.
| Parameter | Rh(III)-Catalyzed B-H Alkenylation of this compound | Pd(II)-Catalyzed C-H Arylation of 2-Phenylpyridine (B120327) |
| Catalyst | [RhCp*Cl₂]₂ | Pd(OAc)₂ |
| Directing Group | Amide | Pyridine |
| Solvent | 1,2-Dichloroethane (DCE) | Acetic Acid (AcOH) |
| Temperature | 80 °C | 100-110 °C |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Typical Yield | Moderate to good | High |
| Bond Dissociation Energy (Calculated) | ~117-120 kcal/mol for [B₁₂H₁₂]²⁻ (Homolytic)[15] | ~113 kcal/mol for Benzene (Homolytic)[16][17] |
Experimental Protocols: A Side-by-Side Look
Rhodium(III)-Catalyzed B-H Alkenylation of an Amide-Substituted this compound
This protocol describes a typical procedure for the directed B-H activation and subsequent alkenylation of a this compound cluster.[4]
Materials:
-
Amide-substituted this compound starting material
-
Alkene coupling partner
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (halide scavenger)
-
1,2-Dichloroethane (DCE, solvent)
Procedure:
-
To a reaction vessel, add the amide-substituted this compound (1.0 equiv), the alkene (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous and degassed DCE under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Palladium(II)-Catalyzed C-H Arylation of 2-Phenylpyridine
This protocol outlines a standard method for the directed C-H arylation of a common substrate, 2-phenylpyridine.[18][19][20]
Materials:
-
2-Phenylpyridine (substrate)
-
Aryl halide or diaryliodonium salt (coupling partner)
-
Pd(OAc)₂ (catalyst)
-
K₂CO₃ or other base
-
Acetic Acid (AcOH) or other suitable solvent
Procedure:
-
In a reaction tube, combine 2-phenylpyridine (1.0 equiv), the arylating agent (1.1-1.5 equiv), Pd(OAc)₂ (5 mol%), and the base (2.0 equiv).
-
Add the solvent under ambient atmosphere.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Mechanistic Pathways Visualized
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for Rh(III)-catalyzed B-H activation and Pd(II)-catalyzed C-H activation.
References
- 1. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage C–H functionalization offers new opportunities in drug discovery | Semantic Scholar [semanticscholar.org]
- 3. Late-stage C–H functionalization offers new opportunities in drug discovery - ProQuest [proquest.com]
- 4. RhIII -Catalyzed Functionalization of closo-Dodecaborates by Selective B-H Activation: Bypassing Competitive C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium(III)-Catalyzed Alkenylation-Annulation of closo-Dodecaborate Anions through Double B-H Activation at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Conjugates Targeting Tumor Cell Overexpressing Translocator Protein for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Promising BNCT Agents Based on Conjugates of closo-Dodecaborate Anion and Aliphatic Diamino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ex Vivo and in Vivo Evaluation of this compound-Based Clusters Encapsulated in Ferumoxytol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
A Comparative Analysis of Dodecafluoro-closo-dodecaborate and Dodecahydro-closo-dodecaborate Stability
The closo-dodecaborate anions, specifically the perfluorinated [B₁₂F₁₂]²⁻ and the parent hydride [B₁₂H₁₂]²⁻, are icosahedral boron clusters renowned for their exceptional stability. This inherent robustness has made them subjects of intense research and promising candidates for applications ranging from materials science and electrolytes to drug delivery and boron neutron capture therapy (BNCT).[1][2][3][4] This guide provides an objective comparison of the thermal, chemical, and electrochemical stability of these two anions, supported by experimental data, to assist researchers, scientists, and drug development professionals in their applications.
Quantitative Stability Comparison
The stability of these anions is not absolute and is influenced by the counter-ion present in the salt. The following tables summarize quantitative data from various experimental studies.
Table 1: Thermal Stability Data
| Compound | Decomposition / Observation Temperature (°C) | Notes |
| Li₂[B₁₂F₁₂] | 450[5] | Stable up to this temperature. |
| Li₂[B₁₂F₁₂] | 650[6] | Onset of decomposition. |
| [NH₄]₂[B₁₂F₁₂] | 480[5] | Stable up to this temperature. |
| Na₂[B₁₂F₁₂] | ~287[7] | Reversible order-disorder phase transition. |
| Li₂[B₁₂H₁₂] | 180[6] | Onset of decomposition. |
| Cs₂[B₁₂H₁₂] | 810[8] | No change observed when heated to this temperature. |
Table 2: Chemical Stability Data
| Anion | Reagent / Condition | Result |
| [B₁₂F₁₂]²⁻ | 98% H₂SO₄, 70% HNO₃, 3 M KOH[5] | No reaction observed. |
| [B₁₂F₁₂]²⁻ | Ce(NH₄)₂(NO₃)₆ (strong oxidant)[5] | No reaction observed. |
| [B₁₂F₁₂]²⁻ | Metallic Sodium in THF[5] | No reaction observed. |
| [B₁₂F₁₂]²⁻ | Metallic Lithium in EC/DMC[5] | No reaction observed. |
| [B₁₂H₁₂]²⁻ | Hot aqueous NaOH[4][8] | Stable. |
| [B₁₂H₁₂]²⁻ | Hot aqueous HCl[4][8] | Stable. |
| [B₁₂H₁₂]²⁻ | Atmospheric oxidation and hydrolysis[9] | Stable under normal conditions. |
Table 3: Electrochemical Stability Data
| Anion | Potential (vs. reference) | Observation |
| [B₁₂F₁₂]²⁻ | 4.9 V (vs. Li⁺/Li⁰)[5] | Quasi-reversible oxidation. |
| [B₁₂F₁₂]²⁻ | 0 V (vs. Li⁺/Li⁰)[5] | No reduction observed. |
| [B₁₂H₁₂]²⁻ | +1.50 V (vs. SCE)[8] | One-electron oxidation. |
| [B₁₂H₁₂]²⁻ | ~2.0 V (vs. SCE)[10] | Irreversible oxidation. |
Experimental Methodologies
The assessment of anion stability relies on a suite of well-established analytical techniques. The following sections detail the typical protocols employed.
Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to measure changes in the mass of a sample as a function of temperature. This is a primary method for determining thermal decomposition points.
-
Sample Preparation: A small, precisely weighed amount of the dry salt (e.g., 1-5 mg) is placed into a TGA crucible (typically alumina (B75360) or platinum).
-
Instrumentation: The crucible is placed in the TGA furnace. An inert atmosphere (e.g., nitrogen or argon) is established with a constant flow rate to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).
-
Data Analysis: The instrument records the sample's mass versus temperature. A significant loss of mass indicates decomposition. The onset temperature of this mass loss is reported as the decomposition temperature.[6] For more detailed analysis, the evolved gases can be identified using a coupled technique like Mass Spectrometry (TGA-MS).
Protocol 2: Chemical Stability Assessment
This protocol assesses the inertness of the anions when exposed to various chemical environments.
-
Reaction Setup: A solution or suspension of the anion salt is prepared in a suitable solvent. The reactive agent (e.g., strong acid, base, or oxidizing agent) is added.[5]
-
Reaction Conditions: The mixture is stirred under controlled conditions (e.g., specific temperature, inert atmosphere) for a defined period (e.g., 24 hours).
-
Workup: After the reaction period, the solvent is removed, and the solid residue is isolated.
-
Analysis: The recovered material is analyzed to detect any changes in the anion's structure. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹¹B and ¹⁹F NMR) is highly effective for this, as changes in the chemical environment of the boron or fluorine atoms will result in shifts in the spectra.[10] The absence of new signals or changes in the original spectrum indicates stability.
Protocol 3: Electrochemical Stability Assessment via Cyclic Voltammetry (CV)
Cyclic Voltammetry is used to probe the electrochemical behavior of a species within a potential window.
-
Electrolyte Preparation: A solution is prepared containing the salt of the anion to be tested (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.5 M LiPF₆) in a suitable electrochemical solvent (e.g., propylene (B89431) carbonate).
-
Cell Assembly: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺ or SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. This cycle can be repeated. The resulting current is measured and plotted against the applied potential.
-
Data Interpretation: The potential at which a sharp increase in current occurs indicates the onset of an oxidation or reduction event. The electrochemical stability window is the potential range where no significant faradaic current is observed.[5][6]
Visualized Workflows and Comparisons
The following diagrams illustrate the logical flow of stability assessment and a direct comparison of the two anions.
References
- 1. researchgate.net [researchgate.net]
- 2. Closo-dodecaborate anion derivatives and their medical applications [inis.iaea.org]
- 3. benchchem.com [benchchem.com]
- 4. Dodecaborate - Wikipedia [en.wikipedia.org]
- 5. Synthesis and stability of reactive salts of dodecafluoro-closo-dodecaborate(2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. An Electrochemical Strategy for Chalcogenation of closo-Dodecaborate (B12H12)2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dodecaborate Derivatives as Intracellular Delivery Vehicles
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic and diagnostic agents into living cells represents a significant challenge in drug development. The cell membrane acts as a formidable barrier to many potentially potent molecules. In the quest for effective membrane carriers, a class of boron clusters known as dodecaborate derivatives has emerged as a promising platform. Their unique "superchaotropic" properties enable them to facilitate the translocation of a wide range of cargo molecules across the lipid bilayer, seemingly bypassing traditional endocytic pathways. This guide provides a comparative overview of various this compound derivatives, summarizing their performance based on available experimental data, detailing key experimental protocols, and illustrating the underlying principles of their function.
Performance Comparison of this compound Derivatives
The efficacy and toxicity of this compound derivatives as membrane carriers are highly dependent on the nature and extent of substitution on the B₁₂ core. Halogenation has been shown to enhance transport properties, but this often comes at the cost of increased cytotoxicity. Conversely, hydroxylation can mitigate toxicity, albeit with a potential reduction in transport efficiency. The following table summarizes the cytotoxic profiles of several this compound derivatives.
| Compound | Derivative Type | Cell Line | IC50 (µM) | Citation |
| Li₂[B₁₂Cl₁₁OH] | Monohydroxy-perchlorinated | HeLa | > 1000 | [1] |
| Li₂[B₁₂Cl₁₀(OH)₂] | Dihydroxy-perchlorinated | HeLa | > 1000 | [1] |
| Li₂[B₁₂Cl₉(OH)₃] | Trihydroxy-perchlorinated | HeLa | > 1000 | [1] |
| Li₂[B₁₂Br₁₁OH] | Monohydroxy-perbrominated | HeLa | 550 ± 50 | [1] |
| Li₂[B₁₂Br₁₀(OH)₂] | Dihydroxy-perbrominated | HeLa | 900 ± 70 | [1] |
| Li₂[B₁₂Br₉(OH)₃] | Trihydroxy-perbrominated | HeLa | > 1000 | [1] |
| Li₂[B₁₂I₁₁OH] | Monohydroxy-periodinated | HeLa | 110 ± 10 | [1] |
| Li₂[B₁₂I₁₀(OH)₂] | Dihydroxy-periodinated | HeLa | 250 ± 30 | [1] |
| Li₂[B₁₂I₉(OH)₃] | Trihydroxy-periodinated | HeLa | 480 ± 40 | [1] |
| Na₂[B₁₂H₁₂] | Unsubstituted | HeLa | > 1000 | [1] |
| BC-IP (Boron-conjugated 4-iodophenylbutanamide) | Iodophenyl-conjugated | U87MG | 475 | [2] |
| BC-IP | Iodophenyl-conjugated | HeLa | 738 | [2] |
| BC-IP | Iodophenyl-conjugated | A549 | > 1000 | [2] |
| Na[o-FESAN] | Metallacarborane | SKBR-3 | 83.5 ± 18.6 | [3] |
| Na[o-FESAN] | Metallacarborane | MDA-MB-231 | 103 ± 24.9 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the this compound derivatives by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells (e.g., HeLa, CHO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1]
Live-Cell Confocal Microscopy for Cargo Delivery
This method visualizes the intracellular delivery of fluorescently labeled cargo molecules facilitated by this compound carriers.
-
Cell Preparation: Seed cells (e.g., HeLa) on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment Solution Preparation: Prepare a solution containing the fluorescently labeled cargo (e.g., 5 µM TAMRA-octaarginine (TAMRA-R8)) and the this compound carrier (e.g., 10 µM) in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution).
-
Cell Staining: Wash the cells with the imaging buffer. Add the treatment solution to the cells and incubate for a specific duration (e.g., 30 minutes) at 37°C. For nuclear counterstaining, a cell-permeable dye like Hoechst 33342 can be added.
-
Imaging: Wash the cells to remove the extracellular treatment solution. Acquire images using a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for the fluorophores used.
-
Image Analysis: Analyze the images to determine the subcellular localization and intensity of the fluorescent cargo.[1]
Liposome (B1194612) Leakage Assay
This assay assesses the ability of this compound derivatives to disrupt lipid membranes by measuring the release of a fluorescent dye from liposomes.
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye (e.g., 5(6)-carboxyfluorescein). This is typically done by lipid film hydration followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Leakage Measurement: Dilute the liposome suspension in a buffer in a fluorometer cuvette. Monitor the baseline fluorescence.
-
Compound Addition: Add the this compound derivative to the cuvette at the desired concentration.
-
Fluorescence Monitoring: Record the increase in fluorescence over time as the dye is released from the liposomes and becomes dequenched upon dilution in the external buffer.
-
Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence signal, which corresponds to 100% leakage.
-
Data Analysis: Express the leakage as a percentage of the maximum fluorescence.
Visualizing Mechanisms and Relationships
To better understand the processes and principles governing the function of this compound derivatives as membrane carriers, the following diagrams have been generated using Graphviz.
References
- 1. Vertex Engineering of the this compound-Based Broadband Membrane Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodophenyl-conjugated closo-dodecaborate as a promising small boron molecule that binds to serum albumin and accumulates in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Carrier-Free Metallacarboranes for Targeted Radiation Therapies PBFT and BNCT: Comparative Cellular Effects and Dosimetry Studies with [o-FESAN]− in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dodecaborate Compounds
This guide provides essential safety and logistical information for the proper disposal of dodecaborate and its salts in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with standard laboratory waste management practices.
The this compound anion ([B₁₂H₁₂]²⁻) is known for its exceptional chemical stability. It is resistant to degradation by hot aqueous sodium hydroxide (B78521) and hydrochloric acid. This high degree of chemical inertness is a primary consideration for its disposal, as it is unlikely to undergo hazardous reactions when managed as a typical laboratory chemical waste.
Quantitative Data on this compound Stability
For a clear understanding of its characteristics, the following table summarizes key properties of the this compound anion relevant to its disposal.
| Property | Value |
| Chemical Formula | [B₁₂H₁₂]²⁻ |
| Stability | Stable in air, water, strong acids, and strong bases. |
| Reactivity | Does not react with hot aqueous NaOH or HCl. |
| Appearance | This compound salts are typically white crystalline solids. |
Recommended Disposal Protocol
Given its stability, the following step-by-step procedure is recommended for the disposal of this compound compounds. This protocol is based on general guidelines for the disposal of chemically stable, non-hazardous inorganic salts.[1][2]
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (nitrile or neoprene)
Step 2: Waste Collection
-
Aqueous this compound Waste:
-
Collect all aqueous solutions containing this compound salts in a dedicated, clearly labeled waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container as "Aqueous Waste containing this compound Salts." Include the concentration if known.
-
-
Solid this compound Waste:
-
Collect solid this compound salts and contaminated materials (e.g., weighing paper, gloves) in a separate, sealed container.
-
Label the container as "Solid Waste containing this compound Salts."
-
Step 3: Waste Segregation
-
Do not mix this compound waste with other waste streams, such as organic solvents, reactive chemicals, or heavy metals.[3][4]
-
Store the this compound waste container in a designated satellite accumulation area away from incompatible materials.[5]
Step 4: Final Disposal
-
Do Not Pour Down the Drain: Although this compound is stable, some regulations advise against the drain disposal of boron compounds.[6] To ensure compliance and environmental protection, this compound waste should not be disposed of down the sanitary sewer.
-
Professional Disposal: Arrange for the collection of the labeled waste containers by your institution's licensed hazardous waste disposal service.[3]
Experimental Protocols
The disposal procedure for this compound is based on its chemical inertness rather than a specific neutralization or deactivation experiment. The primary "protocol" is the administrative procedure of proper waste collection, segregation, and transfer to a licensed waste management facility.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. chem.metu.edu.tr [chem.metu.edu.tr]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. essex.ac.uk [essex.ac.uk]
Safeguarding Research: A Comprehensive Guide to Handling and Disposal of Dodecaborates
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and pioneering responsible scientific advancement. This guide provides essential safety and logistical information for managing dodecaborate compounds, focusing on operational protocols and disposal plans to foster a culture of safety and build trust in laboratory procedures.
Dodecaborates, while noted for their chemical stability, are classified as irritants, necessitating careful handling to mitigate potential hazards. Adherence to the procedural guidelines outlined below is critical for safe operational handling and appropriate disposal.
Immediate Safety and Hazard Information
This compound compounds are categorized as hazardous substances with the following classifications:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation.
Precautionary Measures:
To ensure safe handling, the following precautionary statements should be strictly observed:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.
-
Thoroughly wash skin after handling.
-
Use only in well-ventilated areas or outdoors.
-
Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.
-
In case of skin contact, wash the affected area with plenty of water.
-
If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound compounds. The following table summarizes the recommended PPE:
| Body Part | PPE | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 certified | Provides protection against splashes and impact. |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. | Prevents skin contact with the chemical. |
| Body | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
Proper management of this compound compounds from receipt to disposal is vital. The following workflow provides a detailed, procedural guide for laboratory personnel.
Experimental Protocol: Safe Handling of this compound Compounds
This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.
1. Preparation and Area Setup:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that an emergency eyewash station and safety shower are readily accessible.
- Gather all necessary PPE as specified in the table above and inspect it for any damage.
- Prepare all necessary equipment and reagents for the experiment.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat, ensuring it is fully buttoned.
- Don safety goggles or a face shield.
- Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves are the correct size and have no visible defects.
3. Handling and Dispensing the Compound:
- Perform all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
- Use a spatula or other appropriate tool to carefully transfer the powder. Avoid creating dust.
- If weighing the compound, do so within the fume hood or in an enclosed balance.
- Keep the container of the this compound compound tightly sealed when not in use.
4. Post-Handling and Decontamination:
- After handling, decontaminate all surfaces and equipment that may have come into contact with the this compound compound using an appropriate cleaning agent.
- Carefully remove gloves and dispose of them in the designated chemical waste container.
- Wash hands thoroughly with soap and water.
- Remove the lab coat and store it in a designated area. Do not wear lab coats outside of the laboratory.
Disposal Plan: Managing this compound Waste
Due to their exceptional chemical stability, this compound compounds are generally considered non-hazardous for disposal in most laboratory contexts and can be managed as typical inert chemical waste.[1]
Recommended Disposal Protocol
The following step-by-step procedure is recommended for the disposal of this compound compounds:
1. Waste Segregation:
- Collect waste this compound powder and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams.
2. Container Labeling:
- Label the waste container clearly as "this compound Waste" and include the full chemical name.
3. Storage of Waste:
- Store the sealed waste container in a designated, secure area away from incompatible materials.
4. Final Disposal:
- Dispose of the container through your institution's chemical waste management program, following all local, state, and federal regulations for non-hazardous chemical waste.
Visualization of the Handling and Disposal Workflow
To provide a clear, at-a-glance understanding of the operational and disposal procedures, the following diagram illustrates the logical flow of handling this compound compounds safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
